(4-(Methylthio)phenyl)hydrazine hydrochloride
Description
The exact mass of the compound this compound is 190.0331472 g/mol and the complexity rating of the compound is 89.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHWWJATARMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375452 | |
| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35588-53-5, 58626-97-4 | |
| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (4-(Methylthio)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring consistent quality, and developing robust formulations. This document synthesizes available data with established scientific principles to offer field-proven insights for laboratory applications.
Chemical Identity and Structure
This compound is the hydrochloride salt of (4-(Methylthio)phenyl)hydrazine. The presence of the methylthio group at the para position of the phenyl ring and its formulation as a hydrochloride salt significantly influence its physical and chemical behavior.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 35588-53-5 | [1] |
| Molecular Formula | C₇H₁₁ClN₂S | [2] |
| Molecular Weight | 190.69 g/mol | [1] |
| IUPAC Name | (4-methylsulfanylphenyl)hydrazine;hydrochloride | [3] |
Physical Appearance and Morphology
This compound is typically supplied as an off-white to pale yellow or beige crystalline solid or powder. The color and exact morphology can vary depending on the purity and the manufacturing process.
Melting Point
The melting point is a critical indicator of purity. For this compound, a melting point with decomposition is observed.
Table 2: Melting Point
| Value | Source |
| 197 °C (decomposes) | [4] |
The decomposition at the melting point is a characteristic feature of many hydrazine salts and indicates thermal instability at elevated temperatures. This is an important consideration for handling and storage, as well as for chemical reactions involving this compound at high temperatures.
Solubility Profile
The solubility of this compound is a key parameter for its application in synthesis and formulation. As a hydrochloride salt, it is expected to have higher solubility in polar solvents compared to its free base form.
Qualitative Solubility:
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This protocol provides a reliable method for determining the equilibrium solubility of this compound in a solvent of interest.[4][7][8]
Caption: Workflow for the shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Excess Compound: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Sealed Vial: Prevents solvent evaporation, which would alter the concentration.
-
Constant Temperature and Agitation: Guarantees that the system reaches thermodynamic equilibrium.
-
Filtration: Removes any undissolved solid particles that would lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Spectroscopic Properties
Spectroscopic data is essential for the structural confirmation and quality control of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from closely related structures.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thioether group, and the protons of the hydrazine moiety. For a similar compound, 4-methoxyphenylhydrazine hydrochloride, in DMSO-d₆, the aromatic protons appear as doublets around 7.05 and 6.88 ppm, and the methoxy protons as a singlet at 3.70 ppm.[9] The hydrazine protons are expected to be broad and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the sulfur being deshielded, and a signal for the methyl carbon of the thioether group.
5.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.
-
S-C stretching: A weaker band in the 600-800 cm⁻¹ region.
For comparison, the IR spectrum of phenylhydrazine hydrochloride shows characteristic peaks for these functional groups.[10][11]
5.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum of the free base, (4-(Methylthio)phenyl)hydrazine, would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 154.24 g/mol .[3] Common fragmentation patterns would involve the loss of the hydrazine group or cleavage of the methylthio group.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Stability: Hydrazine derivatives can be sensitive to air and light, leading to oxidation and degradation.[12] Anhydrous hydrazine and its aqueous solutions are generally stable under normal conditions but can decompose at elevated temperatures or in the presence of catalytic surfaces.[13]
-
Storage: It is recommended to store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While some quantitative data, particularly regarding solubility, remains sparse in publicly available literature, this guide offers a solid foundation for researchers and drug development professionals. The provided experimental protocols and insights into the causality behind them are intended to empower scientists to determine the necessary parameters for their specific applications in a reliable and reproducible manner. A thorough understanding and careful consideration of these physical properties are essential for the successful application of this important chemical intermediate in research and development.
References
- Jouyban, A. (2010).
- Avdeef, A. (2012).
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
PubChem. 4-(Methylthio)phenylhydrazine. [Link]
-
NIST. Phenylhydrazine hydrochloride. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 3. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemiis.com [chemiis.com]
- 6. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]
- 10. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 11. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]
- 12. arxada.com [arxada.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine hydrochloride for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
(4-(Methylthio)phenyl)hydrazine hydrochloride, identified by the CAS Number 58626-97-4 , is a substituted hydrazine derivative of significant interest in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds.[1] Its utility is most pronounced in the synthesis of indole-containing molecules, a core structural motif in a vast array of pharmaceuticals and biologically active natural products. The presence of the methylthio (-SCH₃) group on the phenyl ring provides a unique electronic and steric profile, influencing the reactivity and ultimately the properties of the resulting compounds. This guide, intended for the discerning researcher, offers a comprehensive overview of this reagent, from its fundamental properties and synthesis to its critical applications and analytical characterization.
Part 1: Physicochemical Properties and Identification
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 58626-97-4 | [1] |
| Molecular Formula | C₇H₁₁ClN₂S | [1] |
| Molecular Weight | 190.69 g/mol | |
| Synonyms | [4-(Methylthio)phenyl]-hydrazinehydrochloride, p-(Methylthio)phenylhydrazine HCl | |
| Appearance | Typically an off-white to pale yellow or pinkish crystalline solid | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |
Note: The free base, (4-(Methylthio)phenyl)hydrazine, is registered under CAS Number 51304-69-9.[2][3]
Part 2: Synthesis of this compound
The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving diazotization of an aniline precursor followed by reduction. The following protocol is a representative method adapted from established procedures for analogous compounds.[4][5]
Reaction Scheme
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-(Methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The causality here is critical; diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 4-(methylthio)benzenediazonium chloride solution.
-
-
Reduction:
-
In a separate, larger flask, prepare a chilled solution of the reducing agent (e.g., sodium sulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature. This exothermic reaction must be controlled to prevent decomposition.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70 °C) for several hours until the reaction is complete, which can be monitored by TLC. This heating step is essential for the hydrolysis of the intermediate sulfonate adduct.[4]
-
-
Isolation and Salt Formation:
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid. This protonates the hydrazine and initiates the precipitation of the hydrochloride salt.[4]
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities.
-
Dry the product under vacuum to obtain the final compound. For higher purity, recrystallization from an appropriate solvent system (e.g., water/HCl or ethanol) can be performed.[4]
-
Part 3: Core Application - The Fischer Indole Synthesis
The paramount application of this compound is as a key reagent in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7][8] The indole scaffold is a cornerstone of medicinal chemistry, found in drugs such as the triptans for migraines and various anticancer agents.[6][9]
Mechanism of the Fischer Indole Synthesis
Caption: The mechanism of the Fischer Indole Synthesis.
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.[8][9]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or ene-hydrazine) form.[8][9]
-
[8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]
-
Cyclization and Elimination: The resulting intermediate rearomatizes, cyclizes, and eliminates a molecule of ammonia to form the final indole product.[8][9]
The 4-methylthio substituent remains on the benzene ring portion of the indole, yielding a 6-methylthio-substituted indole. This substituent can be a valuable handle for further synthetic transformations or can directly contribute to the biological activity of the final molecule.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for quantifying it in reaction mixtures or as a residual impurity in final products.[10][11]
Representative HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer) | The organic modifier and buffer allow for fine-tuning of retention time and peak shape. |
| Elution | Isocratic or Gradient | Gradient elution is often preferred for separating the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~235 nm | Phenylhydrazine derivatives typically have a strong UV absorbance in this region.[10] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Self-Validating System: The protocol's trustworthiness is established by running a blank (mobile phase only), a standard of known concentration, and the sample. The peak in the sample chromatogram should match the retention time of the standard, and its purity can be assessed by the absence of significant impurity peaks.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylthio protons (a singlet), and the hydrazine protons. The ¹³C NMR would confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as N-H stretches from the hydrazine and amine salt, and C-S stretching from the methylthio group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
Part 5: Biological Activity and Safety Considerations
Potential Biological Activity
While this compound is primarily a synthetic intermediate, the broader class of hydrazines and their derivatives have been investigated for various biological activities. Some hydrazone derivatives have shown potential as antimicrobial, antifungal, and antitubercular agents.[12][13][14] It is plausible that the title compound or its derivatives could exhibit interesting biological profiles, making it a valuable starting point for drug discovery programs.
Safety and Handling
As a Senior Application Scientist, I must emphasize that phenylhydrazine derivatives are hazardous materials and must be handled with appropriate precautions.
-
Toxicity: Phenylhydrazine and its salts are toxic if swallowed, inhaled, or absorbed through the skin.[15] They are also suspected mutagens.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex heterocyclic molecules, most notably indoles via the Fischer synthesis. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. A thorough understanding of its properties, applications, and safe handling procedures is crucial for any researcher or drug development professional seeking to leverage this important building block in their synthetic endeavors.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575–2589. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Tianjin Chem Reagent Res Inst. (2018). Preparation method of 4-methyl phenylhydrazine hydrochloride. CN105418183B.
-
Organic Syntheses. Phenylhydrazine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2760978, 4-(Methylthio)phenylhydrazine. [Link]
- Nanjing Tianyi Chemical Co Ltd. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride. CN102557985A.
- Roche Vitamins Inc. (2005).
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
- Henan Normal University. (2014). Synthetic method of phenylhydrazine hydrochloride. CN103553963A.
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
Chemsavers. This compound, 95% Purity, C7H11ClN2S, 1 gram. [Link]
-
ResearchGate. Hydrazides with biological activity. [Link]
-
Semantic Scholar. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(16), 6109. [Link]
- Jiangsu Hengrui Medicine Co Ltd. (2019).
-
Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51304-69-9|(4-(Methylthio)phenyl)hydrazine|BLD Pharm [bldpharm.com]
- 4. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 5. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4-(Methylthio)phenyl)hydrazine hydrochloride. It delves into the compound's fundamental physicochemical properties, provides a detailed and validated synthesis protocol, and explores its critical applications as a versatile building block in the synthesis of pharmacologically relevant scaffolds.
Part 1: Core Physicochemical and Structural Characterization
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any research or development setting. This compound is a stable, crystalline solid, making it a convenient precursor for a multitude of synthetic transformations.
Core Compound Properties
Quantitative data for this compound are summarized below. These parameters are critical for reaction planning, stoichiometry calculations, and purity assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁ClN₂S or C₇H₁₀N₂S·HCl | [1] |
| Molecular Weight | 190.69 g/mol | [1] |
| CAS Number | 58626-97-4, 35588-53-5 | [1][2] |
| Appearance | White to off-white or beige crystalline powder/solid | [3] |
| Melting Point | 197 °C (decomposes) | |
| Solubility | Soluble in water | [4] |
Structural Elucidation
The compound's structure, featuring a hydrazine moiety attached to a phenyl ring substituted with a para-methylthio group, is the key to its reactivity.
Caption: 2D Structure of this compound.
-
SMILES: CSC1=CC=C(NN)C=C1.[H]Cl[5]
-
InChIKey: FIOHWWJATARMKM-UHFFFAOYSA-N
Spectroscopic Profile: A Self-Validating System
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. Below are the expected characteristic signals for this compound.
-
¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include a singlet for the methylthio (-SCH₃) protons around δ 2.4-2.5 ppm. The aromatic protons will appear as two doublets in the δ 6.8-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The hydrazine protons (-NHNH₂) are often broad and may be exchangeable with D₂O, appearing over a wide range.
-
¹³C NMR: The carbon spectrum will show a signal for the methylthio carbon around δ 15-20 ppm and four distinct signals in the aromatic region (δ 110-150 ppm) due to the molecule's symmetry.
-
FT-IR: Infrared spectroscopy is useful for identifying key functional groups. Expect strong N-H stretching bands in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode will typically show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₀N₂S (approx. 155.06).
Part 2: A Validated Synthesis Protocol
The standard and most reliable method for preparing substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction. This two-step, one-pot procedure is highly reproducible and scalable.
Mechanistic Workflow
The conversion of 4-(methylthio)aniline to its hydrazine hydrochloride salt proceeds via a diazonium salt intermediate. Low temperatures are critical in the first step to prevent the highly reactive diazonium salt from decomposing. The subsequent reduction gently converts the diazonium group to the desired hydrazine.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Synthesis of Pyrazole Derivatives
Pyrazoles are another critical five-membered heterocyclic scaffold found in drugs like Celecoxib (a COX-2 inhibitor). They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. [6]7phenyl)hydrazine hydrochloride can be used to generate 1-aryl-pyrazoles, where the methylthiophenyl moiety can be used to modulate the pharmacological properties of the final molecule. [8]
Analytical Reagent
Historically, phenylhydrazines have been used in analytical chemistry as derivatizing agents. [9]They react quantitatively with aldehydes and ketones to form stable, crystalline phenylhydrazone derivatives. [10]These derivatives have sharp melting points, which were traditionally used for the identification and characterization of carbonyl compounds. In modern drug development, this reaction can be adapted for chromatographic methods to detect and quantify trace-level carbonyl impurities. [11]
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its well-defined physicochemical properties, straightforward and scalable synthesis, and proven utility in constructing high-value heterocyclic systems like indoles and pyrazoles ensure its continued relevance in drug discovery and development. A firm grasp of its chemistry, handling requirements, and synthetic applications provides researchers with a significant advantage in the rapid assembly of novel molecular architectures for biological screening.
References
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 58626-97-4|this compound|BLD Pharm [bldpharm.com]
- 3. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. ssichem.com [ssichem.com]
- 5. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of (4-(Methylthio)phenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(4-(Methylthio)phenyl)hydrazine hydrochloride is a key chemical intermediate, notably in the synthesis of widely-used pharmaceuticals such as the COX-2 inhibitor, Celecoxib.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of process optimization, yield maximization, and ultimately, the successful and efficient production of life-saving medicines. The solubility of this hydrochloride salt dictates the choice of reaction solvents, purification methods, and formulation strategies. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its empirical determination, and insights into the factors governing its behavior in various solvent systems. While extensive quantitative data for this specific compound is not widely published, this guide equips you with the foundational knowledge and practical methodologies to determine its solubility in your specific applications.
Physicochemical Properties: A Foundation for Understanding Solubility
To predict and understand the solubility of this compound, it is essential to first consider its fundamental physicochemical properties. The hydrochloride salt form is designed to improve the aqueous solubility and stability of the parent compound, a common strategy in pharmaceutical development.[3]
Table 1: Physicochemical Properties of (4-(Methylthio)phenyl)hydrazine and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Formula | C₇H₁₁ClN₂S | [4][5] |
| Molecular Weight | 190.69 g/mol | [4][5] |
| Appearance | White to off-white or slightly yellowish crystalline powder | [6] |
| CAS Number | 35588-53-5, 58626-97-4 | [4][5] |
| pKa (of the free base) | Estimated to be around 5-6 (typical for substituted phenylhydrazines) | General chemical knowledge |
| logP (of the free base) | 1.7 (Computed) | [7] |
The presence of the hydrochloride salt significantly influences the compound's polarity and its interaction with various solvents. As a salt, it is expected to have a higher affinity for polar solvents compared to its free base. The pKa of the parent hydrazine is crucial, as it dictates the pH at which the compound exists in its ionized (more soluble in aqueous media) or non-ionized form.
Anticipated Solubility Profile in Common Organic Solvents
While specific quantitative data is sparse, we can make informed predictions about the solubility of this compound in a range of solvents commonly used in active pharmaceutical ingredient (API) manufacturing.[8][9][10] The principle of "like dissolves like" is a guiding tenet here. As a polar, ionic compound, it will exhibit greater solubility in polar solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol, Isopropanol | High | The hydrochloride salt can readily dissociate and form strong hydrogen bonds with protic solvents. Phenylhydrazine hydrochlorides are generally soluble in water and alcohols.[11] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have high dielectric constants and can solvate ions, though they lack hydrogen bond donating ability. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Low to Moderate | Ethers are less polar than alcohols and aprotic polar solvents, leading to reduced interaction with the salt. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Low | Esters have lower polarity and are generally poor solvents for ionic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low / Insoluble | These non-polar solvents cannot effectively solvate the charged species of the hydrochloride salt. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Insoluble | As non-polar solvents, they are unsuitable for dissolving polar salts. |
It is crucial to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, pH (in aqueous systems), and the presence of other solutes.[12] For process development, empirical determination of solubility is indispensable.
Experimental Determination of Solubility: A Practical Guide
Accurate solubility data is paramount for robust process development. The two most relevant types of solubility measurements for pharmaceutical development are thermodynamic and kinetic solubility.[13][14][15]
-
Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "gold standard" for solubility measurement and is critical for understanding the true physical limitations of a system.[15]
-
Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early drug discovery to flag potential solubility issues.[14][16]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[17]
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator. For ambient temperature studies, 25 °C is standard. For temperature-dependent studies, multiple temperature points should be chosen.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured solubility does not change between the later time points).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[18][19][20]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility assays are often used in early-stage development for rapid screening.[16][17]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the desired aqueous or organic solvent to each well.
-
Add a small volume of the DMSO stock solution to each well to achieve a range of final concentrations.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1-2 hours.
-
Determine the concentration at which precipitation occurs. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or by analyzing the clear supernatant after centrifugation/filtration via UV-Vis plate reader.
-
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids, solubility increases with temperature.[13] This relationship should be determined empirically for key solvent systems, as it is crucial for designing crystallization and purification processes.
-
pH: In aqueous solutions, the solubility of a hydrochloride salt can be influenced by pH. At lower pH, the common ion effect from excess chloride ions can potentially decrease solubility.[3][11]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for this polar salt.
-
Purity of the Compound: Impurities can affect the crystal lattice energy and, consequently, the solubility of the compound.
Scientific Integrity and Good Laboratory Practices (GLP)
Adherence to principles of scientific integrity and Good Laboratory Practice (GLP) is essential for generating reliable and reproducible solubility data.[21][22][23][24][25][26][27][28] This includes:
-
Accurate Documentation: Meticulously record all experimental parameters, including compound batch numbers, solvent grades, temperatures, incubation times, and analytical methods.
-
Calibration of Instruments: Ensure all equipment, such as balances, pipettes, and analytical instruments, are properly calibrated.
-
Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.
-
Data Integrity: All raw data should be securely stored and traceable.[29]
Safety Precautions
Hydrazine derivatives should be handled with care, as they can be toxic and are potential sensitizers.[30][31][32][33] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion and Future Directions
This compound is a vital intermediate in the pharmaceutical industry. While a comprehensive public database of its solubility in various organic solvents is not yet available, this guide provides the theoretical framework and practical, detailed protocols for researchers to determine this critical parameter. By understanding the physicochemical properties and applying rigorous experimental techniques such as the shake-flask method, scientists and engineers can generate the high-quality solubility data needed to optimize synthetic routes, improve purification processes, and accelerate the development of new medicines. The methodologies outlined herein serve as a self-validating system, ensuring that the data generated is reliable and fit for purpose in a regulated drug development environment.
References
-
Ensuring the Integrity of Research Data. (n.d.). NCBI. Retrieved from [Link]
- Borry, M., et al. (2022). Research data integrity: A cornerstone of rigorous and reproducible research.
-
What Is Data Integrity in Biomedical Research? (2024). Rancho BioSciences. Retrieved from [Link]
-
Why is Data Integrity Critical in Scientific Research | DeStor Blog. (2023). DeStor. Retrieved from [Link]
- Doneski, L. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
The Foundation of Scientific Integrity: Data Management and Reproducibility. (2023). LinkedIn. Retrieved from [Link]
- An improved process for the preparation of celecoxib. (2010). Google Patents.
- Doneski, L. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.
-
Good laboratory practice. (n.d.). Wikipedia. Retrieved from [Link]
- Good Laboratory Practice: An Overview for the Analytical Chemist. (2023).
- Process for preparation of celecoxib. (n.d.). Google Patents.
-
Steps for Managing Solvents in API Manufacturing. (2024). Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
- Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. (2018). Analytical Methods, 10(4), 389-395.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2023).
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 53-59.
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]
-
A Guide to Good Laboratory Practice (GLP). (2023). SafetyCulture. Retrieved from [Link]
-
Material Safety Data Sheet - Hydrazine Monohydrate 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
- Precaution on use of hydrochloride salts in pharmaceutical formulation. (1982). Journal of Pharmaceutical Sciences, 71(10), 1096-1101.
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4), 2354-2362.
-
Hydrazine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
- Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2003). Pharmaceutical Technology Europe, 15(11).
- Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). (n.d.). Google Patents.
- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2018). Iranian Journal of Pharmaceutical Research, 17(1), 221-230.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
-
4-(Methylthio)phenylhydrazine. (n.d.). PubChem. Retrieved from [Link]
- Organic solvents in the pharmaceutical industry. (2010). Acta Poloniae Pharmaceutica, 67(1), 3-12.
- Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. (n.d.).
-
Solvents. (n.d.). The Pharma Master. Retrieved from [Link]
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 162-169.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).
- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). Analytica Chimica Acta, 422(1), 23-33.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical Science and Technology.
-
Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. enamine.net [enamine.net]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Ensuring the Integrity of Research Data - Ensuring the Integrity, Accessibility, and Stewardship of Research Data in the Digital Age - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ranchobiosciences.com [ranchobiosciences.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. The Foundation of Scientific Integrity: Data Management and Reproducibility - eCORRECTOR [ecorrector.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. safetyculture.com [safetyculture.com]
- 29. destor.com [destor.com]
- 30. ehs.ucsb.edu [ehs.ucsb.edu]
- 31. nexchem.co.uk [nexchem.co.uk]
- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 33. arxada.com [arxada.com]
(4-(Methylthio)phenyl)hydrazine hydrochloride spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Methylthio)phenyl)hydrazine Hydrochloride
Abstract
This compound (CAS 58626-97-4) is a vital reagent and building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data. This document serves as a practical reference for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Chemical Profile
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 58626-97-4 | [1] |
| Molecular Formula | C₇H₁₁ClN₂S | [1] |
| Molecular Weight | 190.7 g/mol | [1] |
| Structure | ||
| Free Base MW | 154.24 g/mol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and identifying all unique proton and carbon environments.
Expertise & Causality: Experimental Protocol
The choice of solvent is critical for analyzing hydrazine salts.
Protocol: NMR Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H), which would otherwise exchange too rapidly in protic solvents like D₂O or CD₃OD.
-
Sample Preparation: Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the methyl, aromatic, and hydrazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~ 10.3 | Broad Singlet | 3H | -NH₃⁺ | The acidic hydrazinium protons are expected to be significantly deshielded and appear as a broad, exchangeable signal far downfield. |
| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to -SMe) | These protons are part of an AA'BB' spin system. They are ortho to the electron-donating -SMe group and meta to the -NHNH₂ group, appearing as a doublet.[3] |
| ~ 7.15 | Doublet (d) | 2H | Ar-H (meta to -SMe) | These protons are meta to the -SMe group and ortho to the electron-withdrawing -NH₃⁺ group, leading to a slightly different chemical environment and appearing as a distinct doublet.[3] |
| ~ 2.45 | Singlet (s) | 3H | -SCH₃ | The three equivalent methyl protons are adjacent to a sulfur atom and show a characteristic singlet in the aliphatic region.[4] |
Predicted ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, accounting for all carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~ 145.0 | C4 (ipso to -NHNH₂) | The carbon atom directly attached to the nitrogen is significantly influenced by it and typically appears downfield.[5][6] |
| ~ 132.0 | C1 (ipso to -SMe) | The carbon bearing the methylthio group. Its chemical shift is influenced by the sulfur atom. |
| ~ 128.0 | C2, C6 (ortho to -SMe) | These two equivalent carbons are ortho to the sulfur substituent. |
| ~ 114.0 | C3, C5 (meta to -SMe) | These two equivalent carbons are meta to the sulfur substituent and ortho to the hydrazinium group. |
| ~ 14.5 | -SCH₃ | The methyl carbon attached to sulfur appears in the high-field (upfield) region of the spectrum. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Causality: Experimental Protocol
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the ambient spectrum (e.g., air, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted IR Spectral Analysis
The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the hydrazine and substituted aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3200–2800 | Strong, Broad | N-H Stretch | Hydrazinium (-NH₃⁺) group. The broadness is due to extensive hydrogen bonding in the solid state.[7] |
| 3100–3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980–2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) group |
| ~1600 & ~1500 | Strong-Medium | C=C Stretch | Aromatic ring skeletal vibrations.[8] |
| ~1250 | Medium | C-N Stretch | Aromatic C-N bond |
| 850-800 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For this analysis, the free base, (4-(methylthio)phenyl)hydrazine, is the species typically observed after ionization.
Expertise & Causality: Experimental Protocol
Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5–10 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50–300 amu) to observe the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To probe fragmentation, select the [M+H]⁺ ion (m/z 155) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectral Analysis
The mass spectrum will confirm the molecular weight of the free base and reveal characteristic fragmentation pathways.
-
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 155 , corresponding to the free base C₇H₁₀N₂S (MW = 154.24 g/mol ).[2]
-
Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses. A primary fragmentation involves the cleavage of the N-N bond, a common pathway for hydrazine derivatives.
Caption: Predicted fragmentation of (4-(methylthio)phenyl)hydrazine.
-
m/z 123: Loss of ammonia (NH₃) from the protonated hydrazine moiety leads to the stable 4-(methylthio)phenyl cation.
-
m/z 108: Subsequent loss of a methyl radical (•CH₃) from the m/z 123 fragment results in a thio-radical cation.
-
m/z 65: Further fragmentation involving the loss of carbon monosulfide (CS) can lead to the cyclopentadienyl cation.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic characterization.
References
-
Royal Society of Chemistry. Supporting Information for Catalytic C-H/N-H Annulation. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
re3data.org. Spectral Database for Organic Compounds. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]
-
PubChem, National Institutes of Health. (4-Methylphenyl)hydrazine. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
PubChem, National Institutes of Health. 4-(Methylthio)phenylhydrazine. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]
-
UCLA Chemistry. IR Chart. [Link]
-
University of Puget Sound. 1H NMR Chemical Shifts (δ, ppm). [Link]
-
Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 2. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]
- 6. Phenylhydrazine hydrochloride(59-88-1) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-Depth Technical Guide to the Synthesis of (4-(Methylthio)phenyl)hydrazine Hydrochloride
Foreword: The Strategic Importance of (4-(Methylthio)phenyl)hydrazine Hydrochloride in Modern Drug Discovery
This compound is a pivotal precursor in the synthesis of a multitude of pharmacologically active molecules. Its significance is most pronounced in the construction of indole scaffolds via the celebrated Fischer indole synthesis, a cornerstone of medicinal chemistry.[1][2][3][4][5] The resulting indole-containing compounds are integral to a wide array of therapeutic areas, including the development of antimigraine agents, anti-inflammatory drugs, and anticancer therapies. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure a robust and reproducible synthesis.
I. The Synthetic Blueprint: A Two-Act Play of Diazotization and Reduction
The synthesis of this compound is a classic two-step transformation commencing with the readily available 4-(methylthio)aniline. The overall synthetic pathway is depicted below:
Figure 2: Simplified mechanism of the diazotization of 4-(methylthio)aniline.
B. Taming the Reactive Intermediate: The Reduction Pathway
The reduction of the diazonium salt to the hydrazine can be accomplished by several reagents. The most common and reliable methods for preparing the hydrochloride salt directly involve the use of sodium sulfite or stannous chloride. [6][7]
-
Sodium Sulfite Reduction: This method proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine. The final product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid.
-
Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild reducing agent that effectively converts the diazonium salt to the corresponding hydrazine. The reaction is typically carried out in a strongly acidic medium, and the this compound often precipitates directly from the reaction mixture upon cooling.
III. The Practitioner's Guide: A Detailed Experimental Protocol
This protocol is a robust and scalable procedure adapted from established methods for the synthesis of analogous aryl hydrazine hydrochlorides. Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-(Methylthio)aniline | 139.21 | 13.92 g | 1.0 |
| Concentrated HCl (37%) | 36.46 | ~50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.13 g | 2.0 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
Part 1: Diazotization of 4-(Methylthio)aniline
-
To a 500 mL three-necked round-bottom flask, add 4-(methylthio)aniline (13.92 g, 0.1 mol) and 30 mL of deionized water.
-
Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.
-
Slowly add 25 mL of concentrated hydrochloric acid, ensuring the temperature remains between 0 and 5 °C. Stir for 15 minutes to form a fine slurry of the aniline hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry over a period of 30-45 minutes. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C. A clear solution of the diazonium salt should form.
Part 2: Reduction of the Diazonium Salt
-
In a separate 1 L beaker, dissolve stannous chloride dihydrate (45.13 g, 0.2 mol) in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the stannous chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 1-2 hours. A precipitate should form.
-
Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90%
IV. Product Characterization: Confirming the Identity and Purity
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 197 °C (with decomposition) [8] |
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.69 g/mol |
A. Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylthio group, and the hydrazine protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylthio protons will be a singlet at approximately δ 2.4 ppm. The hydrazine protons (NH and NH₂) will appear as broad singlets at higher chemical shifts, which may exchange with D₂O.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals for the four distinct aromatic carbons and the methylthio carbon.
-
Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will be characterized by N-H stretching vibrations in the region of 3100-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The absence of the characteristic N≡N stretch of the diazonium salt (around 2250 cm⁻¹) is a key indicator of a successful reduction.
Figure 3: Logical workflow for the characterization of this compound.
V. Safety and Handling: A Commitment to Laboratory Prudence
Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions. [9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
VI. Conclusion: A Reliable Pathway to a Key Synthetic Intermediate
The synthesis of this compound via the diazotization of 4-(methylthio)aniline followed by reduction is a well-established and reliable method. By understanding the underlying chemical principles and adhering to the detailed experimental protocol outlined in this guide, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors. The robust nature of this synthesis makes it amenable to both small-scale laboratory work and larger-scale production.
VII. References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Syntheses. Procedure for the preparation of phenylhydrazine hydrochloride. [Link]
-
Hasanine, J. A. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2494–2503. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54016–54049. [Link]
-
Organic Syntheses. Procedure for the preparation of 4-chlorobenzenediazonium chloride solution. [Link]
-
The Royal Society of Chemistry. Supporting Information for Sonogashira coupling reaction. [Link]
-
Chemsrc. 4-(Methylthio)phenylhydrazine hydrochloride. [Link]
-
Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride.
-
Chemistry LibreTexts. Reduction of Organic Compounds (Experiment). [Link]
-
ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]
-
PubChem. 4-(Methylthio)phenylhydrazine. [Link]
-
NIST WebBook. Phenylhydrazine hydrochloride. [Link]
-
Google Patents. Process for purification of phenylhydrazine.
-
Studylib. Benzenediazonium Salt Reactions: Lab Manual. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Scientific & Academic Publishing. Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. [Link]
-
PrepChem.com. Preparation of phenylhydrazine. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
Purity analysis of (4-(Methylthio)phenyl)hydrazine hydrochloride by HPLC
An In-Depth Technical Guide to the Purity Analysis of (4-(Methylthio)phenyl)hydrazine Hydrochloride by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the scientific rationale behind methodological choices, from impurity profiling and forced degradation studies to the establishment of a robust, validated analytical procedure in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative
This compound (CAS No: 58626-97-4) is a key building block in organic synthesis.[1] Its purity directly impacts the impurity profile, yield, and safety of subsequent products. A robust analytical method is therefore not merely a quality control checkpoint but a critical component of process understanding and product quality assurance. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate the main component from process-related impurities and potential degradants.[2][3] This guide details the creation of a stability-indicating HPLC method, designed to provide an unambiguous assessment of purity even in the presence of degradation products.
Foundational Strategy: Understanding the Impurity Landscape
A successful purity method must be able to separate the analyte from any potential impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or handling.
Anticipated Process-Related Impurities
The synthesis of phenylhydrazine hydrochlorides typically involves the diazotization of a corresponding aniline followed by reduction.[4][5] For this compound, the likely synthetic precursor is 4-(methylthio)aniline. Based on this common pathway, potential process impurities include:
-
Starting Material: Residual 4-(methylthio)aniline.
-
Positional Isomers: 2-(Methylthio)phenyl)hydrazine and 3-(Methylthio)phenyl)hydrazine, which may arise from impurities in the starting material.[1]
-
By-products: Impurities formed from side reactions during the diazotization or reduction steps.
Forced Degradation: Probing for Instability
To ensure the method is "stability-indicating," forced degradation (or stress testing) is performed.[6][7] This process intentionally degrades the sample under harsh conditions to generate potential degradation products. The objective is to demonstrate that any degradants formed do not co-elute with the main peak, proving the method's specificity.[8] Key stress conditions mandated by ICH guidelines are applied:[6]
-
Acidic and Basic Hydrolysis: Reveals susceptibility to pH-mediated degradation. Hydrazine moieties can be sensitive to hydrolysis.[9]
-
Oxidation: Hydrazines are often susceptible to oxidation. Hydrogen peroxide is a common and effective stressing agent.
-
Thermal Stress: The sample is exposed to high heat to assess thermolytic degradation.
-
Photolytic Stress: The sample is exposed to UV and visible light to assess photosensitivity.
The goal is to achieve a target degradation of 5-20%, providing a sufficient challenge to the method's specificity without destroying the sample entirely.[7]
Caption: Workflow for Forced Degradation Studies.
HPLC Method Development: The Core Protocol
The development of the HPLC method is a systematic process aimed at achieving optimal separation of the main peak from all known and potential impurities within a practical runtime. A reversed-phase HPLC (RP-HPLC) approach is typically the most effective for compounds of this polarity.[10]
Rationale for Chromatographic Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase: A gradient elution is chosen over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable time.
-
Aqueous Component (A): A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid) is critical. The acidic pH suppresses the ionization of any residual silanol groups on the column, reducing peak tailing, and ensures consistent ionization of the analyte.
-
Organic Component (B): Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
-
-
Detection: UV detection is selected based on the chromophore present in the this compound molecule. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the main component and its impurities.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Gradient Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
B. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
C. Solution Preparation
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
D. System Suitability Test (SST) Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas from replicate injections.[11]
Caption: General workflow for the HPLC purity analysis.
Method Validation: Establishing Trust and Reliability
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12] The procedure must be validated according to ICH Q2(R2) guidelines, covering the core parameters for a purity test.[13][14]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the forced degradation studies, where peak purity analysis (using a DAD detector) should confirm that the main analyte peak is spectrally pure and well-resolved from all degradation products.
-
Linearity: A linear relationship between concentration and detector response must be established. This is typically performed by preparing at least five concentrations of the reference standard, from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.[11]
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The acceptance criterion for both is typically a %RSD of ≤ 2.0%.[11]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit change, ±2°C column temperature change, ±5% change in organic mobile phase composition). This demonstrates the reliability of the method during normal usage.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | From LOQ to 150% of the specification level. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Signal-to-Noise ratio ~10; demonstrate acceptable precision and accuracy at this level. |
| Robustness | System suitability parameters must pass under all varied conditions. |
Conclusion
This guide has detailed a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for the purity analysis of this compound. By integrating an understanding of potential impurities with rigorous forced degradation studies and adherence to ICH validation principles, the resulting method provides a trustworthy and reliable tool for quality control. This ensures that the purity of this critical intermediate is accurately assessed, safeguarding the quality of the final pharmaceutical product.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions . American Pharmaceutical Review. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms . MDPI. [Link]
-
Forced Degradation Studies . MedCrave online. [Link]
-
Stability Indicating Forced Degradation Studies . Rajiv Gandhi University of Health Sciences Journal of Pharmaceutical Sciences. [Link]
-
This compound, 95% Purity, C7H11ClN2S, 1 gram . MilliporeSigma. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (NCBI). [Link]
-
Preparation method of 4-methyl phenylhydrazine hydrochloride . Patsnap. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method . RASĀYAN Journal of Chemistry. [Link]
-
Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
-
PHENYLHYDRAZINE . Organic Syntheses. [Link]
-
Stability indicating HPLC method development - a review . ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]
-
HPLC Methods for analysis of Hydrazine . HELIX Chromatography. [Link]
-
Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC . CNKI. [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High . Journal of Drug Delivery and Therapeutics. [Link]
- Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF HYDRALAZINE, METYL PARABEN AND PRO . International Journal of Novel Research and Development (IJNRD). [Link]
-
4-(Methylthio)phenylhydrazine . PubChem. [Link]
-
Process Description - M/s. Navitus Chemicals Private Limited . Environment Clearance Portal, India. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Safe Handling of (4-(Methylthio)phenyl)hydrazine hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (4-(Methylthio)phenyl)hydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical safety.
Compound Identification and Physicochemical Properties
This compound is a hydrazine derivative used in various chemical syntheses. Understanding its fundamental properties is the first step in a robust safety assessment.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; CH3 [label="CH₃"]; N1 [label="H₂N"]; N2 [label="HN⁺"]; Cl [label="Cl⁻"];
// Position nodes for the benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Position other groups S [pos="0,3!"]; CH3 [pos="0,4!"]; N2 [pos="0,-2.5!"]; N1 [pos="0,-3.5!"]; Cl [pos="2.5,-2.5!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- CH3; C4 -- N2; N2 -- N1;
// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } dots Caption: Molecular Structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 35588-53-5 or 58626-97-4 | [1][2] |
| Molecular Formula | C₇H₁₁ClN₂S | [1][2] |
| Molecular Weight | 190.69 g/mol | [1][2] |
| Appearance | Off-white to sallow pink solid | [1][3] |
| Melting Point | 197°C (decomposes) |[1] |
Hazard Identification and Toxicological Profile
This compound and its structural analogs, such as phenylhydrazine hydrochloride, are classified as hazardous substances. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4]
GHS Hazard Classification: While specific GHS classification for the title compound is not universally available, data from closely related phenylhydrazine compounds indicates significant hazards. It is prudent to handle it with the assumption that it shares these hazardous properties.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Skin Corrosion/Irritation: Causes skin irritation.[5] May cause an allergic skin reaction.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[5]
-
Carcinogenicity: May cause cancer.[5] Phenylhydrazine hydrochloride is considered a potential occupational carcinogen by NIOSH.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[5] This can include damage to red blood cells (anemia), liver, and kidneys.[4]
-
Aquatic Hazard: Very toxic to aquatic life.[5]
Toxicological Insights: The toxicity of hydrazine derivatives often stems from their ability to act as reducing agents and to form reactive metabolites in the body. Chronic exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis (blue-colored skin).[4] The potential for carcinogenicity and mutagenicity necessitates stringent handling controls to minimize any level of exposure.[7]
Risk Assessment and Control Hierarchy
A thorough risk assessment must be performed before any work with this compound begins. This process involves identifying hazards, evaluating risks, and implementing control measures.
-
Elimination/Substitution: The most effective control. Evaluate if a less hazardous chemical can be used for the synthesis.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard.
-
Administrative Controls: These are work policies and procedures to reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Designated Area: Designate a specific area within the fume hood for handling this chemical to prevent cross-contamination.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other controls.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Check for leaks and breakthrough times. Contaminated gloves must be removed and disposed of properly.[8][9]
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.[7]
-
Respiratory Protection: Typically not required if work is conducted within a functioning fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used.[3]
-
Standard Operating Protocol for Weighing and Handling
Objective: To safely weigh and transfer this compound powder for experimental use.
Materials:
-
This compound
-
Analytical balance (located in a fume hood or ventilated enclosure)
-
Spatula
-
Weighing paper or container
-
Reaction vessel
-
Waste container for contaminated materials
Procedure:
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment (balance, spatula, containers) inside the fume hood.
-
-
Weighing:
-
Carefully open the stock container inside the fume hood to minimize dust generation.
-
Use a clean spatula to transfer the desired amount of powder onto the weighing paper or into a tared container on the balance.
-
Avoid creating dust clouds. If powder becomes airborne, allow it to settle before proceeding.
-
Once the desired mass is obtained, securely close the stock container.
-
-
Transfer:
-
Carefully transfer the weighed powder into the reaction vessel.
-
If using weighing paper, fold it to create a funnel for a controlled transfer.
-
-
Cleanup:
-
Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth in the designated solid waste container.
-
Place the used weighing paper in the same waste container.
-
Wipe down the balance and the surrounding work area within the fume hood.
-
-
Post-Handling:
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[10]
-
Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[11] Containers may explode if heated.[4]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12]
Accidental Release Measures:
-
Minor Spill (inside a fume hood): Wearing appropriate PPE, decontaminate the area. Absorb liquids with an inert material (e.g., Chemizorb®) or carefully sweep up solids, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Prevent entry into the area. Do not attempt to clean up without appropriate respiratory protection and training. Contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent the substance from entering drains or waterways.[8][12]
Storage and Disposal
Storage:
-
Store in a tightly closed, original container.[5]
-
Keep in a cool, dry, and well-ventilated area.[7]
-
Store locked up or in an area accessible only to authorized personnel.
-
The compound is listed as air and light-sensitive; storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended for long-term stability and safety.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[11][13]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.[5][9]
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not mix with other waste streams.
-
Empty containers should be handled as if they still contain the product, as residue may remain.
References
-
Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer. [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE. SD Fine-Chem Limited. [Link]
-
This compound, 95% Purity. StruChem. [Link]
-
PHENYL HYDRAZINE HYDROCHLORIDE AR. Loba Chemie. [Link]
-
Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Cole-Parmer. [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]
- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. riccachemical.com [riccachemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemicalbull.com [chemicalbull.com]
Discovery and history of substituted phenylhydrazines
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines
Abstract
The discovery of phenylhydrazine by Hermann Emil Fischer in 1875 was a seminal moment in organic chemistry, not merely for the introduction of a new compound, but for the gateway it opened to vast new areas of synthesis and pharmacology. This technical guide provides a comprehensive exploration of the history and development of substituted phenylhydrazines, from their serendipitous discovery to their modern applications. We will delve into the mechanistic underpinnings of the foundational Fischer indole synthesis, trace the evolution of substituted phenylhydrazines as indispensable tools in analytical chemistry, and chronicle their profound impact on drug development, including the advent of monoamine oxidase inhibitors (MAOIs) and the triptan class of antimigraine agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also field-proven insights into the causality behind experimental choices and detailed protocols for key reactions.
The Serendipitous Discovery of a New Chemical Class
In the late 19th century, the field of organic chemistry was a fertile ground for discovery, characterized by the elucidation of structures and the development of new synthetic reactions. It was in this environment that Hermann Emil Fischer, a name that would become synonymous with the chemistry of sugars and proteins, made a discovery of lasting significance. In 1875, while working with diazonium salts, Fischer synthesized phenylhydrazine by the reduction of a phenyldiazonium salt with sulfite. This was the first synthesis of a hydrazine derivative with a direct carbon-nitrogen bond to an aromatic ring, and it marked the birth of a new class of compounds.
Fischer's initial work was not driven by a specific application, but by a fundamental curiosity about the reactivity of these new compounds. His systematic investigation of phenylhydrazine's reactions, particularly with carbonyl compounds, would have far-reaching implications that he could not have foreseen.
The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
The true transformative potential of phenylhydrazine was unveiled in 1883 with the discovery of the Fischer indole synthesis. This reaction, which involves the heating of a phenylhydrazone (formed from the reaction of a phenylhydrazine with an aldehyde or ketone) in the presence of an acid catalyst, became one of the most important methods for synthesizing indoles. The indole ring system is a core structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, and the Fischer synthesis provided a straightforward and versatile route to this important heterocycle.
Mechanistic Insights
The enduring utility of the Fischer indole synthesis lies in its elegant and predictable mechanism. The choice of an acid catalyst (such as zinc chloride, polyphosphoric acid, or Brønsted acids) is critical for promoting the key steps of the reaction.
-
Step 1: Phenylhydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is a standard imine formation reaction.
-
Step 2: Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
Step 3:-Sigmatropic Rearrangement: This is the crucial, and often rate-determining, step of the reaction. The enamine undergoes a-sigmatropic rearrangement, also known as a Claisen-type rearrangement, to form a di-imine intermediate.
-
Step 4: Rearomatization and Cyclization: The di-imine rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.
-
Step 5: Elimination of Ammonia: The final step is the elimination of a molecule of ammonia (or a primary amine if a substituted hydrazine is used) to form the stable indole ring.
Caption: Workflow for the identification of a carbonyl compound using DNPH.
The Pharmacological Era: From Reagents to Therapeutics
The transition of substituted phenylhydrazines from laboratory reagents to life-changing pharmaceuticals began in the mid-20th century. This shift was driven by a combination of serendipitous observations and rational drug design.
Case Study 1: The Monoamine Oxidase Inhibitors (MAOIs)
The story of the first modern antidepressants is intrinsically linked to the substituted hydrazine, iproniazid. Initially developed for the treatment of tuberculosis, clinicians observed that patients treated with iproniazid exhibited significant mood elevation. This serendipitous discovery led to investigations into its mechanism of action, revealing that iproniazid is an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.
By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects. This discovery opened up a new era in the treatment of depression and led to the development of a class of drugs known as MAOIs.
Caption: Mechanism of action of Monoamine Oxidase Inhibitors (MAOIs).
However, the early, non-selective, and irreversible MAOIs like iproniazid were associated with a significant side effect known as the "cheese effect." Tyramine, a compound found in aged cheeses, red wine, and other fermented foods, is normally metabolized by MAO in the gut. When MAO is inhibited, tyramine can enter the bloodstream and cause a hypertensive crisis. This led to the development of newer, reversible, and more selective MAOIs.
Case Study 2: The Triptans for Migraine Therapy
The development of the triptan class of drugs for the treatment of migraine headaches is a prime example of rational drug design, building upon the structural foundation of the indole nucleus, which is readily accessible through the Fischer synthesis. The pathophysiology of migraine is linked to the dilation of cranial blood vessels and the release of pro-inflammatory neuropeptides, processes modulated by the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).
Researchers hypothesized that a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes could constrict dilated cranial arteries and inhibit neuropeptide release, thereby aborting a migraine attack. This led to the development of sumatriptan, the first triptan, which was synthesized using a Fischer indole synthesis with a substituted phenylhydrazine as a key starting material. The success of sumatriptan validated this therapeutic approach and spurred the development of a new generation of triptans with improved pharmacokinetic properties.
Modern Synthetic Methodologies
While the Fischer indole synthesis remains a powerful tool, modern organic chemistry has introduced new methods for the synthesis of substituted phenylhydrazines that offer greater flexibility and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become particularly important. This reaction allows for the direct formation of the C-N bond between an aryl halide or triflate and hydrazine, providing a modular and efficient route to a wide range of substituted phenylhydrazines.
| Method | Advantages | Disadvantages | Typical Conditions |
| Classical Reduction | Inexpensive starting materials | Limited functional group tolerance, potential for over-reduction | Diazonium salt, SnCl2 or Na2SO3 |
| Buchwald-Hartwig Amination | High functional group tolerance, wide substrate scope, modular | Expensive catalyst and ligands, requires inert atmosphere | Aryl halide, hydrazine, Pd catalyst, phosphine ligand, base |
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Methoxyphenylhydrazine
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with 4-bromoanisole (1.0 mmol), hydrazine hydrate (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst such as Pd2(dba)3 (0.01 mmol), and a phosphine ligand such as Xantphos (0.02 mmol).
-
Reaction Execution: The flask is sealed, removed from the glovebox, and toluene (5 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-methoxyphenylhydrazine.
Conclusion and Future Perspectives
From its unexpected synthesis in 1875 to its central role in modern medicine, the story of phenylhydrazine and its substituted derivatives is a testament to the power of fundamental research. The discoveries of Hermann Emil Fischer and subsequent generations of chemists have provided not only foundational synthetic methods but also classes of compounds that have profoundly improved human health. The legacy of the phenylhydrazine scaffold continues to evolve, with ongoing research exploring its potential in new therapeutic areas, catalysis, and materials science. The journey from a simple chemical curiosity to a cornerstone of modern science underscores the enduring value of exploring the unknown.
References
-
Fischer, E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. [Link]
-
Shorter, J. (1975). The Discovery of Phenylhydrazine by Emil Fischer. Journal of Chemical Education, 52(7), 411. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
López-Muñoz, F., & Alamo, C. (2009). The consolidation of the monoamine hypothesis of depression. Journal of Affective Disorders, 117(1-2), 1-13. [Link]
-
Humphrey, P. P. A. (2007). The discovery of a new drug class for the acute treatment of migraine. Headache: The Journal of Head and Face Pain, 47(s1), S10-S19. [Link]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis Using (4-(Methylthio)phenyl)hydrazine Hydrochloride
Introduction: The Strategic Importance of the Fischer Indole Synthesis and the 6-Methylthioindole Scaffold
The Fischer indole synthesis, a venerable and powerful transformation in organic chemistry discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound, provides a versatile entry into a class of heterocyclic compounds that are pervasive in medicinal chemistry, natural products, and materials science.[4][5][6][7] The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[2][3]
This guide focuses on a specific and highly valuable variant of this reaction: the synthesis of 6-methylthioindoles using (4-(methylthio)phenyl)hydrazine hydrochloride as the starting material. The introduction of a methylthio (-SMe) group at the 6-position of the indole ring is of significant strategic interest in drug discovery. The "magic methyl" effect, a concept where the simple addition of a methyl group can dramatically improve a compound's pharmacokinetic or pharmacodynamic properties, is well-documented.[8] The sulfur atom in the methylthio group offers additional, nuanced advantages. It can engage in specific non-covalent interactions with biological targets, serve as a handle for further functionalization, and modulate the electronic properties and metabolic stability of the parent molecule.[9]
These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. We will delve into the detailed experimental protocol, the underlying reaction mechanism, process optimization strategies, and critical safety considerations to ensure the successful and safe synthesis of 6-methylthioindoles.
Core Principles and Mechanistic Rationale
The Fischer indole synthesis is a sophisticated cascade of reactions initiated by the condensation of (4-(methylthio)phenyl)hydrazine with an aldehyde or ketone to form a hydrazone.[2][4][10] The reaction then proceeds through a series of acid-catalyzed steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound.[11]
-
Tautomerization: The resulting phenylhydrazone tautomerizes to the more reactive ene-hydrazine isomer.[4][10]
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a new carbon-carbon bond is formed, leading to a di-imine intermediate.[2][10][12]
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring (an aminal).[4][13]
-
Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[2][3]
The choice of acid catalyst is critical and can significantly influence the reaction's success.[1][3] A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[1][2][3][4] Polyphosphoric acid is often particularly effective for less reactive substrates due to its high acidity and dehydrating properties.[14][15]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Hydrazone Formation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.93 g, 10.0 mmol), butan-2-one (1.0 mL, 11.0 mmol), and toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring for 1 hour. This step facilitates the in situ formation of the corresponding hydrazone.
-
-
Indolization:
-
After 1 hour, carefully add polyphosphoric acid (20 g) to the reaction mixture in portions. Caution: The addition may be exothermic.
-
Continue to heat the mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 100 g of crushed ice and 100 mL of a saturated sodium bicarbonate solution to neutralize the acid. Stir until the PPA is fully quenched and the mixture is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-6-(methylthio)-1H-indole.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Field Insights |
| Catalyst Choice | Polyphosphoric acid (PPA) is a robust choice. For sensitive substrates, consider milder Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid. [14] | PPA's high acidity and dehydrating properties drive the equilibrium towards the product, but it can be harsh. Milder acids may improve yields for substrates prone to decomposition. [14] |
| Reaction Temperature | Elevated temperatures are generally required to overcome the activation energy of the-[2][2]sigmatropic rearrangement. [14] | Insufficient heat is a common cause of reaction failure. However, excessively high temperatures can lead to undesired side reactions and decomposition. Optimal temperature depends on the specific substrates and catalyst. |
| Solvent | Toluene is a good choice for achieving the necessary reflux temperatures. Higher boiling point solvents like xylene can also be used. | The solvent should be inert to the reaction conditions and have a boiling point suitable for the required reaction temperature. |
| Microwave Irradiation | For rapid synthesis and process optimization, microwave-assisted synthesis can be highly effective. [16][17][18] | Microwave heating can significantly reduce reaction times, often from hours to minutes, and can improve yields by minimizing side product formation. [17][19] |
| Troubleshooting: Low Yield | Ensure anhydrous conditions, as water can interfere with the catalyst and intermediates. Confirm the quality of the hydrazine starting material. | Hydrazine salts can be hygroscopic. Inactive or wet catalyst is a frequent issue. Consider using freshly opened or dried reagents. |
| Troubleshooting: Multiple Products | If using an unsymmetrical ketone, a mixture of regioisomers may be formed. [4] | The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the ketone and the choice of acid catalyst. |
Safety and Handling
Chemical Safety Information:
-
This compound: This compound should be handled with care. Phenylhydrazine and its derivatives are potentially toxic and may cause skin sensitization. [20][21]They are also suspected carcinogens and may cause genetic defects. [20]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [22]* Polyphosphoric Acid (PPA): PPA is a corrosive and hygroscopic substance. It reacts exothermically with water. Handle with caution and avoid contact with skin and eyes.
-
Butan-2-one and Toluene: These are flammable organic solvents. Keep away from ignition sources. [22] Safe Laboratory Practices:
-
Conduct a thorough risk assessment before starting the experiment.
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE at all times.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Applications in Drug Discovery and Beyond
The 6-methylthioindole scaffold synthesized through this method is a valuable building block in medicinal chemistry. The methylthio group can be further oxidized to the corresponding sulfoxide and sulfone, providing a route to modulate the compound's polarity, solubility, and electronic properties. These derivatives have been explored for a range of biological activities.
The inherent structural features of indoles allow them to interact with a wide variety of biological targets, making them a recurring motif in the development of new therapeutic agents for cancer, inflammation, and central nervous system disorders. [7][23]The strategic incorporation of the methylthio group provides a powerful tool for fine-tuning the pharmacological profile of these molecules, making the Fischer indole synthesis with (4-(methylthio)phenyl)hydrazine a key reaction in the drug discovery arsenal.
References
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. (2017-11-15).
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis. Wikipedia.
- Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem.
- Fischer Indole Synthesis: Technical Support Center. Benchchem.
- A three-component Fischer indole synthesis. PubMed.
- Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. RSC Publishing.
- Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem.
- A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed. (2009-06-01).
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIV
- Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. (2021-04-08).
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. (2020-09-19).
- Fischer indole synthesis – Knowledge and References. Taylor & Francis.
- Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. (2010-04-08).
- Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Fischer Indole Synthesis. J&K Scientific LLC. (2025-02-23).
- SAFETY D
- Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. Organic Chemistry Portal.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- Safety Data Sheet. Ricca Chemical Company. (2025-04-05).
- SAFETY DATA SHEET. Fisher Scientific. (2015-02-17).
- [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS. ChemicalBook.
-
Original synthesis of 6-(ethylthio)methyl indazole.[13] Reagents and.... ResearchGate.
- CAS 7021-52-5 6-Methylthio-IMP. BOC Sciences.
- (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- 4-Methoxyphenylhydrazine - SAFETY D
- Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. PMC - PubMed Central. (2025-06-27).
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. (2023-08-15).
- 1-methylindole. Organic Syntheses Procedure.
- Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. MDPI. (2024-06-03).
- 6-(Methylthio)purine (6-Methylmercaptopurine) | Small Molecule. MedChemExpress.
- A Technical Guide to 6-Methylpicolinic Acid Deriv
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. testbook.com [testbook.com]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpr.com [ijrpr.com]
- 18. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 20. riccachemical.com [riccachemical.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
Application Note: A Guide to the Synthesis of Substituted Tetrahydrocarbazoles
Topic: Reaction of (4-(Methylthio)phenyl)hydrazine hydrochloride with Cyclic Ketones via Fischer Indolization
Audience: Researchers, scientists, and drug development professionals
Abstract: This document provides a detailed scientific and practical guide for the synthesis of 6-methylthio-substituted tetrahydrocarbazoles and related analogs through the acid-catalyzed reaction of this compound with various cyclic ketones. This reaction, a specific application of the Fischer indole synthesis, is a cornerstone for accessing the carbazole scaffold, a privileged structure in medicinal chemistry and materials science. This guide covers the underlying reaction mechanism, provides validated, step-by-step protocols, discusses safety considerations, and offers troubleshooting advice to ensure reproducible and high-yield syntheses.
Scientific Principles and Mechanistic Overview
The reaction between an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions to form an indole is known as the Fischer indole synthesis, a reaction discovered in 1883.[1] When the carbonyl component is a cyclic ketone, such as cyclohexanone, the reaction is also referred to as the Borsche–Drechsel cyclization and yields a tetrahydrocarbazole.[2] These tetracyclic structures are prevalent in numerous biologically active compounds and are key synthetic intermediates.[3][4]
The Reaction Mechanism
The synthesis proceeds through a well-established, multi-step mechanism that requires both heat and an acid catalyst. The choice of acid is critical, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[5]
The key mechanistic steps are as follows[1][5][6]:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-(methylthio)phenyl)hydrazine with the cyclic ketone to form the corresponding phenylhydrazone. This step is often performed in situ.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial for enabling the subsequent rearrangement.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions and with thermal energy, the protonated ene-hydrazine undergoes the key electrocyclic[1][1]-sigmatropic rearrangement. This irreversible step breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the final product.
-
Cyclization & Aromatization: The resulting di-imine intermediate undergoes rearomatization and subsequent intramolecular cyclization to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal, driven by the formation of a stable aromatic indole ring, yields the final tetrahydrocarbazole product.
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// Edges Start -> Hydrazone [label=" Condensation\n(-H₂O) ", color="#34A853"]; Hydrazone -> EneHydrazine [label=" Tautomerization\n(H⁺) ", color="#34A853"]; EneHydrazine -> Rearrangement [label="[1][1]-Sigmatropic\nRearrangement (Δ) ", color="#EA4335"]; Rearrangement -> Aminal [label=" Cyclization ", color="#FBBC05"]; Aminal -> Product [label=" Elimination\n(-NH₃) ", color="#EA4335"]; }
Reactant Considerations
The para-methylthio (-SCH₃) group on the phenylhydrazine ring is generally considered to be weakly electron-donating and is well-tolerated in this synthesis. It does not significantly impede the reaction and provides a functional handle for further synthetic modifications on the resulting carbazole product. The use of the hydrochloride salt of the hydrazine is standard practice, as it enhances the stability of the reagent and the associated acid facilitates the initial condensation step.[7][8]
Safety, Materials, and Handling
Critical Safety Precautions
Hydrazine Derivatives: this compound, like other hydrazine derivatives, is hazardous and must be handled with extreme care. Hydrazines are toxic, potential carcinogens, and skin sensitizers.[9][10][11]
-
Exposure Controls: Always handle this reagent inside a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear non-permeable gloves (e.g., butyl rubber), a lab coat, and splash-resistant safety goggles with a face shield.[9][12]
-
Spills: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9] Remove and launder contaminated clothing before reuse.[12]
Acid Catalysts: Polyphosphoric acid (PPA) and glacial acetic acid are corrosive. Avoid contact with skin and eyes, and prevent inhalation of vapors.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥95% Purity | AChemBlock, SCBT[13][14] |
| Cyclohexanone (or other cyclic ketone) | Reagent Grade, ≥99% | Major suppliers |
| Polyphosphoric Acid (PPA) | 83% P₂O₅ assay | Major suppliers |
| Glacial Acetic Acid | ACS Grade | Major suppliers |
| Ethanol / Methanol | ACS Grade | Major suppliers |
| Ethyl Acetate | ACS Grade | Major suppliers |
| Hexanes | ACS Grade | Major suppliers |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Major suppliers |
| Deionized Water | N/A | In-house |
| Equipment | Specification | N/A |
| Round-bottom flasks, reflux condenser, stir plate | Standard glassware | N/A |
| Heating mantle with temperature controller | N/A | N/A |
| Buchner funnel and vacuum flask | N/A | N/A |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | N/A |
Experimental Application Protocols
The following protocols describe the synthesis of 6-methylthio-2,3,4,9-tetrahydro-1H-carbazole from cyclohexanone. These can be adapted for other cyclic ketones like cyclopentanone or cycloheptanone.
Protocol A: Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from established methods using PPA, which serves as both the catalyst and reaction medium, often leading to high yields and clean reactions.[15][16]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.91 g, 10.0 mmol).
-
Carbonyl Addition: Add cyclohexanone (1.03 mL, 10.0 mmol, 1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The mixture will be viscous.
-
Reaction: Insert a thermometer and heat the mixture with stirring in a heating mantle to 100 °C.
-
Monitoring: Maintain the temperature at 100 °C for 30-60 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials.
-
Work-up: Allow the reaction mixture to cool to approximately 70 °C. In a separate beaker, prepare ~150 g of crushed ice. Carefully and slowly pour the warm, viscous reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: The resulting slurry will be highly acidic. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The crude product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Purification: Allow the crude solid to air-dry. Recrystallize the material from a suitable solvent, such as ethanol or methanol, to yield pure 6-methylthio-2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.
Protocol B: Alternative Synthesis using Acetic Acid
This method uses a classic Brønsted acid as both the solvent and catalyst and is effective for many Fischer indole syntheses.[17]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid (30 mL) and cyclohexanone (1.03 mL, 10.0 mmol).
-
Hydrazine Addition: While stirring, add this compound (1.91 g, 10.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol A.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-water.
-
Isolation: The product may precipitate directly. If not, neutralize carefully with a base (e.g., 10% NaOH solution) to induce precipitation. Collect the crude solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the air-dried crude product from ethanol or methanol to obtain the pure tetrahydrocarbazole.
Data and Expected Outcomes
The reaction of this compound with various cyclic ketones is generally high-yielding. The specific yield and physical properties will depend on the ketone used.
| Cyclic Ketone | Product Name | Expected Yield Range | Physical State |
| Cyclopentanone | 5-Methylthio-1,2,3,8-tetrahydrocyclopenta[b]indole | 70-85% | Solid |
| Cyclohexanone | 6-Methylthio-2,3,4,9-tetrahydro-1H-carbazole | 75-90% | Crystalline Solid |
| Cycloheptanone | 7-Methylthio-1,2,3,4,5,10-hexahydrocyclohepta[b]indole | 65-80% | Solid |
Characterization Data (6-Methylthio-2,3,4,9-tetrahydro-1H-carbazole):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Expect signals corresponding to aromatic protons (3H), a broad N-H singlet (1H), the S-CH₃ singlet (3H), and aliphatic protons from the cyclohexene ring (8H).
-
Mass Spectrometry (EI): M⁺ expected at m/z = 217.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient acid strength or inactive catalyst.[15] 2. Reaction temperature too low. 3. Impure starting materials. | 1. Switch to a stronger acid (e.g., from acetic acid to PPA). Ensure PPA is not hydrolyzed from prolonged air exposure. 2. Increase reaction temperature in increments of 10 °C. 3. Verify the purity of the hydrazine and ketone. |
| Multiple Spots on TLC / Messy Reaction | 1. Reaction temperature too high, causing decomposition. 2. Reaction time too long. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Product Fails to Precipitate during Work-up | 1. Insufficient neutralization. 2. Product is partially soluble in the aqueous medium. | 1. Ensure the pH of the solution is neutral or slightly basic. 2. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate the organic phase. |
| Difficulty with Purification | The product is contaminated with colored impurities or side products. | 1. Treat the solution with activated charcoal during recrystallization. 2. If recrystallization fails, purify via column chromatography on silica gel. |
References
- Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
-
Talebizadeh, P., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Saeed, A., et al. (2022). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules. Available at: [Link]
-
Karmakar, R., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences. Available at: [Link]
-
Zafar, M. N., et al. (2021). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Journal of Chemistry. Available at: [Link]
-
Szychta, P., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Fischer indole synthesis with cyclic ketones. Available at: [Link]
-
Wikipedia. Hydrazine. Available at: [Link]
-
Deng, G.-J., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
DTIC. Safety and Handling of Hydrazine. Available at: [Link]
-
Sharma, V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. 4-(Methylthio)phenylhydrazine. PubChem. Available at: [Link]
-
American Chemical Society. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Con. Available at: [Link]
-
Wikipedia. Borsche–Drechsel cyclization. Available at: [Link]
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Available at: [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]
- 8. 58626-97-4|this compound|BLD Pharm [bldpharm.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. arxada.com [arxada.com]
- 13. scbt.com [scbt.com]
- 14. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 15. benchchem.com [benchchem.com]
- 16. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 6-methylthio-substituted indoles
An In-Depth Technical Guide to the Synthesis of 6-Methylthio-Substituted Indoles
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis of 6-methylthio-substituted indoles. This class of compounds is of significant interest due to the prevalence of the indole scaffold in biologically active molecules and the unique modulatory effects of the methylthio group on pharmacokinetic and pharmacodynamic properties.[1][2] The strategic introduction of a small, lipophilic methylthio group can influence metabolic stability, receptor binding affinity, and overall bioactivity.[2][3] This guide moves beyond simple step-by-step instructions to explain the underlying principles and strategic considerations for selecting an appropriate synthetic route.
Strategic Overview of Synthetic Routes
The synthesis of 6-methylthio-substituted indoles can be approached through several distinct strategies. The optimal choice depends on the availability of starting materials, desired substitution patterns on the final molecule, and scalability requirements. The primary methodologies include classical cyclization reactions starting from functionalized benzenes and modern transition-metal-catalyzed methods for late-stage functionalization.
Below is a summary of the most effective and widely employed synthetic strategies.
| Synthetic Strategy | Core Transformation | Advantages | Limitations | Typical Starting Materials |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone | Robust, well-established, good for simple analogs | Requires high temperatures; regioselectivity can be an issue with unsymmetrical ketones | 4-(Methylthio)phenylhydrazine, Aldehydes/Ketones |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an aniline and an alkyne | High functional group tolerance, good regioselectivity, versatile | Requires palladium catalyst, can be sensitive to air/moisture | 2-Iodo-4-(methylthio)aniline, Internal alkynes |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group by a thiolate nucleophile | Direct, often high-yielding, excellent for late-stage functionalization | Requires a pre-functionalized indole with a good leaving group (e.g., F, Cl, Br, NO₂) at C6 | 6-Bromoindole or 6-Nitroindole, Sodium thiomethoxide |
Visualization of Synthetic Pathways
The following diagram illustrates the convergence of these primary synthetic strategies toward the target 6-methylthioindole scaffold.
Caption: Key synthetic routes to 6-methylthioindoles.
Detailed Application Notes and Protocols
This section provides detailed, field-tested protocols for the synthesis of 6-methylthio-substituted indoles. Each protocol includes an explanation of the underlying mechanism and critical experimental parameters.
Protocol 1: Fischer Indole Synthesis of 2,3-Dimethyl-6-(methylthio)-1H-indole
The Fischer indole synthesis is a robust, classical method involving the acid-catalyzed cyclization of a phenylhydrazone.[4] The reaction proceeds through a[5][5]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[6][7] The choice of acid catalyst is critical; polyphosphoric acid (PPA) is often effective for driving the reaction to completion at elevated temperatures.[4]
Reaction Mechanism Visualization
Caption: Mechanism of the Fischer Indole Synthesis.
Step-by-Step Protocol
Step 1: Formation of 1-(4-(methylthio)phenyl)hydrazono)propan-2-one
-
To a stirred solution of 4-(methylthio)phenylhydrazine hydrochloride (5.0 g, 26.2 mmol) in ethanol (100 mL), add sodium acetate (2.6 g, 31.5 mmol) and stir for 15 minutes at room temperature.
-
Add methylglyoxal (40% in water, 3.8 mL, 26.2 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. A yellow precipitate will form.
-
Filter the precipitate, wash with cold water (2 x 20 mL) and then cold ethanol (2 x 20 mL).
-
Dry the resulting yellow solid under vacuum to yield the target hydrazone.
Step 2: Cyclization to 2,3-Dimethyl-6-(methylthio)-1H-indole
-
Caution: This step should be performed in a well-ventilated fume hood as ammonia is released.
-
Add polyphosphoric acid (PPA, 50 g) to a round-bottom flask equipped with a mechanical stirrer and a heating mantle. Heat the PPA to 80°C.
-
Slowly add the hydrazone from Step 1 (4.0 g, 19.2 mmol) in small portions to the hot, stirring PPA. The mixture will become viscous and darken.
-
Increase the temperature to 120°C and stir vigorously for 1 hour.
-
Cool the reaction mixture to approximately 70°C and carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the 6-methylthio-substituted indole as a solid.
Protocol 2: Larock Indole Synthesis of 2-Phenyl-6-(methylthio)-1H-indole
The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms indoles from o-haloanilines and alkynes.[8] This method offers excellent regioselectivity and functional group tolerance.[5] The mechanism involves oxidative addition of the aryl halide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization.[8][9] The presence of a chloride source like LiCl is often crucial for the catalytic cycle.[8]
Catalytic Cycle Visualization
Caption: Catalytic cycle for the Larock Indole Synthesis.
Step-by-Step Protocol
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
To a flame-dried Schlenk flask, add 2-iodo-4-(methylthio)aniline (558 mg, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 5 mol%), and lithium chloride (LiCl, 169 mg, 4.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.
-
Add diphenylacetylene (428 mg, 2.4 mmol) followed by potassium carbonate (K₂CO₃, 829 mg, 6.0 mmol).
-
Degas the mixture by bubbling nitrogen through the solution for 10 minutes.
-
Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired 2-phenyl-6-(methylthio)-1H-indole.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for 6-(Methylthio)-1H-indole
Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize an existing indole core.[10] This strategy is particularly effective when an electron-withdrawing group or a halogen is present on the benzene portion of the indole, activating the ring for nucleophilic attack.[11][12] The reaction of 6-bromoindole with sodium thiomethoxide is a straightforward example. The reaction proceeds via a Meisenheimer complex intermediate.[12]
Step-by-Step Protocol
-
Inert Atmosphere: This reaction should be conducted under an inert atmosphere to prevent oxidation of the thiolate.
-
To a solution of 6-bromoindole (392 mg, 2.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 10 mL) in a Schlenk tube, add sodium thiomethoxide (NaSMe, 210 mg, 3.0 mmol).
-
If desired for enhanced reactivity, copper(I) iodide (CuI, 38 mg, 0.2 mmol, 10 mol%) can be added as a catalyst.
-
Seal the tube and heat the reaction mixture in an oil bath at 120°C for 6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate should form. If not, extract the aqueous solution with diethyl ether (3 x 30 mL).
-
If a precipitate forms, filter the solid, wash thoroughly with water, and dry under vacuum. If extracted, combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography to obtain pure 6-(methylthio)-1H-indole.
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The 6-methylthio substitution can serve several purposes in drug design:
-
Metabolic Blocking: The methylthio group can block a potential site of metabolic oxidation (e.g., hydroxylation), thereby improving the pharmacokinetic profile of a drug candidate.
-
Modulating Lipophilicity: The sulfur atom can engage in specific interactions with protein targets, while the methyl group increases lipophilicity, potentially enhancing membrane permeability.
-
Fine-Tuning Potency: The electronic properties of the sulfur atom can influence the overall electron distribution of the indole ring, which can fine-tune the binding affinity of the molecule to its biological target.[13]
Derivatives of 6-methylthio-indoles have been investigated for a variety of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][14]
References
-
Akgün, E., & Tunali, M. (n.d.). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation. Experts@Minnesota. Retrieved from [Link]
-
Al-dujaili, A. H. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]
-
Caddick, S., et al. (2005). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Original synthesis of 6-(ethylthio)methyl indazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Cravotto, G., et al. (2019). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Retrieved from [Link]
-
SciSpace. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
-
Yelwa, J. M. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
Reddy, T. R., et al. (2019). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. Retrieved from [Link]
-
YouTube. (2023). Nucleophilic Substitution and Elimination in Synthesis. Retrieved from [Link]
-
Mutulis, F., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC. Retrieved from [Link]
-
YouTube. (2018). 21 Chemical Reactions of Indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted indole precursors 6a and 6b. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thio-Cycloolefin Ligand Enabled Distal Methylation in the Catellani- Type Reaction via a Six-Membered Palladacycle. Retrieved from [Link]
-
NIH. (2025). Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Retrieved from [Link]
-
Somei, M., et al. (n.d.). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]
-
Somei, M., et al. (2002). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Retrieved from [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Retrieved from [Link]
-
PubMed Central. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Retrieved from [Link]
-
PubMed. (2023). Palladium-Catalyzed Direct Selanylation of Chalcogenophenes and Arenes Assisted by 2-(Methylthio)amide. Retrieved from [Link]
-
PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]
-
PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
MDPI. (2024). Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]. Retrieved from [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: (4-(Methylthio)phenyl)hydrazine hydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract
(4-(Methylthio)phenyl)hydrazine hydrochloride is a pivotal reagent in modern medicinal chemistry, primarily utilized as a precursor for constructing complex heterocyclic scaffolds. Its unique electronic properties, conferred by the para-substituted methylthio group, make it an invaluable tool for synthesizing targeted pharmaceutical intermediates. This guide provides an in-depth exploration of its core application in the Fischer indole synthesis, detailing the reaction mechanism, offering field-proven experimental protocols, and illustrating its utility in the creation of scaffolds for key drug classes, such as serotonin transporter (SERT) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a drug discovery campaign. This compound (CAS No: 58626-97-4, Formula: C₇H₁₁ClN₂S) has emerged as a strategic building block for this purpose.[1][2][3] Its primary role is as a substituted hydrazine in the Fischer indole synthesis, one of the most robust and widely employed methods for creating the indole nucleus.[4][5][6][7]
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[8] Its presence in molecules targeting a vast array of biological pathways underscores the importance of synthetic methods for its creation. The para-methylthio substituent on the phenylhydrazine ring is not merely a passive spectator; it electronically modulates the reaction, influencing regioselectivity and providing a handle for further functionalization, thereby expanding the accessible chemical space for drug design.
This guide will delve into the mechanistic underpinnings of its application, provide a validated, step-by-step protocol for its use, and discuss its role in synthesizing intermediates for significant therapeutic targets.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a thermal, acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[6][7][9] The reaction is renowned for its versatility and reliability in generating substituted indoles.
The Reaction Mechanism: A Stepwise Analysis
The generally accepted mechanism, proposed by Robinson, provides a clear causal pathway for the transformation.[4][7] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
-
Phenylhydrazone Formation: The synthesis commences with the acid-catalyzed condensation of (4-(Methylthio)phenyl)hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes a critical tautomerization to its enamine isomer, the ene-hydrazine. This step is essential as it sets the stage for the key bond-forming event.[6][10]
-
[5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement. This is typically the rate-determining step of the entire sequence. It breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring to produce a di-imine intermediate.[4][6]
-
Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes, driven by the thermodynamic stability of the aromatic ring. This is followed by an intramolecular nucleophilic attack by the newly formed amino group onto one of the imine carbons, resulting in a five-membered ring aminal intermediate.
-
Ammonia Elimination: Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the final, stable aromatic indole product.[6][7]
The presence of the para-methylthio group influences the electronic density of the aromatic ring, which can affect the rate of the[5][5]-sigmatropic rearrangement and the subsequent cyclization.
Sources
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the One-Pot Fischer Indole Synthesis of 5-(Methylthio)indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Thioether-Containing Indoles
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The Fischer indole synthesis, a venerable and highly adaptable reaction discovered by Emil Fischer in 1883, remains a primary method for constructing this privileged heterocycle.[3][4] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] One-pot modifications of this synthesis, where the intermediate hydrazone is not isolated, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste.[5]
This guide provides a detailed protocol and technical insights for the one-pot Fischer indole synthesis using (4-(Methylthio)phenyl)hydrazine hydrochloride. The methylthio substituent at the 5-position of the resulting indole ring is of particular interest in drug discovery. The sulfur atom can engage in key interactions with biological targets and serves as a versatile chemical handle for further molecular elaboration through oxidation or cross-coupling reactions. The electron-donating nature of the methylthio group also influences the electronic properties of the indole ring, which can be crucial for modulating biological activity.
Mechanistic Rationale: A Cascade of Acid-Catalyzed Transformations
The one-pot Fischer indole synthesis is a sophisticated cascade of reactions initiated and propelled by an acid catalyst.[4] Understanding the underlying mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The process can be dissected into several key stages:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (4-(Methylthio)phenyl)hydrazine with a ketone or aldehyde. The hydrazine acts as a nucleophile, attacking the protonated carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the corresponding N-arylhydrazone.
-
Tautomerization to Ene-hydrazine: The newly formed hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[3]
-
[6][6]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, a[6][6]-sigmatropic rearrangement occurs.[3][7] This is the rate-determining step of the synthesis, involving the concerted reorganization of six electrons, which leads to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the thermodynamically stable aromatic indole ring.[3]
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[3]
Visualizing the Synthesis Workflow
Caption: Workflow for the one-pot Fischer indole synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-5-(methylthio)indoles. The specific ketone, catalyst, solvent, and reaction temperature may require optimization for optimal yields.
Materials and Equipment:
-
This compound (CAS: 35588-53-5)[8]
-
Selected ketone or aldehyde (e.g., cyclohexanone, acetophenone, etc.)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA))[3][9]
-
Solvent (e.g., ethanol, acetic acid, or toluene)[6]
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Hydrazine derivatives are toxic and potential carcinogens.[10][11] Handle this compound in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Acids such as PPA and ZnCl₂ are corrosive. Handle with care.
-
The reaction should be conducted away from sources of ignition.[12]
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Reagents: Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of hydrazine). To this suspension, add the ketone or aldehyde (1.0-1.2 equivalents).
-
Catalyst Addition: Carefully add the acid catalyst. For example, p-toluenesulfonic acid (0.1-0.2 equivalents) or a catalytic amount of zinc chloride can be used.[9] Alternatively, polyphosphoric acid can serve as both the catalyst and solvent.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used). Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Neutralization: If an acidic solvent like acetic acid was not used, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil or solid. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(methylthio)indole derivative.
Representative Data and Substrate Scope
The Fischer indole synthesis is compatible with a wide range of ketones and aldehydes. The following table provides an overview of potential products and considerations.
| Ketone/Aldehyde | Product | Expected Yield Range | Notes |
| Cyclohexanone | 6-(Methylthio)-1,2,3,4-tetrahydrocarbazole | Good to Excellent | A classic substrate, often gives high yields. |
| Acetophenone | 2-Phenyl-5-(methylthio)indole | Moderate to Good | The reaction generally works well with aryl methyl ketones. |
| Propiophenone | 2-Phenyl-3-methyl-5-(methylthio)indole | Moderate to Good | Provides access to 2,3-disubstituted indoles. |
| Butan-2-one | 2,3-Dimethyl-5-(methylthio)indole | Moderate | A mixture of regioisomers is possible if an unsymmetrical ketone is used. |
| Pyruvic acid | 5-(Methylthio)indole-2-carboxylic acid | Moderate | The carboxylic acid group is tolerated and can be a useful handle for further derivatization.[9] |
Troubleshooting and Optimization
-
Low Yields: If the yield is low, consider screening different acid catalysts (e.g., switching from a Brønsted acid like p-TSA to a Lewis acid like ZnCl₂).[5] The reaction temperature and time can also be optimized; prolonged heating can sometimes lead to degradation.[4]
-
Formation of Side Products: Incomplete cyclization or the formation of polymeric materials can occur. Ensuring anhydrous conditions and careful temperature control can mitigate these issues. The choice of solvent can also influence the reaction outcome.[5]
-
Purification Challenges: The crude product may contain residual starting materials or byproducts. Careful column chromatography is often necessary to obtain a pure product.
Conclusion
The one-pot Fischer indole synthesis using this compound is a robust and efficient method for accessing valuable 5-(methylthio)indole derivatives. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can effectively synthesize a diverse range of substituted indoles for applications in drug discovery and materials science. The protocol provided herein serves as a solid foundation for further exploration and optimization of this timeless and powerful reaction.
References
-
PubChem. (n.d.). 4-(Methylthio)phenylhydrazine. Retrieved from [Link]
-
Pirrung, M. C. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (4-methylsulfanyl-phenyl)-hydrazine. Retrieved from [Link]
-
NIH. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of new 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles and their mechanistic studies on substituent effects. Retrieved from [Link]
-
NIH. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
American Chemical Society. (2026). Enabling Proteins with Photocatalytic Functions via HisTag–Iridium Coordination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. riccachemical.com [riccachemical.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Catalyst selection for Fischer indole synthesis with electron-rich phenylhydrazines
Application Note & Protocol Guide
Introduction: Navigating the Nuances of the Fischer Indole Synthesis
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a powerful and versatile route to the indole scaffold.[1][2] This structural motif is central to a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[3] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield the indole core.[4]
While the reaction is robust, its efficiency is profoundly influenced by the electronic nature of the substituents on the phenylhydrazine ring. Phenylhydrazines bearing electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups, present a unique set of challenges and opportunities. These "electron-rich" substrates can facilitate the key rearrangement step but are also susceptible to competing side reactions under harsh acidic conditions.[5][6] Consequently, the judicious selection of a catalyst is not merely a matter of optimization but is paramount to the success of the synthesis.
This guide provides a detailed exploration of catalyst selection for the Fischer indole synthesis involving electron-rich phenylhydrazines. We will delve into the mechanistic rationale behind catalyst choice, compare the efficacy of different catalyst classes, and provide detailed, field-proven protocols to empower researchers in drug discovery and chemical synthesis to navigate this classic transformation with precision and confidence.
The Mechanistic Dichotomy of Electron-Rich Substrates
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key stages, initiated by the acid-catalyzed formation of a phenylhydrazone.[7] This is followed by tautomerization to an ene-hydrazine, which, after protonation, undergoes the rate-determining[8][8]-sigmatropic rearrangement.[2][7] Subsequent cyclization and the elimination of ammonia afford the final aromatic indole.[4]
Electron-donating groups (EDGs) on the aryl ring increase the nucleophilicity of the ene-hydrazine, which can accelerate the desired[8][8]-sigmatropic rearrangement, often allowing for milder reaction conditions and leading to higher yields.[1][9] However, this enhanced reactivity is a double-edged sword. The increased electron density can also stabilize intermediates that favor an alternative, undesired pathway: heterolytic N-N bond cleavage.[5][8] This cleavage event precludes the sigmatropic rearrangement, leading to the formation of side products and ultimately, reaction failure.[6]
This dichotomy forms the central challenge: the chosen catalyst must be sufficiently active to promote the cyclization but mild enough to prevent the competing N-N bond cleavage pathway that plagues electron-rich systems.
Catalyst Selection: A Strategic Approach
The choice of acid catalyst is the most critical parameter in designing a successful Fischer indole synthesis for electron-rich substrates.[4][10] Catalysts can be broadly categorized into Brønsted acids, Lewis acids, and heterogeneous solid acids.
Brønsted Acids
Brønsted acids like p-toluenesulfonic acid (PTSA), sulfuric acid, and polyphosphoric acid (PPA) are traditional and effective catalysts.[10] For electron-rich systems, the key is to use milder acids or control the reaction temperature carefully.
-
Acetic Acid (AcOH): Often serves as both a catalyst and a solvent. Its moderate acidity is frequently ideal for substrates with potent EDGs, providing a good balance of reactivity without promoting excessive degradation.
-
p-Toluenesulfonic Acid (PTSA): A strong organic acid that is solid and easy to handle. It is highly effective, but catalytic amounts should be used, and reactions should be monitored closely to avoid charring at elevated temperatures.
-
Strong Mineral Acids (H₂SO₄, HCl): These are generally too harsh for sensitive, electron-rich phenylhydrazines and should be used with extreme caution or avoided altogether in favor of milder alternatives.
Lewis Acids
Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also powerful catalysts for this transformation.[4][11] They function by coordinating to the nitrogen atoms, facilitating the key rearrangement and cyclization steps.
-
Zinc Chloride (ZnCl₂): This is one of the most commonly used catalysts for the Fischer synthesis.[11] It is particularly effective and often provides high yields. However, it is typically required in stoichiometric or even excess amounts because the ammonia byproduct can coordinate with the Lewis acid, deactivating it.[12]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A versatile and strong Lewis acid that can promote the reaction under relatively mild conditions.
-
Ionic Liquids: Chloroaluminate and Brønsted acidic ionic liquids have emerged as effective dual catalyst-solvent systems, offering green chemistry benefits such as reusability.[13][14]
Heterogeneous & Solid-Supported Catalysts
The use of solid acid catalysts represents a significant advancement, aligning with the principles of green chemistry. These catalysts simplify product purification, minimize corrosive waste, and are often recyclable.
-
Acidic Ion-Exchange Resins (e.g., Amberlite® IR 120 H): These polymeric sulfonic acid resins are excellent solid Brønsted acid catalysts. They have been successfully employed in both batch and continuous flow syntheses, providing clean reactions with a simple filtration workup.[15]
-
Acid-Treated Clays (e.g., Montmorillonite): These are environmentally benign and inexpensive catalysts that can effectively promote the reaction.
-
Silica-Supported Sulfonic Acids: These materials provide a high surface area and accessible acid sites, demonstrating high efficiency as recyclable heterogeneous catalysts.[16]
| Catalyst Class | Examples | Strengths for Electron-Rich Substrates | Weaknesses & Considerations |
| Brønsted Acids | Acetic Acid, PTSA | Inexpensive, readily available, effective. | Risk of N-N cleavage with strong acids; corrosive. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂ | Can be milder; avoids high proton concentration. | Often requires stoichiometric amounts; workup can be tedious. |
| Heterogeneous | Amberlite®, Acidic Clays | Easy removal, recyclable, eco-friendly. | May require higher temperatures or longer reaction times. |
Table 1: Comparison of Catalyst Classes for Fischer Indole Synthesis with Electron-Rich Phenylhydrazines.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. It is crucial to monitor all reactions by Thin Layer Chromatography (TLC) to determine the point of completion.
Protocol 1: General Synthesis using a Mild Brønsted Acid (Acetic Acid)
This protocol is adapted for an electron-rich substrate, using p-methoxyphenylhydrazine and cyclohexanone as a model system.
Materials:
-
p-Methoxyphenylhydrazine hydrochloride (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Glacial Acetic Acid
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Reagent Addition: Add cyclohexanone (1.1 eq.) to the stirred solution.
-
Heating: Heat the reaction mixture to 80-100 °C. The in-situ formation of the hydrazone is typically rapid, followed by the slower cyclization to the indole.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed, and a new, lower Rf spot corresponding to the indole product should appear. Reaction times can vary from 1 to 6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure indole product.
Protocol 2: Lewis Acid Catalysis with Zinc Chloride (ZnCl₂)
This protocol is suitable when Brønsted acids prove too harsh or inefficient.
Materials:
-
p-Methoxyphenylhydrazine hydrochloride (1.0 eq.)
-
Cyclohexanone (1.1 eq.)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq.)
-
Toluene or Xylene
-
Ethyl Acetate
-
Aqueous Ammonia solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional Pre-formation): For cleaner reactions, the hydrazone can be pre-formed. Stir the p-methoxyphenylhydrazine and cyclohexanone in ethanol at room temperature for 1 hour. Remove the ethanol under reduced pressure.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pre-formed hydrazone (or the starting hydrazine and ketone) and the chosen solvent (e.g., Toluene).
-
Catalyst Addition: Add anhydrous ZnCl₂ (1.5-2.0 eq.) portion-wise. The reaction may be exothermic.
-
Heating: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent).
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up: After cooling, quench the reaction by carefully adding ice-cold water. To break up the zinc-amine complexes, add a 10% aqueous ammonia solution and stir vigorously for 30 minutes.
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry, concentrate, and purify via column chromatography as described in Protocol 1.
Conclusion and Future Outlook
The successful synthesis of indoles from electron-rich phenylhydrazines is a testament to the enduring utility of the Fischer reaction, but it hinges critically on the strategic selection of the catalyst. While the increased electron density of these substrates can accelerate the key[8][8]-sigmatropic rearrangement, it also enhances their sensitivity to acid-promoted side reactions.[5][6] Milder Brønsted acids like acetic acid or carefully controlled amounts of PTSA often provide the best balance of reactivity and stability. When these fail, Lewis acids like ZnCl₂ offer a robust alternative, albeit with a more demanding workup.
The increasing adoption of heterogeneous, solid-supported acid catalysts marks a significant step forward, offering simplified purification and improved environmental credentials.[15] As the demand for complex indole derivatives in drug discovery continues to grow, the development of even milder, more selective, and reusable catalytic systems will remain a key area of research, ensuring that this century-old reaction continues to be an indispensable tool for the modern synthetic chemist.
References
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5783–5785. Also available at: [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5783–5785. Retrieved from [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail?. PubMed, 133(15), 5783-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. chemeurope.com. Retrieved from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53465-53493. Retrieved from [Link]
-
Colucci, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4429-4438. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Unknown Author. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 3(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism of the Fischer Indole Synthesis. Semantic Scholar. Retrieved from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Fischer indole synthesis catalyzed by IL-SO3H-SiO2. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Indoles. University of Rochester. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. PubMed. Retrieved from [Link]
-
NCBI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Magnetic nanoparticle-catalyzed synthesis of indole derivatives: a green and sustainable method. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis of Thioether-Containing Indole Alkaloids: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Growing Significance of Thioether-Containing Indole Alkaloids
Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their wide-ranging and potent biological activities.[1][2] From the anti-cancer properties of vinblastine to the anti-hypertensive effects of reserpine, these molecules have been a cornerstone of drug discovery for decades.[3] A fascinating and increasingly explored subclass of these compounds are the thioether-containing indole alkaloids. The incorporation of a sulfur linkage introduces unique physicochemical properties, influencing the molecule's conformation, metabolic stability, and interaction with biological targets.[4] This unique profile has made them promising candidates in the development of novel therapeutics.[5]
This guide provides an in-depth exploration of the key synthetic strategies for constructing thioether-containing indole alkaloids. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for their execution. Our focus is on empowering researchers with the knowledge to not only replicate these methods but also to adapt and innovate in their own synthetic endeavors.
Key Synthetic Strategies for Thioether Introduction
The introduction of a thioether moiety onto an indole alkaloid scaffold can be achieved through several powerful synthetic methodologies. The choice of strategy often depends on the desired position of the sulfur atom, the complexity of the starting materials, and the overall synthetic plan. Here, we will discuss three key approaches: Transition-Metal-Catalyzed C–S Bond Formation, the Pummerer Rearrangement, and Thiol-Ene "Click" Chemistry.
Transition-Metal-Catalyzed C–S Bond Formation: A Versatile Approach
Transition-metal catalysis has revolutionized organic synthesis, and the formation of carbon-sulfur bonds is no exception. Copper and palladium are the most commonly employed metals for the thiolation of indoles and their derivatives. These methods offer a direct and efficient means of introducing a thioether group at various positions of the indole nucleus.[6][7]
Causality Behind the Method: Transition-metal-catalyzed cross-coupling reactions typically involve an oxidative addition of the metal to a carbon-halide or C-H bond, followed by coordination of the thiol, and finally, reductive elimination to form the C-S bond and regenerate the catalyst. The choice of ligand is crucial for modulating the reactivity and selectivity of the catalytic system.
Workflow for Transition-Metal-Catalyzed Thiolation:
Caption: General workflow for transition-metal-catalyzed thiolation of indoles.
Protocol 1: Copper-Catalyzed N-Thiolation of Indole
This protocol is adapted from a general procedure for the N-arylation of indoles and can be modified for N-thiolation.[8][9]
Materials:
-
Indole derivative (1.0 mmol)
-
Thiol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.1 mmol)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add CuI (9.5 mg), K₃PO₄ (446 mg), and the indole derivative (1.0 mmol).
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle two more times.
-
Under a positive flow of argon, add anhydrous toluene (5 mL), the thiol (1.2 mmol), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (16 µL).
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Self-Validation: The successful formation of the N-thioether indole can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of characteristic signals for the thioether moiety.
The Pummerer Rearrangement: A Classic Transformation for Thioether Synthesis
The Pummerer rearrangement is a powerful reaction that converts a sulfoxide to an α-acyloxy-thioether in the presence of an activating agent, typically an acid anhydride.[10][11][12][13] This reaction is particularly useful for the synthesis of thioether-containing indole alkaloids as it allows for the introduction of a thioether group at a carbon adjacent to a sulfur atom that is already present in the molecule.
Causality Behind the Method: The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride. This is followed by an elimination to form a thionium ion intermediate. Subsequent nucleophilic attack by the counterion (e.g., acetate) on the thionium ion yields the α-acyloxy-thioether product.[10]
Mechanism of the Pummerer Rearrangement:
Caption: Simplified mechanism of the Pummerer rearrangement.
Protocol 2: Pummerer Rearrangement of an Indole-2-sulfoxide
This protocol is a representative procedure for the Pummerer rearrangement on an indole derivative.
Materials:
-
Indole-2-sulfoxide derivative (1.0 mmol)
-
Acetic anhydride (5.0 mmol, 5 eq.)
-
Anhydrous dichloromethane (DCM) or toluene (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve the indole-2-sulfoxide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon atmosphere.
-
Add acetic anhydride (0.47 mL, 5.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful rearrangement is indicated by the appearance of a new singlet in the ¹H NMR spectrum corresponding to the proton at the α-carbon bearing the acyloxy group, and the presence of the acetate signal.
Thiol-Ene "Click" Chemistry: A Bioorthogonal Approach
Thiol-ene "click" chemistry is a highly efficient and versatile reaction for the formation of thioether bonds.[14] This reaction proceeds via the addition of a thiol to an alkene ("ene"), typically initiated by radicals generated photochemically or thermally.[15][16] Its bioorthogonal nature, meaning it can proceed in the presence of a wide range of functional groups, makes it particularly attractive for the late-stage functionalization of complex molecules like indole alkaloids.[17]
Causality Behind the Method: The reaction is initiated by the formation of a thiyl radical from a thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A chain transfer step with another thiol molecule then yields the thioether product and regenerates the thiyl radical, propagating the chain reaction.[14]
Workflow for Photoinitiated Thiol-Ene Reaction:
Caption: General workflow for a photoinitiated thiol-ene reaction.
Protocol 3: Photoinitiated Thiol-Ene Reaction on a Vinyl-Indole Derivative
This is a general protocol that can be adapted for the thiol-ene reaction on a vinyl-substituted indole alkaloid.
Materials:
-
Vinyl-indole derivative (0.1 mmol)
-
Thiol (0.5 mmol, 5 eq.)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP) (0.01 mmol, 10 mol%)
-
Degassed acetonitrile/water (1:1, v/v) (2 mL)
-
UV lamp (365 nm)
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve the vinyl-indole derivative (0.1 mmol) and the thiol (0.5 mmol) in degassed acetonitrile/water (1:1, 2 mL).
-
Add the photoinitiator DPAP (2.6 mg, 0.01 mmol).
-
Seal the vessel and irradiate with a 365 nm UV lamp at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).
Self-Validation: The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioether-linked alkyl chain in the ¹H NMR spectrum confirm the successful reaction.
Characterization of Thioether-Containing Indole Alkaloids
The structural elucidation of newly synthesized thioether-containing indole alkaloids relies on a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | - Disappearance of the indole N-H proton (for N-thiolation).- Appearance of new signals for the S-alkyl or S-aryl group.- Characteristic shifts for protons alpha to the sulfur atom (typically 2.5-3.5 ppm). |
| ¹³C NMR | - Appearance of new carbon signals corresponding to the thioether moiety.- The carbon atom directly attached to sulfur typically resonates in the 30-40 ppm range for alkyl thioethers. |
| Mass Spectrometry (MS) | - The molecular ion peak will correspond to the expected mass of the thioether-containing product.- Characteristic fragmentation patterns can help confirm the structure. |
| Infrared (IR) Spectroscopy | - The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹. |
Applications and Biological Activities
Thioether-containing indole alkaloids have demonstrated a wide array of promising biological activities. The introduction of the thioether moiety can enhance potency, improve pharmacokinetic properties, and even introduce novel mechanisms of action.
| Compound | Source/Type | Reported Biological Activity | Reference |
| Eudistomin U | Marine Tunicate | Antibacterial, Antimalarial, Anticancer | [18][19] |
| Dassonmycins A and B | Marine Actinobacteria | Not yet fully characterized, unique thioalkaloids | [20][21] |
| Thioether Compstatin Analogs | Synthetic Peptide | Complement inhibition (potential for treating age-related macular degeneration) | [8] |
| Various synthetic thioindoles | Synthetic | Anticancer, Antiviral, Antimicrobial | [5][22] |
Conclusion and Future Perspectives
The synthesis of thioether-containing indole alkaloids is a vibrant and rapidly evolving field. The methodologies discussed herein provide a robust toolkit for the construction of these complex and biologically significant molecules. Future research will likely focus on the development of more enantioselective and regioselective thiolation methods, as well as the application of these strategies to the total synthesis of novel, naturally occurring thioether-containing indole alkaloids. The continued exploration of this unique chemical space holds immense promise for the discovery of next-generation therapeutics.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural indole-containing alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 11. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Pummerer Rearrangement | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Efficient synthesis of eudistomin U and evaluation of its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biomimetic Synthesis of the Marine-Derived Thioalkaloids Dassonmycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Regioselective Synthesis of 6-Methylthio-Indoles utilizing (4-(Methylthio)phenyl)hydrazine hydrochloride: An Application and Protocol Guide
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Its unique biological activity has rendered it a "privileged structure" in medicinal chemistry, driving continuous innovation in synthetic methodologies.[1] Among the classical and still widely utilized methods for indole synthesis, the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a powerful and versatile tool.[2][3] This reaction facilitates the construction of the indole ring from the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3] This guide provides a detailed exploration of the regioselective Fischer indole synthesis using (4-(Methylthio)phenyl)hydrazine hydrochloride, a reagent that offers specific advantages in directing the formation of 6-methylthio-substituted indoles. Such derivatives are of significant interest in drug discovery due to the unique electronic and metabolic properties imparted by the methylthio group.
The Fischer Indole Synthesis: A Mechanistic Overview and the Principles of Regiocontrol
The Fischer indole synthesis is a robust reaction that proceeds through a series of well-defined steps, initiated by the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[3][4] The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][4]
The generally accepted mechanism involves the following key transformations:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is often done in situ.[2]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form.[4][5]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the ene-hydrazine undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement, akin to a Cope rearrangement, to form a di-imine intermediate.[3][4]
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia to afford the final aromatic indole product.[3][4]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Microwave-Assisted Fischer Indole Synthesis with (4-(Methylthio)phenyl)hydrazine Hydrochloride
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of countless pharmaceuticals and natural products.[1][2][3] The Fischer indole synthesis, a classic and robust reaction discovered in 1883, remains one of the most vital methods for constructing this heterocyclic system.[4][5][6] However, traditional protocols often necessitate harsh acidic conditions and prolonged heating, leading to significant energy consumption and potential side-product formation. This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique, to the Fischer indole synthesis.[7][8][9] By leveraging the principles of microwave dielectric heating, this protocol offers a rapid, efficient, and high-yielding pathway to novel 6-methylthio-substituted indoles from (4-(Methylthio)phenyl)hydrazine hydrochloride. The advantages of the MAOS approach, including dramatic reductions in reaction time from hours to minutes, improved yields, and enhanced product purity, are comprehensively demonstrated.[10][11]
Scientific Principles & Rationale
The Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[6][12] The accepted mechanism proceeds through several key steps, each critical for the final ring formation.[4][5]
-
Hydrazone Formation: The reaction initiates with the condensation of (4-(Methylthio)phenyl)hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone intermediate.[13]
-
Tautomerization: The phenylhydrazone undergoes acid-catalyzed tautomerization to its more reactive enamine isomer ('ene-hydrazine').[4][5][13]
-
-Sigmatropic Rearrangement: This is the rate-determining and irreversible core of the synthesis. The protonated enamine undergoes a concerted pericyclic rearrangement where the weak N-N bond is cleaved, and a new C-C bond is formed, disrupting the aromaticity of the benzene ring momentarily.[4][6][12]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular attack by the newly formed amino group onto one of the imine carbons forms a five-membered ring aminal.
-
Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring system.[4][5][13]
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
The Advantage of Microwave Dielectric Heating
Conventional heating methods transfer energy indirectly via conduction and convection, resulting in slow and uneven temperature distribution throughout the reaction vessel. Microwave-Assisted Organic Synthesis (MAOS) utilizes a fundamentally different heating mechanism.[10]
Microwave irradiation interacts directly with polar molecules and ions within the reaction mixture.[14][15] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and intermediates in the reaction, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates intense internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[14][15]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.
This direct and instantaneous heating mechanism provides uniform temperature control, eliminates vessel "hot spots," and dramatically accelerates reaction rates, often by orders of magnitude.[9][10] This efficiency aligns perfectly with the principles of green chemistry by reducing energy consumption and minimizing reaction times.[7][8][9]
Experimental Protocol: One-Pot Synthesis of 6-Methylthio-Indoles
This protocol describes a general, one-pot procedure for the synthesis of substituted indoles using this compound and various enolizable ketones.
Materials & Equipment
-
Reagents:
-
This compound (CAS 35588-53-5)[16]
-
Ketone or Aldehyde (e.g., Cyclohexanone, Propiophenone, Acetone)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate is recommended.[17] Alternatively, glacial acetic acid or zinc chloride can be used.[4][5]
-
Solvent: Ethanol, acetic acid, or solvent-free conditions.[17][18]
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Dedicated scientific microwave reactor with temperature and pressure sensors (e.g., Anton Paar Monowave, CEM Discover). Crucially, a domestic kitchen microwave oven must not be used. [19][20]
-
10 mL or 20 mL microwave reaction vials with Teflon-lined screw caps
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
General Step-by-Step Procedure
Caption: Experimental workflow for microwave-assisted indole synthesis.
-
Reagent Combination: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 190.7 mg).
-
Add Carbonyl & Catalyst: Add the corresponding ketone or aldehyde (1.1 mmol, 1.1 equivalents) and the acid catalyst, p-toluenesulfonic acid monohydrate (0.2 mmol, 38 mg).
-
Add Solvent: Add 3-4 mL of ethanol. The mixture may not be fully dissolved.
-
Seal and Irradiate: Securely seal the vial with the cap. Place the vial inside the cavity of the microwave reactor. Set the reaction parameters to hold at 140°C for 10 minutes , with a maximum power of 200 W and vigorous stirring.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Work-up: Carefully open the vial in a fume hood. Transfer the contents to a separatory funnel containing 30 mL of water. Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-methylthio-substituted indole.
Data Presentation: Example Reaction Conditions
The following table provides representative conditions for the synthesis of different 6-methylthio-indoles. Yields are based on typical outcomes for Fischer indole syntheses under microwave conditions.
| Entry | Ketone/Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | Cyclohexanone | p-TSA (20%) | Ethanol | 140 | 10 | >90 |
| 2 | Propiophenone | p-TSA (20%) | Ethanol | 150 | 15 | 75-85 |
| 3 | Acetone | Acetic Acid | AcOH | 120 | 15 | 60-70 |
| 4 | Cyclohexanone | None | None | 180 | 5 | ~85[18] |
Product Characterization
The identity and purity of the synthesized indole must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic broad singlet for the N-H proton typically downfield (> 8.0 ppm). Aromatic protons on the indole ring will appear between 7.0-8.0 ppm. The protons of the methylthio (-SCH₃) group will appear as a sharp singlet around 2.5 ppm.[21][22]
-
¹³C NMR: The indole ring carbons will resonate in the aromatic region (approx. 100-140 ppm). The methylthio carbon will appear upfield (approx. 15-20 ppm).[23][24]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), validating the elemental composition of the product.
Safety & Trustworthiness
-
Equipment Safety: The use of a dedicated laboratory microwave reactor is mandatory.[19] These instruments are engineered with robust pressure and temperature controls, safety interlocks, and blast-proof cavities to mitigate the risks of rapid pressure increases from superheated solvents, which can lead to explosions in unsealed or domestic systems.[19][20]
-
Chemical Safety: Phenylhydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. Acids are corrosive.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC to ensure the consumption of starting materials and the formation of the product, providing a checkpoint for reaction completion before initiating the work-up procedure.
-
Validation: The structural confirmation via NMR and MS serves as the ultimate validation of the protocol's success, ensuring that the desired product has been synthesized with high purity.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Books.
-
Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Patsnap. Retrieved January 5, 2026, from [Link]
- Microwave assisted green organic synthesis. (2024, November 21). Google Books.
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (n.d.). Vedantu. Retrieved January 5, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. (2024, April 10). Science Info. Retrieved January 5, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 5, 2026, from [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). YouTube. Retrieved January 5, 2026, from [Link]
-
Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. (2021, May 30). Bentham Science. Retrieved January 5, 2026, from [Link]
- Microwave Assisted Organic Synthesis. (n.d.). Google Books.
-
Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987, May 1). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
(PDF) Microwave assisted organic syntheses (MAOS): The green synthetic method. (2025, September 5). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. (2020, July 16). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Fischer‐indole synthesis under microwave irradiation. - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (2025, August 7). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 5, 2026, from [Link]
-
Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... - ResearchGate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate. (2025, December 6). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles - PubMed. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
"Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.). Retrieved January 5, 2026, from [Link]
-
Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
-
1-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. ijrpas.com [ijrpas.com]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 21. youtube.com [youtube.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
The Strategic Application of (4-(Methylthio)phenyl)hydrazine Hydrochloride in Modern Medicinal Chemistry: A Guide for Synthetic and Drug Discovery Professionals
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of (4-(Methylthio)phenyl)hydrazine hydrochloride. With full editorial control, this guide moves beyond a rigid template to provide an in-depth exploration of this versatile reagent, focusing on its practical application in the synthesis of medicinally relevant scaffolds. Our narrative is grounded in the principles of scientific integrity, providing not just procedural steps but the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction: Unveiling the Potential of a Substituted Hydrazine
This compound is a substituted aromatic hydrazine that has emerged as a valuable building block in medicinal chemistry. Its utility primarily stems from its role as a precursor in the synthesis of various heterocyclic compounds, most notably indoles, which are core structures in a vast array of pharmaceuticals. The presence of the methylthio (-SCH3) group at the para-position of the phenyl ring imparts unique electronic properties that can be strategically exploited to influence reaction pathways and modulate the biological activity of the resulting molecules. This guide will delve into the key applications of this reagent, with a focus on the renowned Fischer indole synthesis, and provide detailed protocols for its effective use in the laboratory.
Core Application: The Fischer Indole Synthesis - A Gateway to Bioactive Molecules
The Fischer indole synthesis, a venerable yet powerful reaction discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
The Influence of the para-Methylthio Substituent
The electronic nature of substituents on the phenylhydrazine ring plays a critical role in the facility of the Fischer indole synthesis. The para-methylthio group is considered a weakly electron-donating group through resonance, which can facilitate the key[3][3]-sigmatropic rearrangement step of the reaction mechanism. This often leads to higher yields and may allow for milder reaction conditions compared to reactions with unsubstituted or electron-withdrawn phenylhydrazines.[4]
The generally accepted mechanism for the Fischer indole synthesis is initiated by the formation of a phenylhydrazone from (4-(Methylthio)phenyl)hydrazine and a carbonyl compound. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[3][3]-sigmatropic rearrangement under acidic conditions. Subsequent cyclization and the elimination of ammonia yield the final 6-methylthio-substituted aromatic indole.[1][5]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols: Synthesis of a 6-Methylthio-Indole Derivative
The following protocol provides a detailed, step-by-step methodology for the synthesis of 2,3-dimethyl-6-(methylthio)-1H-indole, a representative example of a medicinally relevant indole scaffold, using this compound and butan-2-one. This protocol is designed to be a self-validating system, with clear instructions and checkpoints.
Protocol: Synthesis of 2,3-dimethyl-6-(methylthio)-1H-indole
Materials:
-
This compound
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Phenylhydrazone Formation (in situ):
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
To this stirred solution, add butan-2-one (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes. Monitor the formation of the phenylhydrazone by TLC.
-
-
Fischer Indole Cyclization:
-
After the formation of the phenylhydrazone, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the phenylhydrazone spot and the appearance of the product spot.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-6-(methylthio)-1H-indole.
-
Expected Yield: 75-85%
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Broader Applications in Medicinal Chemistry
Beyond its central role in the Fischer indole synthesis, the hydrazine moiety in this compound makes it a versatile reagent for the synthesis of other heterocyclic systems and as a scaffold for the development of various therapeutic agents.
Synthesis of Anticancer Agents
The hydrazine and hydrazone functionalities are present in a number of compounds with demonstrated anticancer activity.[1][7] These moieties can act as pharmacophores, engaging in hydrogen bonding and other interactions with biological targets. While direct synthesis of approved anticancer drugs from this compound is not widely documented, its utility as a precursor to indole-based anticancer agents is significant. For instance, the indole core is a key component of several kinase inhibitors used in oncology.
Precursor to Kinase Inhibitors
Protein kinases are crucial targets in modern drug discovery, particularly in the field of oncology.[8] The indole scaffold, readily accessible through the Fischer indole synthesis using precursors like this compound, is a common feature in many kinase inhibitors. The 6-methylthio substituent can be a key interaction point within the kinase binding site or a handle for further chemical modification to optimize potency and selectivity. An example of a kinase inhibitor with a complex indole-derived core is GSK2606414, a PERK inhibitor.[9] While not directly synthesized from the topic compound, its structure highlights the importance of substituted indoles in this therapeutic area.
Caption: Applications of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis using various substituted phenylhydrazines, illustrating the impact of the substituent's electronic nature.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| (4-Methylphenyl)hydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Room Temperature | 88 | [6] |
| Phenylhydrazine hydrochloride | Cyclohexanone | Acetic acid | Reflux, 2h | 76-85 | |
| (4-Methoxyphenyl)hydrazine hydrochloride | Propiophenone | Acetic acid | Reflux | 79 | [5] |
| (4-Chlorophenyl)hydrazine hydrochloride | Propiophenone | Acetic acid | Reflux | Low | [5] |
| (4-(Methylthio)phenyl)hydrazine HCl | Butan-2-one | Acetic acid/Ethanol | Reflux, 2-4h | 75-85 | Adapted |
This is an adapted protocol based on similar reactions with electron-donating groups.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its primary application lies in the Fischer indole synthesis, where the electron-donating nature of the para-methylthio group facilitates the reaction, leading to the efficient synthesis of 6-methylthio-substituted indoles. These indole scaffolds are of significant interest in drug discovery, serving as core structures for a range of therapeutic agents, including anticancer drugs and kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutics.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc.1998 , 120, 6621–6622. [Link]
-
Osmaniye, D.; Levent, S.; Karaduman, A. B.; Ilgın, S.; Özkay, Y.; Kaplancıklı, Z. A. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules2018 , 23, 1054. [Link]
-
Garg, N. K.; Sarpong, R. Interrupted Fischer Indolization. J. Am. Chem. Soc.2008 , 130, 14431-14433. [Link]
-
Tantry, S. J.; et al. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules2017 , 22, 1433. [Link]
-
Axten, J. M.; et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J. Med. Chem.2012 , 55, 7193-207. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 40, 41-390. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]
-
Axten, J. M.; et al. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). J. Med. Chem.2012 , 55, 7193-207. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]
-
Scientia Iranica. A New, Simple, and Efficient Method for the Synthesis of 3H-Indole Derivatives by Fischer’s Method. [Link]
-
ResearchGate. Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-nitrosalicylaldehyde. [Link]
-
ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
-
ResearchGate. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
ResearchGate. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (4-(Methylthio)phenyl)hydrazine hydrochloride
Welcome to the technical support guide for the Fischer Indole Synthesis, with a specific focus on troubleshooting reactions involving (4-(Methylthio)phenyl)hydrazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet sensitive transformation. Here, we move beyond standard protocols to explore the causality behind common experimental challenges, providing field-proven insights to help you optimize your synthesis and mitigate unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with this compound is giving a very low yield. What are the most common culprits?
A1: Low yields in this specific synthesis can stem from several factors. The most common issues are:
-
Purity of Starting Materials : Ensure both the this compound and the carbonyl partner are highly pure. Impurities can catalyze side reactions.[1]
-
Inappropriate Acid Catalyst : The choice and concentration of the acid are critical.[1][2] The electron-donating nature of the methylthio group can affect the required acidity. A screen of different Brønsted (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is often necessary.[3][4][5][6]
-
Suboptimal Temperature Control : The key[7][7]-sigmatropic rearrangement requires thermal energy, but the intermediates and the final indole product can be sensitive to excessively high temperatures, leading to decomposition.[1] Careful temperature monitoring and optimization are crucial.
-
Atmosphere : The methylthio group can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative byproducts.[8]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A2: The formation of multiple byproducts is a frequent challenge. With (4-(methylthio)phenyl)hydrazine, you may be observing:
-
Incomplete Reaction Intermediates : Unreacted hydrazone or enehydrazine intermediates.
-
Regioisomers : If you are using an unsymmetrical ketone, two different indole regioisomers can form.
-
Products of N-N Bond Cleavage : A significant side reaction where the hydrazine N-N bond cleaves, leading to the formation of 4-(methylthio)aniline and other fragments instead of the indole.[9][10]
-
Dimeric or Polymeric Byproducts : At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Oxidized Species : The sulfur atom in your starting material can be oxidized, leading to sulfoxide or sulfone impurities.
Q3: Does using the hydrochloride salt of the hydrazine pose any specific challenges?
A3: Yes. While convenient for storage and handling, the hydrochloride salt means you are introducing chloride ions and an equivalent of HCl into your reaction.
-
Acidity Control : The inherent acidity from the salt must be factored into the total acid concentration when adding an external catalyst.
-
Hydrazone Formation : The initial condensation to form the hydrazone requires a free-base hydrazine. Often, a mild base (like sodium acetate) is added, or the reaction is performed in a solvent like acetic acid which can buffer the system, to facilitate the formation of the hydrazone in situ before the high-temperature cyclization step.
Troubleshooting Guide: Common Problems & Solutions
This section provides a deeper dive into specific issues, their mechanistic origins, and actionable protocols to overcome them.
Problem 1: Reaction Failure or Stalling at the Hydrazone Stage
Your reaction stalls, and TLC/LC-MS analysis shows predominantly the hydrazone intermediate with little to no indole formation.
Mechanistic Insight: The conversion of the hydrazone to the indole involves a series of equilibria (hydrazone ⇌ enehydrazine) followed by an acid-catalyzed, irreversible[7][7]-sigmatropic rearrangement.[3][4][11] This rearrangement often has a significant activation energy barrier.[1]
Troubleshooting Workflow:
Quantitative Data: Common Acid Catalysts
| Catalyst Type | Examples | Typical Loading (mol%) | Strengths & Weaknesses |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl, Acetic Acid | 5 mol% - solvent | Effective, inexpensive. Can cause degradation at high temps.[5] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | 10 - 100 mol% | Can be milder, may influence regioselectivity.[5][12] Can be sensitive to water. |
| Polymeric Acids | Polyphosphoric Acid (PPA) | Often used as solvent | Strong dehydrating agent, drives reaction forward. Workup can be difficult. |
Problem 2: Dominant Side Reaction - N-N Bond Cleavage
Instead of your desired indole, you isolate significant amounts of 4-(methylthio)aniline.
Mechanistic Insight: The key enehydrazine intermediate, after protonation, sits at a critical juncture. It can either proceed through the desired[7][7]-sigmatropic rearrangement or undergo heterolytic cleavage of the weak N-N bond. This cleavage is a major competing pathway.[9][10] It is particularly favored when substituents can stabilize the resulting cationic or radical intermediates.[9][10] The electron-donating methylthio group on the phenyl ring can influence the stability of these intermediates, potentially making this pathway more accessible.
Visualizing the Competing Pathways:
// Invisible edge to align clusters Enehydrazine -> Enehydrazine_side [style=invis, weight=100]; } } Caption: Competing pathways from the key enehydrazine intermediate.
Mitigation Strategies:
-
Lower Temperature : The N-N cleavage pathway may have a different activation energy than the sigmatropic rearrangement. Experiment with running the reaction at the lowest possible temperature that still allows for indole formation.
-
Choice of Acid : Lewis acids might favor the coordination complex required for the rearrangement over the protonation state that leads to cleavage. A screen of ZnCl₂ vs. p-TsOH could be informative.
-
Carbonyl Partner : While the hydrazine is fixed, be aware that electron-donating groups on the ketone or aldehyde partner are known to significantly promote N-N bond cleavage.[9][10]
Experimental Protocol: One-Pot Synthesis to Minimize Side Reactions
A one-pot procedure, where the hydrazone is formed and cyclized without isolation, can minimize handling losses and prevent the decomposition of potentially unstable intermediates.[1][13]
Objective: To synthesize 6-(methylthio)-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Nitrogen or Argon gas line
Procedure:
-
Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and cyclohexanone (1.05 eq).
-
Inert Atmosphere : Flush the flask with Nitrogen or Argon for 5-10 minutes.
-
Solvent Addition : Add glacial acetic acid (approx. 0.2 M concentration relative to the hydrazine). Acetic acid serves as both the solvent and the acid catalyst.[2]
-
Reaction : Heat the mixture to reflux (approx. 118°C) with vigorous stirring. The initial formation of the hydrazone is often visible as a color change or precipitation, which then redissolves as the reaction proceeds.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed, and a new, typically UV-active, spot corresponding to the indole product should appear. Reaction times are typically 2-4 hours.[3]
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Slowly pour the acidic mixture into a beaker of ice-cold water. The product may precipitate.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
This one-pot protocol in acetic acid often provides a good balance of acidity for both hydrazone formation and subsequent cyclization, while minimizing the risk of intermediate decomposition.[2]
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]
-
SciSpace. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. [Link]
-
National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
American Chemical Society. Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
-
Reddit. Problems with Fischer indole synthesis : r/Chempros. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
-
Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. scienceinfo.com [scienceinfo.com]
Technical Support Center: Synthesis of 6-Methylthioindole
Welcome to the Technical Support Center for the synthesis of 6-methylthioindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your 6-methylthioindole synthesis. This resource is built on established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction: Strategic Approaches to 6-Methylthioindole Synthesis
6-Methylthioindole is a valuable heterocyclic motif in medicinal chemistry and materials science. Its synthesis, while achievable through several classic indole-forming reactions, presents unique challenges that can impact yield and purity. The electron-donating nature of the methylthio group can influence the reactivity of intermediates and the regioselectivity of cyclization steps. This guide will focus on two of the most robust and adaptable methods for the synthesis of 6-methylthioindole: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis . For each method, we will explore the underlying chemistry, provide detailed experimental protocols, and offer comprehensive troubleshooting strategies.
Section 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a suitable aldehyde or ketone.[1][3] For the synthesis of 6-methylthioindole, the key starting material is 4-(methylthio)phenylhydrazine.
Mechanism & Rationale
The reaction proceeds through several key steps:
-
Hydrazone Formation: 4-(Methylthio)phenylhydrazine condenses with an aldehyde or ketone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.
The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction conditions, which must be optimized to favor the desired cyclization pathway and minimize side reactions.
Experimental Protocol: Fischer Indole Synthesis of 6-Methylthioindole
This protocol outlines the synthesis of 6-methylthioindole from 4-(methylthio)phenylhydrazine and a suitable carbonyl compound, such as chloroacetaldehyde dimethyl acetal.
Part A: Synthesis of 4-(Methylthio)phenylhydrazine Hydrochloride
This procedure is adapted from established methods for the synthesis of substituted phenylhydrazines.
-
Diazotization: To a stirred solution of 4-(methylthio)aniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equiv.) in concentrated hydrochloric acid. Cool this solution to 0 °C and slowly add the diazonium salt solution from the previous step with vigorous stirring.
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The resulting precipitate of 4-(methylthio)phenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Part B: Fischer Indole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(methylthio)phenylhydrazine hydrochloride (1 equiv.) and chloroacetaldehyde dimethyl acetal (1.1 equiv.) in a suitable solvent such as ethanol or a mixture of acetic acid and water.
-
Cyclization: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base, such as sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-methylthioindole.
Troubleshooting and FAQs for the Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Indole | - Incomplete hydrazone formation.- Inefficient cyclization.- Decomposition of starting materials or product under harsh acidic conditions. | - Ensure complete hydrazone formation by pre-forming it before adding the strong acid catalyst.- Experiment with different acid catalysts (e.g., PPA, Eaton's reagent, ZnCl₂).[1]- Optimize the reaction temperature and time; prolonged heating can lead to degradation.- Use a milder acid catalyst or a two-step procedure. |
| Formation of Regioisomers | - If an unsymmetrical ketone is used, cyclization can occur in two different directions. | - For the synthesis of 6-methylthioindole, which is unsubstituted at the 2- and 3-positions, it is best to use an aldehyde or a symmetrical ketone precursor to avoid regioisomerism. Chloroacetaldehyde dimethyl acetal is a good choice as it leads to the parent indole ring. |
| Presence of Dark, Tarry Byproducts | - Polymerization or decomposition reactions promoted by strong acids and high temperatures. | - Use a less concentrated acid or a milder catalyst.- Lower the reaction temperature and extend the reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in Purifying the Product | - Presence of closely related impurities or unreacted starting materials. | - Optimize the column chromatography conditions (e.g., solvent system, gradient).- Consider recrystallization as an alternative or additional purification step. |
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Caption: Fischer Indole Synthesis Workflow
Section 2: The Leimgruber-Batcho Indole Synthesis Approach
The Leimgruber-Batcho indole synthesis is a highly efficient, two-step method that is particularly well-suited for the preparation of indoles that are unsubstituted at the 2- and 3-positions.[4][5] This method generally provides high yields and avoids the often harsh acidic conditions of the Fischer synthesis.[5] The key precursor for the synthesis of 6-methylthioindole via this route is 4-methylthio-2-nitrotoluene.
Mechanism & Rationale
-
Enamine Formation: The synthesis begins with the reaction of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-o-nitrostyrene (an enamine).[5] The methyl group of the nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions.
-
Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine moiety, followed by elimination of the dialkylamine to yield the indole.[5][6]
A variety of reducing agents can be employed for the second step, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney nickel) or chemical reducing agents (e.g., Fe/acetic acid, SnCl₂).[5][7]
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Methylthioindole
Part A: Synthesis of 4-Methylthio-2-nitrotoluene
This is a representative procedure; the starting material may be commercially available or synthesized via established methods.
-
Nitration: Carefully add a nitrating mixture (e.g., nitric acid and sulfuric acid) to 3-methylthiophenol at low temperature to introduce a nitro group. This reaction may produce a mixture of isomers that require separation.
-
Alternative Route: An alternative may involve the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-2-nitrotoluene, with sodium thiomethoxide.
Part B: Leimgruber-Batcho Synthesis
-
Enamine Formation: In a round-bottom flask, dissolve 4-methylthio-2-nitrotoluene (1 equiv.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (a slight excess). Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed. The formation of the enamine is often accompanied by the appearance of a deep color.
-
Reductive Cyclization:
-
Catalytic Hydrogenation: After cooling, the reaction mixture containing the enamine can be diluted with a suitable solvent (e.g., methanol, ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Chemical Reduction: Alternatively, the crude enamine can be reduced using a chemical reducing agent. For example, the mixture can be added to a stirred suspension of iron powder in acetic acid at elevated temperature.
-
-
Workup and Purification: After the reduction and cyclization are complete, filter the reaction mixture (if a solid catalyst was used) and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude 6-methylthioindole by column chromatography.
Troubleshooting and FAQs for the Leimgruber-Batcho Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Enamine | - Incomplete reaction of the nitrotoluene.- Decomposition of the formamide acetal. | - Ensure the nitrotoluene and DMF-DMA are of high purity.- Increase the reaction time or temperature for the enamine formation step.- Consider using a higher boiling formamide acetal if the starting nitrotoluene is not very reactive. |
| Incomplete Reductive Cyclization | - Inactive catalyst (for hydrogenation).- Insufficient reducing agent (for chemical reduction).- Presence of catalyst poisons. | - Use fresh, high-quality hydrogenation catalyst.- Ensure the system is properly purged with hydrogen.- Increase the amount of chemical reducing agent.- Purify the enamine intermediate before the reduction step to remove any potential catalyst poisons. |
| Formation of Side Products during Reduction | - Over-reduction of the indole ring or other functional groups.- Incomplete cyclization leading to the formation of o-aminophenylacetaldehyde derivatives. | - Optimize the reduction conditions (e.g., hydrogen pressure, temperature, reaction time for hydrogenation; choice of reducing agent for chemical reduction).- Raney nickel is a very active catalyst and may require milder conditions.[7] |
| Product is Difficult to Purify | - Presence of residual starting materials or intermediates. | - Ensure the enamine formation goes to completion before the reduction step.- Optimize the purification protocol, including the choice of solvents for extraction and chromatography. |
dot
Caption: Leimgruber-Batcho Synthesis Workflow
Section 3: Purification and Characterization
Proper purification and characterization are crucial for obtaining high-purity 6-methylthioindole.
-
Purification: Column chromatography on silica gel is the most common method for purifying 6-methylthioindole. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the solvent system should be adjusted based on TLC analysis.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
-
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Zhu, W., Zhang, Q., Bao, X., Lin, Y., Xu, G., & Zhou, H. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction.
- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-1). John Wiley & Sons, Ltd.
-
Leimgruber–Batcho indole synthesis. In Wikipedia. Retrieved from [Link]
-
Leimgruber–Batcho Indole Synthesis. (2024, December 13). In YouTube. Retrieved from [Link]
-
Fischer indole synthesis. In Grokipedia. Retrieved from [Link]
- Kruse, L. I. (1982). Synthesis of 4-Substituted Indoles from o-Nitrotoluenes. Heterocycles, 19(9), 1645-1648.
-
Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Indoles from (4-(Methylthio)phenyl)hydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of indole derivatives synthesized via the Fischer indole synthesis, specifically using (4-(Methylthio)phenyl)hydrazine hydrochloride as a starting material. The presence of the methylthio moiety introduces unique challenges and considerations that this guide aims to address with practical, field-proven solutions.
Troubleshooting Guide: Common Purification Issues & Solutions
This section is designed in a question-and-answer format to directly address specific experimental problems you may encounter.
Issue 1: My crude product appears as a single spot on TLC, but after silica gel column chromatography, I get multiple spots and a lower yield.
Question: I've run a Fischer indole synthesis with (4-(Methylthio)phenyl)hydrazine and a ketone. The initial TLC of the crude reaction mixture shows a nice, clean spot for my product. However, after purification by silica gel column chromatography, the collected fractions are often colored (e.g., pink or brown), and a repeat TLC shows multiple new spots, some of which are close to the baseline. What is causing this product degradation on the column?
Answer: This is a classic problem encountered with electron-rich indoles, and the methylthio group at the 4-position of the phenylhydrazine starting material makes the resulting indole nucleus particularly susceptible. There are two primary causes for this degradation on a standard silica gel column:
-
Acidity of Silica Gel: Standard silica gel is inherently acidic. This acidic environment can promote polymerization or decomposition of sensitive indole products.[1] The lone pair of electrons on the indole nitrogen can be protonated, leading to a cascade of degradation pathways.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, especially on an active surface like silica gel when exposed to air.[2] This can lead to the formation of the corresponding sulfoxide and, in some cases, the sulfone. These oxidized byproducts will have different polarities and appear as new spots on your TLC plate.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting indole degradation during chromatography.
Detailed Protocols:
Protocol 1: Deactivation of Silica Gel
-
Prepare your slurry for column packing as you normally would with your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Before loading your crude product, flush the packed column with the starting eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica gel.[1]
-
Throughout the chromatographic separation, maintain this 0.5-1% concentration of triethylamine in your mobile phase.
Protocol 2: Using an Alternative Stationary Phase
-
Neutral or Basic Alumina: For indoles that are highly sensitive to acid, neutral or basic alumina can be an excellent alternative to silica gel.[1] The separation characteristics may differ, so it is crucial to first test your separation on an alumina TLC plate.
-
Florisil: This is another less acidic alternative to silica gel that can be effective for the purification of sensitive compounds.
Issue 2: My purified indole is an oil and will not crystallize.
Question: I have successfully purified my methylthio-substituted indole by column chromatography, and the NMR spectrum looks clean. However, the product is a persistent oil, and all my attempts at recrystallization have failed. How can I induce crystallization?
Answer: "Oiling out" is a common issue, particularly when residual impurities are present or when the compound has a low melting point. The methylthio group can also influence the crystal lattice energy, sometimes making crystallization more challenging.
Solutions:
-
Purity is Paramount: Even trace amounts of solvent or minor impurities can inhibit crystallization. Ensure your product is as pure as possible before attempting recrystallization. If necessary, re-purify a small sample by chromatography.
-
Solvent Selection: The key is to find a solvent or solvent system where your indole has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]
-
Single Solvent: Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., ethanol, isopropanol, ethyl acetate).
-
Two-Solvent System: This is often the most effective method. Dissolve your oily product in a minimal amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexanes or pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[5]
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the desired product from a previous batch, add it to the cooled, supersaturated solution to induce crystallization.
-
-
Slow Cooling: Rapid cooling often leads to the formation of oils. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
| Solvent System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Low to Medium | A good starting point for many indoles. The ratio can be adjusted to fine-tune solubility. |
| Dichloromethane/Hexanes | Low to Medium | Effective for dissolving the compound initially, with hexanes used as the anti-solvent. |
| Ethanol/Water | High | Useful for more polar indoles. Dissolve in hot ethanol and add water dropwise.[5] |
| Toluene | Medium | Can be effective for aromatic compounds and may promote good crystal formation. |
Caption: Common recrystallization solvent systems for moderately polar indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Fischer indole synthesis using this compound?
A1: Besides unreacted starting materials, the most common side products arise from the inherent reactivity of the intermediates in the Fischer indole synthesis. The electron-donating nature of the methylthio group can sometimes favor side reactions. A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 4-(methylthio)aniline and other related byproducts.[6] Additionally, if an unsymmetrical ketone is used, the formation of regioisomers is possible.
Q2: How do I choose an appropriate solvent system for Thin-Layer Chromatography (TLC) of my methylthio-substituted indole?
A2: The methylthio group adds moderate polarity to the indole core. A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]
-
Initial Test: Begin with a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.
-
Adjusting Polarity:
-
If the Rf value is too low (the spot doesn't move far from the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If the Rf value is too high (the spot runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
For Basic Indoles: If your indole contains a basic functional group and you observe streaking on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the spot shape.[8]
Q3: How can I visualize my sulfur-containing indole on a TLC plate if it is not UV-active?
A3: While most indoles are UV-active due to their aromatic nature,[9] some may have weak absorbance. If you cannot see your spot under a UV lamp, there are several chemical stains that are effective for visualizing sulfur-containing compounds:
-
Potassium Permanganate Stain: This is a general stain for compounds that can be oxidized, including sulfides. It will appear as a yellow spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brownish-yellow spots. This method is generally non-destructive, and the spots will fade over time.[9]
Q4: Can I use reverse-phase chromatography for the purification of my methylthio-indole?
A4: Yes, reverse-phase chromatography can be a very effective technique, especially for polar indoles or when normal-phase chromatography on silica or alumina fails to provide adequate separation.
-
Stationary Phase: A C18-functionalized silica gel is the most common stationary phase.
-
Mobile Phase: The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. The elution order is reversed compared to normal-phase chromatography, with more polar compounds eluting first.
General Workflow for Purification:
Caption: A generalized experimental workflow from workup to final characterization.
References
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Douglas, A. W., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(21), 8975-8985. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of different solvents on oxidation of thioanisole. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
de la Cruz, P., et al. (2014). Columnar Mesomorphism in a Methylthio-Decorated Triindole for Enhanced Charge Transport. Crystal Growth & Design, 14(11), 5518-5525. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Retrieved from [Link]
-
Ziarani, G. M., et al. (2016). Selective oxidation of thioanisole by titanium complexes immobilized on mesoporous silica nanoparticles: elucidating the environment of titanium(iv) species. Catalysis Science & Technology, 6(12), 4381-4391. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of S-Heterocycles. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(12), 2189. Retrieved from [Link]
-
Moodie, R. B., & Sansom, C. E. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 25(23), 5649. Retrieved from [Link]
-
Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
Bentivoglio, G., et al. (2021). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organic Synthesis, 18(6), 555-579. Retrieved from [Link]
-
Citti, C., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Journal of Chromatography A, 1664, 462791. Retrieved from [Link]
-
MDPI. Special Issue : Focusing on Sulfur in Medicinal Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Retrieved from [Link]
-
Le, P. M., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Journal of Natural Products, 85(11), 2595-2603. Retrieved from [Link]
-
ResearchGate. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Retrieved from [Link]
-
ResearchGate. (2007). First reported evidence that solvent polarity induces an 1 L b ↔ 1 L a inversion in the indole chromophore. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis with Substituted Phenylhydrazines
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful yet sensitive reaction, particularly when using substituted phenylhydrazines. Here, we will address common issues leading to low yields and provide actionable, evidence-based troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments. We delve into the causality behind experimental choices to empower you to make informed decisions for optimizing your synthesis.
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low yields in the Fischer indole synthesis are a common challenge and can often be traced back to a few critical parameters.[1] The reaction's success hinges on the delicate balance of several factors, from the purity of your starting materials to the precise reaction conditions.
A1: A Step-by-Step Troubleshooting Approach:
-
Purity of Starting Materials: Ensure your substituted phenylhydrazine and carbonyl compounds are of the highest purity. Impurities can lead to a cascade of side reactions, significantly depressing the yield of your desired indole.[1] For phenylhydrazines, which can degrade over time, using a freshly purified sample or its more stable hydrochloride salt is often beneficial.[2]
-
Catalyst Selection and Concentration: The choice and amount of acid catalyst are paramount.[3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[4][5][6][7][8][9] The optimal catalyst is substrate-dependent. For instance, electron-withdrawing groups on the phenylhydrazine may necessitate stronger acids and more forcing conditions.[2] A preliminary screen of different acid catalysts is a highly recommended starting point. Polyphosphoric acid (PPA) is often a robust choice for many cyclizations.[1][2][3]
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures to drive the key[3][3]-sigmatropic rearrangement.[1][10] However, excessive heat or prolonged reaction times can lead to the degradation of your starting materials and the desired product.[1][10] It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to identify the optimal reaction time. Microwave-assisted synthesis can be a valuable alternative, often leading to higher yields and significantly reduced reaction times.[1]
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and intermediates. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1][3] In some instances, running the reaction neat (without a solvent) can be advantageous.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]
-
Consider a One-Pot Procedure: To minimize losses associated with isolating the intermediate hydrazone, a one-pot approach where the hydrazone is formed in situ and then cyclized without isolation can be a more efficient strategy.[1]
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of numerous side products. What are the common side reactions, and how can they be minimized?
The formation of byproducts is a frequent observation in the Fischer indole synthesis. These can include products from aldol condensation, Friedel-Crafts type reactions, or incomplete reactions.[1]
A2: Strategies to Minimize Side Product Formation:
-
Strict Control of Reaction Conditions: Fine-tuning the reaction temperature, time, and acid concentration is the most effective way to minimize the formation of side products.[1]
-
Address Incomplete Conversion: If you suspect incomplete conversion is the issue, it could be due to insufficient catalyst or a reaction temperature that is too low for the[3][3]-sigmatropic rearrangement to occur efficiently.[1] Cautiously increasing the temperature while monitoring for decomposition can be beneficial.[1]
-
Regioisomer Formation with Unsymmetrical Ketones: When using an unsymmetrical ketone, the formation of two different indole regioisomers is possible.[10] The ratio of these isomers is influenced by the acid catalyst and steric effects.[10][11] Generally, the reaction favors the pathway involving the less sterically hindered enamine intermediate.[10] The choice and concentration of the acid can also significantly impact the product ratio.[11][12]
Q3: I am working with a phenylhydrazine that has a strong electron-donating or electron-withdrawing substituent, and the reaction is not proceeding as expected. How do these substituents influence the reaction?
Substituents on the phenylhydrazine ring have a profound electronic effect on the reaction's progress.
A2: Understanding Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Phenylhydrazines bearing strong EWGs can be less reactive and may require more forcing conditions, such as stronger acids or higher temperatures, to facilitate the cyclization.[2]
-
Electron-Donating Groups (EDGs): While EDGs can facilitate the[3][3]-sigmatropic rearrangement, they can also promote a competing N-N bond cleavage pathway, which can lead to lower yields or even reaction failure.[13] This is a significant challenge, for example, in the synthesis of 3-aminoindoles via the Fischer method.[13] In such cases, the use of Lewis acids like ZnCl₂ may improve the outcome.[13]
Q4: Purification of my final indole product is proving to be difficult. What are some effective purification strategies?
Purification of indoles from the Fischer synthesis can indeed be challenging due to the presence of various byproducts and the potential for product decomposition.[1]
A4: Recommended Purification Techniques:
-
Initial Work-up: A standard work-up procedure involves pouring the cooled reaction mixture into ice-water to precipitate the crude product.[14] If a solid doesn't form, extraction with an organic solvent is necessary.[14]
-
Liquid-Liquid Extraction: Before chromatography, washing the organic layer containing your crude product with a dilute acid (e.g., 1M HCl) can remove any unreacted basic hydrazine.[14] A subsequent wash with a mild base like saturated sodium bicarbonate will remove acidic residues.[14]
-
Column Chromatography: This is the most common purification method.[14]
-
Recrystallization: If your crude product is a solid with relatively high purity (>85-90%), recrystallization can be an excellent final purification step to obtain highly pure material.[14] A small-scale solvent screen is recommended to find the optimal recrystallization solvent.[14]
Frequently Asked Questions (FAQs)
This section addresses common questions about the Fischer indole synthesis in a concise format.
What is the fundamental mechanism of the Fischer indole synthesis?
The reaction proceeds through several key steps:
-
Hydrazone Formation: An acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.[3][5][15]
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.[3][5][15]
-
[3][3]-Sigmatropic Rearrangement: A protonated enamine undergoes a[3][3]-sigmatropic rearrangement (similar to a Cope rearrangement) to form a di-imine.[3][5][15] This is often the rate-determining step.[15]
-
Cyclization and Ammonia Elimination: The di-imine cyclizes and, with the elimination of ammonia, aromatizes to form the final indole product.[3][5]
Can I use any aldehyde or ketone for this reaction?
The α-carbon of the aldehyde or ketone must have at least two hydrogen atoms for the reaction to proceed.[3] Using an unsymmetrical ketone can lead to a mixture of two regioisomeric indole products.[3]
Are there any modern modifications to the classical Fischer indole synthesis?
Yes, several modifications have been developed to improve the reaction's scope and efficiency. These include:
-
Buchwald Modification: A palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[5]
-
Microwave-Assisted Synthesis: Often leads to shorter reaction times and higher yields.[1][10]
-
Use of Ionic Liquids: Can serve as both solvent and catalyst, offering environmental benefits.[10]
What are some common applications of the Fischer indole synthesis?
This reaction is widely used in the synthesis of pharmaceuticals and natural products.[4] A notable application is in the synthesis of triptan-class drugs used to treat migraines.[5][16] It is also a key step in the total synthesis of complex natural products like strychnine.[4]
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Strengths | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | Readily available, effective for many substrates.[4][5][6][7][8] | Can be harsh and lead to degradation of sensitive substrates.[10] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ | Can be milder than strong Brønsted acids, sometimes offering better selectivity.[4][5][6][7][8] | May require anhydrous conditions. |
| Solid Acids | Acidic clays, NaHSO₄ on silica | Environmentally friendly, potentially easier to separate from the reaction mixture.[17] | May have lower activity than soluble acids. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
This protocol is a general guideline and should be optimized for specific substrates.
1. Hydrazone Formation (Optional - can be performed in one pot):
- In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
- Add phenylhydrazine (1 equivalent) dropwise with stirring.
- Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[1]
- Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
- Filter the solid and wash with cold ethanol.[1]
2. Indolization:
- In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
- Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
- Heat the mixture at 150-160°C for 10-15 minutes.[1] The mixture will darken.
3. Work-up:
- Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.
- The solid product will precipitate. Filter the solid and wash thoroughly with water, followed by a small amount of cold ethanol.[1]
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield```dot
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
- Technical Support Center: Optimizing Fischer Indole Synthesis - Benchchem.
- optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem.
- Fischer Indole Synthesis - Alfa Chemistry.
- Fischer indole synthesis - Wikipedia.
- Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem.
- Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
- Fischer indole synthesis - chemeurope.com.
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. Available from: [Link]
- Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem.
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available from: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing). Available from: [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. Available from: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available from: [Link]
-
A three-component Fischer indole synthesis - PubMed. Available from: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - NIH. Available from: [Link]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC - NIH. Available from: [Link]
- Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines - Benchchem.
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available from: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available from: [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]
-
Possible mechanism for the Fischer indole synthesis - ResearchGate. Available from: [Link]
- Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem.
-
Fischer indole synthesis - Grokipedia. Available from: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available from: [Link]
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
-
How to get the maximum yield for the Fisher Indole synthesis ? | ResearchGate. Available from: [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available from: [Link]
-
Aza-Cope rearrangement - Wikipedia. Available from: [Link]
-
Fischer indole synthesis - YouTube. Available from: [Link]
-
An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen - SciSpace. Available from: [Link]
-
Fischer indole synthesis in low melting mixtures - Publications of the IAS Fellows. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. testbook.com [testbook.com]
- 8. Fischer_indole_synthesis [chemeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Controlling regioselectivity in Fischer indole synthesis with unsymmetrical ketones
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically in controlling regioselectivity when using unsymmetrical ketones. This is a common but manageable issue that, once understood, can be leveraged to achieve high yields of the desired indole regioisomer.
This document moves beyond standard protocols to explain the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to troubleshoot and optimize your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic step that dictates regioselectivity in the Fischer indole synthesis with an unsymmetrical ketone?
The critical, regiochemistry-determining step is the acid-catalyzed tautomerization of the initially formed arylhydrazone into one of two possible enamine intermediates.[1][2][3] An unsymmetrical ketone, such as 2-butanone, can form an enamine by abstracting a proton from either the α-carbon (CH₃) or the α'-carbon (CH₂). The subsequent, irreversible[4][4]-sigmatropic rearrangement locks in the substitution pattern of the final indole product.[2][3][5] Therefore, controlling the factors that influence the formation of one enamine over the other is the key to controlling regioselectivity.
Caption: Workflow for regioselective Fischer Indole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with cooling to maintain a temperature below 50°C, typically targeting a 1:10 w/w ratio. Caution: This is a highly exothermic process.
-
Reaction Setup: In a separate flask, dissolve the arylhydrazone (1.0 eq) of the desired methyl ketone in a suitable solvent like dichloromethane if needed, though direct addition is often possible.
-
Addition: Cool the Eaton's reagent to 0°C in an ice bath. Slowly add the arylhydrazone solution to the stirred Eaton's reagent.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C.
-
Monitoring: Monitor the reaction's progress using TLC or LCMS until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and hydrolyze the reagents.
-
Neutralization: Slowly basify the acidic aqueous solution with concentrated NaOH or NH₄OH until it reaches a pH > 9.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired 2-methylindole regioisomer.
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904–5909. Available at: [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]
-
Kamal, A., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009. Available at: [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
-
Forbes, D. C., et al. (2002). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. Available at: [Link]
-
88Guru. (n.d.). Describe Fischer Indole Synthesis | Reaction and Mechanism. 88Guru. Retrieved from [Link]
-
Semantic Scholar. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Retrieved from [Link]
-
Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53653-53674. Available at: [Link]
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 637-641. Available at: [Link]
-
ResearchGate. (n.d.). Fischer‐indole synthesis under microwave irradiation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2007). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5176–5179. Available at: [Link]
-
Rebeiro, G. L., & Khadilkar, B. M. (2001). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Synthesis, 2001(03), 370-372. Available at: [Link]
-
YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
ACS Publications. (2017). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. Retrieved from [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4479-4488. Available at: [Link]
-
Semantic Scholar. (1990). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
-
YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Retrieved from [Link]
-
YouTube. (2021). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 88guru.com [88guru.com]
Byproducts of (4-(Methylthio)phenyl)hydrazine hydrochloride in cyclization reactions
A Guide to Troubleshooting Byproducts in Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Methylthio)phenyl)hydrazine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in cyclization reactions, particularly the Fischer indole synthesis. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you optimize your reactions, minimize byproduct formation, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reactivity of this compound and common issues observed during its application.
Q1: What is the primary cyclization reaction involving this compound, and why is it important?
The most prominent application is the Fischer indole synthesis , a robust acid-catalyzed reaction that produces indole derivatives from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] This reaction is foundational in medicinal chemistry and drug development for synthesizing the indole scaffold, which is present in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[3][4] The use of (4-(Methylthio)phenyl)hydrazine specifically allows for the synthesis of 6-methylthio-substituted indoles, a key structural motif in various biologically active molecules.
Q2: What are the most common byproducts I should anticipate in these reactions?
When performing a Fischer indole synthesis with this compound, you may encounter several classes of byproducts:
-
Regioisomers: If you use an unsymmetrical ketone (e.g., 2-pentanone), the cyclization can occur on either side of the carbonyl group, leading to a mixture of two distinct indole isomers.[5]
-
Indolenines (3H-indoles): When the α-carbon of the ketone is disubstituted, preventing aromatization through proton loss, the reaction terminates at the indolenine stage.[4][6]
-
Degradation Products: Harsh acidic conditions or excessive heat can cause the N-N bond of the intermediate hydrazone or enamine to cleave, which can lead to byproducts like aniline derivatives.[7][8]
-
Polymeric Tar: Overly aggressive reaction conditions (high temperatures or highly concentrated strong acids) can lead to polymerization and the formation of intractable tar, significantly reducing the yield of the desired product.[6]
Q3: How does the para-substituted (4-methylthio) group specifically influence the reaction?
The methylthio (-SMe) group at the para position is weakly electron-donating and plays a crucial role in the reaction's outcome.
-
Electronic Effects: Its electron-donating nature can influence the rate of the key[9][9]-sigmatropic rearrangement step. However, this effect is generally less pronounced than that of strongly activating groups.
-
Catalyst Interaction: While less of an issue than with an ortho-substituent, the sulfur atom is a soft base and can potentially interact with certain Lewis acid catalysts, which could modulate their activity.[10]
-
Regioselectivity: In reactions with unsymmetrical ketones, the electronic nature of the 4-methylthio group can subtly influence the stability of the intermediates, thereby affecting the ratio of the resulting indole regioisomers.
Q4: Why is the choice of acid catalyst so critical for success?
The acid catalyst is not merely an initiator; it actively participates in multiple steps of the mechanism, including the crucial isomerization of the hydrazone to the enamine and the subsequent[9][9]-sigmatropic rearrangement.[2][11] The choice of acid dictates the reaction's efficiency and byproduct profile.
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA): These protonic acids are effective but can lead to degradation if used at high concentrations or temperatures.[2]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are often preferred as they can coordinate with the nitrogen atoms, facilitating the rearrangement under milder conditions.[1][2] However, they can be sensitive to moisture.
The optimal catalyst depends on the specific carbonyl substrate and the desired outcome. A poorly chosen catalyst can result in either an incomplete reaction or the formation of the byproducts mentioned above.[11]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Indole Product
A low yield is the most frequent issue. Before altering the core chemistry, verify the fundamentals.
-
Possible Cause A: Inappropriate or Inactive Acid Catalyst
-
The "Why": The catalyst's strength must be sufficient to drive the reaction forward but not so strong as to cause degradation. Lewis acids can be deactivated by moisture, while Brønsted acids may require specific concentrations to be effective.[11]
-
Solution:
-
Switch Catalyst Type: If using a Brønsted acid like HCl in ethanol yields poor results, consider a Lewis acid like ZnCl₂ or polyphosphoric acid (PPA).[1][2]
-
Ensure Anhydrous Conditions: When using Lewis acids (ZnCl₂, BF₃), ensure all glassware is oven-dried and solvents are anhydrous.
-
Optimize Catalyst Loading: Start with catalytic amounts and incrementally increase if the reaction does not proceed. Excess catalyst can promote side reactions.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature or Time
-
The "Why": The[9][9]-sigmatropic rearrangement step has a significant activation energy barrier. Insufficient temperature will result in a stalled reaction, while excessive heat will favor degradation pathways.[5]
-
Solution:
-
Monitor via TLC: Track the disappearance of the starting hydrazone. If it remains after several hours, gradually increase the temperature in 10-15 °C increments.
-
Consider Microwave Irradiation: Microwave synthesis can sometimes accelerate the reaction and improve yields by providing rapid, uniform heating.[1]
-
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Multiple Products (Poor Selectivity)
-
Possible Cause: Use of an Unsymmetrical Ketone
-
The "Why": An unsymmetrical ketone provides two non-equivalent enamine intermediates, each capable of undergoing the[9][9]-sigmatropic rearrangement. This leads to two constitutional isomers of the final indole.[5]
-
Solution:
-
Modify the Catalyst/Solvent System: The ratio of regioisomers can be influenced by the acidity of the medium. Weaker acids, like acetic acid, may favor cyclization toward the more substituted carbon.[12] Experiment with different catalysts (e.g., PPA vs. ZnCl₂) to see if selectivity can be improved.
-
Purification: If inseparable, consider if the ketone can be modified to a symmetrical analogue or if a different synthetic route is necessary.
-
-
Problem 3: Significant Decomposition or Tar Formation
-
Possible Cause: Overly Harsh Reaction Conditions
-
The "Why": The desired indole product, as well as the reaction intermediates, can be sensitive to strong acids and high temperatures. Prolonged exposure leads to irreversible decomposition and polymerization.[6]
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate (monitor by TLC).
-
Use a Milder Acid: Switch from H₂SO₄ or PPA to glacial acetic acid or a milder Lewis acid.[12]
-
Decrease Reaction Time: As soon as TLC indicates the consumption of the starting material, work up the reaction immediately.
-
-
Table 1: Troubleshooting Summary
| Issue Observed | Primary Cause | Recommended Action |
| Low / No Yield | Inappropriate catalyst or conditions | Switch catalyst type (Lewis vs. Brønsted); optimize temperature by monitoring with TLC.[11] |
| Mixture of Regioisomers | Use of an unsymmetrical ketone | Experiment with milder acid catalysts (e.g., acetic acid) to influence selectivity.[12] |
| Tar / Decomposition | Conditions are too harsh | Reduce reaction temperature and/or switch to a weaker acid catalyst.[6] |
| Difficult Purification | Similar polarity of products/byproducts | Use a different chromatography system (e.g., reverse-phase) or attempt crystallization.[13] |
Protocols and Methodologies
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a robust starting point for the synthesis of 6-methylthio-indoles.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the ketone or aldehyde (1.0-1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-2 hours until TLC analysis shows complete formation of the hydrazone. The hydrazone can be isolated by filtration or used directly.
-
-
Cyclization:
-
To the crude hydrazone, add the chosen acid catalyst. For example:
-
Polyphosphoric Acid (PPA): Add PPA (10x weight of hydrazone) and heat the mixture to 80-120 °C.
-
Zinc Chloride (ZnCl₂): Add anhydrous ZnCl₂ (2.0 eq) and heat in a high-boiling solvent like toluene or xylene.
-
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., 1 M NaOH solution or saturated NaHCO₃) until pH > 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6][14]
-
Fischer Indole Synthesis: Core Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point for indole derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack the column using the chosen eluent system (wet or slurry packing).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.
-
Elution: Begin elution with the selected solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.
References
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Wikipedia. Fischer indole synthesis.
-
Ishii, H. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1176-1187.
-
Reddit r/chemistry. [Named Reaction #5]: Fischer Indole Synthesis.
-
Suvorov, N. N., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2501.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5501–5503.
-
Cheong, P. H., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5501-5503.
-
BenchChem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
Hughes, D. L. (2015). Why Do Some Fischer Indolizations Fail?. Request PDF.
-
Reddit r/Chempros. Problems with Fischer indole synthesis.
-
Suvorov, N. N., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2501.
-
Varma, R. S. (2008). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Rasayan Journal of Chemistry, 1(3), 559-563.
-
BenchChem. Improving the yield of reactions with [2-(methylthio)phenyl]hydrazine.
-
Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54156.
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
-
Zolfigol, M. A., et al. (2014). New 3H-Indole Synthesis by Fischer's Method. Part II. Scientia Iranica, 21(6), 2059-2065.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Acid Catalysts for Sulfur-Containing Indole Synthesis
Welcome to the Technical Support Center for the synthesis of sulfur-containing indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles encountered during the synthesis of sulfur-containing indoles, particularly when employing acid catalysis.
Q1: I am attempting a Fischer indole synthesis with a sulfur-containing ketone/aldehyde and experiencing very low yields. What are the likely causes?
Low yields in a Fischer indole synthesis involving sulfur-containing precursors can stem from several factors. The sulfur moiety can introduce unique challenges compared to its oxygen- or carbon-based counterparts. Potential causes include:
-
Catalyst Inactivation: Sulfur compounds, especially thiols and some thioethers, can act as catalyst poisons for certain Lewis acids by strongly coordinating to the metal center. This is particularly true for soft Lewis acids.
-
Sub-optimal Acid Choice: The electronic properties of the sulfur-containing substituent can influence the reactivity of the hydrazone intermediate, necessitating a different optimal acid strength compared to non-sulfur analogs.
-
Side Reactions: The presence of sulfur can open up alternative reaction pathways, such as undesired oxidations or rearrangements, leading to a complex mixture of products.[1]
-
Steric Hindrance: Bulky sulfur-containing groups may sterically hinder the key cyclization step of the Fischer synthesis.
Q2: How do I choose between a Brønsted acid and a Lewis acid for my sulfur-containing indole synthesis?
The choice between a Brønsted and a Lewis acid is a critical parameter that depends on your specific substrate and desired outcome.[1][2][3]
-
Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are proton donors and are effective in protonating the hydrazone to facilitate the key[4][4]-sigmatropic rearrangement.[2][3] They are often a good starting point due to their ready availability and lower cost.
-
Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) function by accepting an electron pair, which can also promote the necessary bond reorganizations.[2][3] They can be particularly effective for less reactive substrates. However, as mentioned, the potential for catalyst inhibition by the sulfur atom is a key consideration.
A systematic screening of both types of acids is the most effective approach to identify the optimal catalyst for your specific transformation.
Q3: My reaction is producing a complex mixture of regioisomers. How can I improve the regioselectivity of sulfur incorporation?
Regioselectivity is a common challenge, especially when aiming for a specific substitution pattern on the indole ring. For direct C-H sulfenylation, the C3 position is generally the most nucleophilic and therefore the most reactive site on the indole core. However, reaction conditions can influence the outcome. To improve regioselectivity:
-
Choice of Sulfenylating Agent: Different sulfur-donating reagents can exhibit different selectivities.
-
Catalyst System: Some catalytic systems, such as those employing iodine, have been shown to provide high regioselectivity for C3-sulfenylation.[5][6]
-
Protecting Groups: Modifying the N-H of the indole with a suitable protecting group can alter the electronic properties of the ring and influence the position of electrophilic attack.
Q4: I am having difficulty purifying my final sulfur-containing indole product. What strategies can I employ?
Purification of sulfur-containing indoles can be challenging due to their polarity and potential for streaking on silica gel. Consider the following:
-
Column Chromatography:
-
Use a less polar solvent system initially to elute non-polar impurities.
-
A gradual increase in the polarity of the eluent is crucial.
-
Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for basic indole derivatives.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic approaches to resolve them.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive catalyst (poisoning by sulfur).2. Incorrect acid strength for the substrate.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Catalyst Screening: Test a range of Brønsted and Lewis acids. For Lewis acids, consider harder options that are less prone to sulfur poisoning.2. Optimize Acid Concentration: Vary the molar equivalents of the acid catalyst.3. Temperature Screening: Gradually increase the reaction temperature while monitoring for product formation and decomposition.4. Time Course Study: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Multiple Products/Side Reactions | 1. Decomposition of starting materials or product under harsh acidic conditions.2. Undesired oxidation of the sulfur moiety.3. Polymerization of the indole product.4. Formation of regioisomers. | 1. Milder Acid: Switch to a milder acid catalyst.2. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions.3. Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Protecting Groups: Consider protecting the indole nitrogen to prevent polymerization. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent.2. Product is an oil and difficult to handle.3. Emulsion formation during aqueous work-up. | 1. Solvent Selection for Extraction: Use a different organic solvent for extraction.2. Salt Formation: If the product is basic, consider converting it to a salt (e.g., hydrochloride) to facilitate precipitation and isolation.3. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to the synthesis and optimization of sulfur-containing indoles.
Protocol 1: Screening of Acid Catalysts for Fischer Indole Synthesis of a Thio-Substituted Indole
This protocol outlines a general procedure for screening different acid catalysts for the synthesis of a hypothetical 2-methyl-3-(methylthio)-1H-indole.
Materials:
-
(4-(methylthio)phenyl)hydrazine hydrochloride
-
Acetone
-
A selection of acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, zinc chloride, boron trifluoride diethyl etherate)
-
Ethanol (anhydrous)
-
TLC plates, developing chamber, and appropriate eluent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a series of round-bottom flasks, dissolve this compound (1.0 mmol) and acetone (1.2 mmol) in anhydrous ethanol (10 mL).
-
Catalyst Addition: To each flask, add a different acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid, 0.1 mmol of ZnCl₂, etc.).
-
Reaction Monitoring: Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.
Protocol 2: Iodine-Catalyzed C3-Sulfenylation of Indole with a Thiol
This protocol describes a common and effective method for the regioselective synthesis of 3-thioindoles.[5]
Materials:
-
Indole
-
Thiophenol
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add indole (1.0 mmol), thiophenol (1.2 mmol), and water (5 mL).
-
Catalyst Addition: Add iodine (10 mol%) to the mixture.
-
Oxidant Addition: Slowly add hydrogen peroxide (2.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst Screening Results
The following table summarizes hypothetical results from a catalyst screening experiment for the Fischer indole synthesis of a sulfur-containing indole, illustrating how to present such data for easy comparison.
| Catalyst (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Ethanol | 60 | 6 | 45 |
| H₂SO₄ | Ethanol | 60 | 4 | 30 (with decomposition) |
| ZnCl₂ | Toluene | 80 | 8 | 65 |
| BF₃·OEt₂ | Dichloromethane | 40 | 12 | 55 |
| Sc(OTf)₃ | Acetonitrile | 70 | 6 | 72 |
Visualizations
Workflow for Acid Catalyst Optimization
The following diagram illustrates a logical workflow for optimizing the acid catalyst in a sulfur-containing indole synthesis.
Caption: A typical workflow for the systematic optimization of an acid catalyst for indole synthesis.
Simplified Mechanism of C3-Sulfenylation
This diagram illustrates the generally accepted mechanism for the electrophilic sulfenylation of indole at the C3 position.
Caption: Simplified mechanism of electrophilic C3-sulfenylation of the indole ring.
References
-
Organic & Biomolecular Chemistry, "Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids,"
-
ResearchGate, "Gassman indole synthesis,"
-
Wikipedia, "Gassman indole synthesis,"
-
ResearchGate, "Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols in Water,"
-
ResearchGate, "(PDF) Gassman Indole Synthesis,"
-
RSC Publishing, "Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles,"
-
SynArchive, "Gassman indole synthesis,"
-
ResearchGate, "Optimization of sulfenylation reaction,"
-
PMC - NIH, "Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles,"
-
PMC - NIH, "Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates,"
-
PubMed, "Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives,"
-
ACS Publications, "A Facile Route to Polysubstituted Indoles via Three-Component Reaction of 2-Ethynylaniline, Sulfonyl Azide, and Nitroolefin,"
-
PubMed, "Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy,"
-
Benchchem, "Technical Support Center: Optimization of Fischer Indole Synthesis,"
-
ResearchGate, "Metal-Free, Iodine-Catalyzed Regioselective Sulfenylation of Indoles with Thiols,"
-
BYJU'S, "Lewis Acid vs Bronsted Acid,"
-
Kaunas University of Technology, "Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues,"
-
NIH, "Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid,"
-
ElectronicsAndBooks, "A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water,"
-
OUCI, "Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids,"
-
Named Reactions, "Gassman Indole Synthesis,"
-
ResearchGate, "Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles,"
-
MDPI, "New 3H-Indole Synthesis by Fischer's Method. Part I.,"
-
ResearchGate, "Optimization of the Fischer indole reaction in the synthesis of compound 3.,"
-
Quora, "What is the difference between a Bronsted-Lowry acid and a Lewis acid?,"
-
Taylor & Francis, "Fischer indole synthesis – Knowledge and References,"
-
MDPI, "Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds,"
-
ResearchGate, "Strategies for Lewis and Brønsted acid-catalyzed generation of excited states,"
-
RSC Publishing, "Reactions of some sulphur-containing indoles with arenesulphonyl azides,"
-
ACS Publications, "Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions,"
-
PMC - NIH, "Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities,"
-
ScienceDirect, "Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties,"
-
PMC - PubMed Central, "From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis,"
-
Longdom Publishing, "Sulfur-Enhanced Indoles: Exploring the Synthetic and Functional Potential of C3-Sulfenylindoles,"
-
RSC Publishing, "On-water accelerated sulfenylation of indole derivatives under visible light irradiation,"
-
arkat usa, "3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions,"
-
Benchchem, "Technical Support Center: Troubleshooting Indole Alkaloid Synthesis,"
-
MDPI, "Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes,"
-
ResearchGate, "Sulfur-containing indole derivatives. (12) Dendrodoine. (13)...,"
-
PubMed, "Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions,"
-
PMC - PubMed Central, "Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology,"
-
IJCRT.org, "Synthesis Of Some Sulfur-Containing Spiroindole Derivatives,"
-
RSC Publishing, "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions,"
-
ResearchGate, "Molecular characterization of sulfur-containing compounds in petroleum,"
-
MDPI, "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization),"
-
MDPI, "Special Issue : Sulfur-Containing Compounds: Synthesis, Characterization and Antimicrobial or Anticancer Activity,"
-
ResearchGate, "Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions,"
-
NIH, "Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update,"
-
ACS Publications, "A Method for the Synthesis of Thioindoles through Copper-Catalyzed C–S Bond Coupling Reaction,"
Sources
Minimizing dimer formation in Fischer indole synthesis
Welcome to the technical support resource for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and often frustrating side reaction: dimer formation. By understanding the underlying mechanisms, you can effectively optimize your reaction conditions to minimize these unwanted byproducts and maximize the yield of your target indole.
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific issues you may encounter during your experiments related to the formation of high-molecular-weight byproducts, which are often dimeric in nature.
Q1: My reaction is producing a significant amount of an unexpected, high-molecular-weight byproduct. Could this be a dimer, and how can I confirm it?
A1: It is highly probable that the high-molecular-weight byproduct is a dimer or even a higher-order oligomer. Confirmation can be achieved through standard analytical techniques:
-
Mass Spectrometry (MS): The most direct method. A dimeric byproduct will have a molecular weight that is approximately double that of your expected indole product, or a combination of the indole and a reaction intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the purified byproduct will show a more complex pattern than your expected product, but with recognizable structural motifs from the starting materials. The integration of the aromatic and aliphatic regions can help elucidate the structure.
-
Thin Layer Chromatography (TLC): Dimeric byproducts will typically have a different Rf value than your desired product, often appearing as a less polar spot if the dimer is significantly larger and more hydrocarbon-like, or a more polar spot if it contains additional polar functional groups from trapped intermediates. In some cases, these byproducts can streak on the TLC plate, indicating their tendency to polymerize.[1]
Q2: What are the primary mechanisms that lead to dimer formation in the Fischer indole synthesis?
A2: Dimer formation in the Fischer indole synthesis is primarily a consequence of the acidic reaction conditions and the inherent nucleophilicity of the indole product itself. There are two main pathways that can lead to dimerization:
-
Acid-Catalyzed Self-Condensation of the Indole Product: The indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[2][3] Strong acids used in the Fischer synthesis can protonate an already formed indole molecule, generating a reactive indoleninium cation. This electrophilic species can then be attacked by another neutral indole molecule, leading to the formation of a dimer.[1][4][5] This process can continue, leading to trimers and polymers, often observed as "tar" or insoluble material in the reaction flask.[6]
-
Reaction of the Indole Product with Reaction Intermediates: The Fischer indole synthesis proceeds through several reactive intermediates. The newly formed, nucleophilic indole can react with electrophilic intermediates still present in the reaction mixture, such as the protonated hydrazone or the enamine tautomer. This premature reaction intercepts the desired intramolecular cyclization pathway and forms a dimeric byproduct.
Visualizing Dimer Formation Pathways
The following diagram illustrates the two primary mechanistic pathways for dimer formation.
Caption: Mechanistic pathways leading to dimer formation in Fischer indole synthesis.
Q3: How can I adjust my reaction conditions to minimize dimer formation?
A3: Minimizing dimer formation hinges on carefully controlling the reaction parameters to favor the intramolecular cyclization over intermolecular side reactions.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use the mildest acid catalyst that effectively promotes the reaction. Consider weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or certain Lewis acids (e.g., ZnCl₂) over strong mineral acids like H₂SO₄ or polyphosphoric acid (PPA).[7][8][9] | Stronger acids increase the rate of protonation of the indole product, leading to a higher concentration of the electrophilic indoleninium cation and promoting self-condensation.[5][10] |
| Catalyst Concentration | Use the lowest effective concentration of the acid catalyst. Stoichiometric amounts are often unnecessary and can be detrimental. | A lower concentration of the acid will reduce the likelihood of side reactions involving the indole product, while still being sufficient to catalyze the desired cyclization. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating or prolonged refluxing.[11] | Higher temperatures can accelerate side reactions, including dimerization and decomposition of starting materials and products, leading to tar formation.[1] |
| Reaction Time | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. | Extended reaction times expose the indole product to the acidic conditions for longer than necessary, increasing the probability of dimerization and other degradation pathways. |
| Substrate Concentration | Run the reaction at a lower concentration (higher dilution). | This will favor the intramolecular cyclization of the reactive intermediate over intermolecular reactions that lead to dimer formation. |
Experimental Protocol: Optimization of Acid Catalyst Concentration
This protocol provides a general method for optimizing the acid catalyst concentration to minimize dimer formation. This example uses zinc chloride (ZnCl₂) as the catalyst, but the principle can be applied to other acid catalysts.
Objective: To determine the optimal concentration of ZnCl₂ that maximizes the yield of the desired indole while minimizing the formation of dimeric byproducts.
Materials:
-
Aryl hydrazine
-
Ketone or aldehyde
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Zinc chloride (ZnCl₂), anhydrous
-
Thin Layer Chromatography (TLC) plates and developing system
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with the same amounts of aryl hydrazine and carbonyl compound.
-
Vary Catalyst Concentration: To each reaction, add a different amount of ZnCl₂. For example:
-
Reaction A: 0.1 equivalents of ZnCl₂
-
Reaction B: 0.25 equivalents of ZnCl₂
-
Reaction C: 0.5 equivalents of ZnCl₂
-
Reaction D: 1.0 equivalents of ZnCl₂
-
-
Reaction Execution:
-
Dissolve the aryl hydrazine and carbonyl compound in the chosen anhydrous solvent in each reaction vessel.
-
Add the specified amount of ZnCl₂ to each vessel.
-
Heat the reactions to the desired temperature (e.g., reflux) and maintain for a set period.
-
-
Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot from each reaction and analyze by TLC. Spot the reaction mixture alongside your starting materials.
-
Analysis:
-
Observe the formation of the product spot and any new, lower Rf spots that may correspond to dimeric byproducts.
-
Identify the reaction conditions (catalyst concentration) that give the cleanest conversion to the desired product with the least amount of byproduct formation.
-
-
Work-up and Isolation: Once the optimal conditions are identified from the small-scale screen, the reaction can be scaled up using that catalyst concentration. After the reaction is complete, quench the reaction, perform an extractive work-up, and purify the product using column chromatography.
Frequently Asked Questions (FAQs)
Q: Can the choice of solvent influence dimer formation?
A: Yes, the solvent can play a role. A solvent that poorly solubilizes the hydrazone intermediate may slow down the desired reaction, giving more time for side reactions to occur. Polar aprotic solvents are often good choices.[4] Additionally, some solvents like acetic acid can also act as a mild catalyst.[7]
Q: Are there any structural features in my starting materials that might promote dimer formation?
A: Yes. Steric hindrance around the reactive sites of the aryl hydrazine or the carbonyl compound can slow down the intramolecular cyclization, making intermolecular side reactions more competitive.[12] Conversely, highly electron-donating groups on the aryl hydrazine can increase the nucleophilicity of the resulting indole, making it more susceptible to acid-catalyzed dimerization.
Q: I have tried optimizing the conditions, but I still see some dimer formation. What are my options for purification?
A: Column chromatography is the most effective method for separating the desired indole from dimeric byproducts. Due to the significant difference in molecular weight and often polarity, a well-chosen solvent system should allow for good separation. It is advisable to perform the purification as soon as possible after the reaction work-up to prevent any further degradation of the product on the silica gel.
References
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. (2012). ACS Publications. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Harman, D. G., & Forrest, T. P. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1913-1915. Retrieved from [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
Indole: Properties, Reactions, Production And Uses. (n.d.). Chemcess. Retrieved from [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved from [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from [Link]
Sources
- 1. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemcess.com [chemcess.com]
- 7. youtube.com [youtube.com]
- 8. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. Effective formation of indole imines and enamines from imidoyl chlorides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Methylthio-indoles
Welcome to the technical support center for the purification of methylthio-indoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying these often sensitive molecules.
Troubleshooting Guide
Encountering issues during the purification of methylthio-indoles is common. This section provides a systematic approach to diagnosing and resolving these problems.
Common Problems & Immediate Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Degradation on Column | Acidic nature of silica gel; Oxidation of the thioether; Photodecomposition. | Deactivate silica gel with a base (e.g., triethylamine).[1][2] Use freshly distilled solvents to minimize peroxides. Protect the column from light. Consider alternative stationary phases like alumina or Florisil.[3] |
| Poor Separation (Co-elution) | Inappropriate solvent system; Overloading the column. | Optimize the mobile phase using TLC with various solvent systems.[1] Employ a gradient elution.[2] Ensure the ratio of silica gel to crude sample is appropriate (typically 20:1 to 100:1 by weight).[1] |
| Streaking or Tailing of Spots on TLC/Column | Compound interaction with acidic silica; Compound is too polar for the solvent system. | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[1][4] Increase the polarity of the mobile phase. |
| Product Stuck at the Origin/Top of Column | Compound is highly polar or insoluble in the eluent; Irreversible adsorption or decomposition. | Use a more polar solvent system.[3] Consider reverse-phase chromatography.[1][5] Perform a 2D TLC to check for on-plate degradation.[6][7] |
| Multiple Spots After Purification | Incomplete initial separation; On-column reaction or degradation. | Re-purify using an orthogonal method (e.g., reverse-phase or recrystallization).[8][9] Re-evaluate the stability of the compound on silica gel.[3] |
| Product Crystallizes on the Column | Supersaturation of the compound in the mobile phase. | This is a challenging issue. A wider column with more silica may be necessary. Pre-purification to remove impurities that may be seeding crystallization can also help.[3] |
Logical Troubleshooting Workflow
When faced with a purification challenge, a structured approach can save significant time and resources. The following diagram outlines a decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: Why are methylthio-indoles particularly challenging to purify by silica gel chromatography?
A1: Methylthio-indoles present a unique set of challenges due to the interplay of the indole nucleus and the methylthio group. The indole nitrogen is weakly basic and can interact with the acidic silanol groups on the silica surface, leading to peak tailing.[1] The thioether moiety is susceptible to oxidation, which can occur on the silica surface, leading to the formation of sulfoxide or sulfone impurities.
Q2: My methylthio-indole appears to be degrading on the column. How can I confirm this and what are my options?
A2: To confirm degradation on silica, you can perform a two-dimensional (2D) TLC.[6][7] Spot your crude material on one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear that are not on the diagonal, it indicates on-plate decomposition. To mitigate this, you can:
-
Deactivate the silica: Flush the packed column with your eluent containing 1-3% triethylamine before loading your sample.[2]
-
Use a different stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives.[3]
-
Protect the indole nitrogen: If the indole NH is unprotected, consider using a protecting group like Boc or Tosyl, which can improve stability and alter chromatographic behavior.[10]
Q3: How do I choose the best solvent system for my methylthio-indole derivative?
A3: The ideal solvent system should provide a good separation of your desired product from impurities, with a target Rf value of approximately 0.2-0.4 on a TLC plate.[1]
-
Start with standard systems: A common starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[1][11]
-
TLC screening is key: Test various ratios of these solvent systems. For more polar indoles, systems like dichloromethane/methanol may be necessary.[1]
-
Consider additives: If peak tailing is observed, adding a small amount (0.5-1%) of triethylamine to the mobile phase can significantly improve the peak shape.[1]
Q4: What is "dry loading" and when should I use it for purifying methylthio-indoles?
A4: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[1][2] This is particularly useful when your compound has poor solubility in the initial, non-polar eluent.[3] By pre-adsorbing the sample, you ensure it is introduced to the column as a concentrated, even band, which improves resolution.
Q5: I've purified my compound, but the TLC still shows a faint impurity. What are my next steps?
A5: If a minor impurity persists, consider these options:
-
Orthogonal Purification: A second purification using a different technique is often effective. If you used normal-phase chromatography, try reverse-phase chromatography or recrystallization.[8][9][12]
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product.[8][13] Experiment with different solvent systems to find one where your product is soluble when hot but sparingly soluble when cold.
-
Preparative TLC: For small scales, preparative TLC can be a highly effective way to isolate a very pure sample.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
This protocol is recommended when your methylthio-indole shows signs of degradation or significant tailing on standard silica gel.
-
Prepare your mobile phase (e.g., 20% ethyl acetate in hexanes).
-
To this mobile phase, add triethylamine to a final concentration of 1-2% (v/v).
-
Pack your chromatography column with silica gel using this triethylamine-containing solvent system.
-
Flush the packed column with at least one column volume of this solvent mixture.
-
Discard the eluent that passes through.
-
You can now proceed with loading your sample and running the column with either the triethylamine-containing system or your original solvent system without the additive.[2]
Protocol 2: Dry Loading of a Sample
Use this protocol when your crude product is not readily soluble in the mobile phase.
-
Dissolve your crude methylthio-indole in a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude sample).
-
Add the solution of your crude product to the silica gel.
-
Swirl the flask to ensure the silica is fully wetted and the sample is evenly distributed.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.[14]
-
Carefully layer this powder on top of your packed and equilibrated chromatography column.
-
Gently add a protective layer of sand on top of the sample-adsorbed silica before beginning elution.[14]
Visualization of Methylthio-indoles on TLC
Methylthio-indoles are often UV-active due to the indole ring system, allowing for non-destructive visualization under a UV lamp (254 nm).[15] For compounds that are not UV-active or for more sensitive detection, various staining agents can be used.
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[16] | Yellow spots on a purple background upon gentle heating.[17] | Excellent for visualizing oxidizable groups like thioethers and the indole ring.[15][17] |
| p-Anisaldehyde | 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 2 mL acetic acid in 185 mL ethanol.[16] | Gives a range of colors (often blue-green for indoles) upon heating. | A good general-purpose stain. |
| Ehrlich's Reagent | 1% p-dimethylaminobenzaldehyde in a mixture of conc. HCl and methanol.[18] | Indoles often produce characteristic colored spots (e.g., red or blue).[18] | More specific for indoles and related heterocyclic compounds. |
Column Chromatography Workflow
The following diagram illustrates the standard workflow for the purification of methylthio-indoles.
Caption: A step-by-step workflow for column chromatography.
References
- TLC Stains. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chrom
- TLC Visualization Reagents. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne.
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Protecting Groups. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.
- 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023). Dr. Aman/YouTube.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Arkivoc.
- A New Protecting-Group Strategy for Indoles. (2025).
- SiliaPlate TLC Visualiz
- Purification: Tips for Flash Column Chromatography. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023).
- Troubleshooting Flash Column Chromatography. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. (2025).
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI.
- Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- TLC stains. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- Interactions of HPLC St
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). ALWSCI.
- Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. (1996). PubMed.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Divergent Synthesis of 2-Methylthioindole and 2-Unsubstituted Indole Derivatives Mediated by SOCl2 and Dimethyl/diethyl Sulfoxide. (n.d.). SynOpen.
- Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. (2025). BenchChem.
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). PubMed.
- Purification of Organic Compounds by Flash Column Chrom
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
- Crystallization purification of indole. (2014).
- How To Choose Mobile Phase For Column Chromatography? (2025). Chemistry For Everyone/YouTube.
- TLC in the Analysis of Plant M
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC North America.
- Process of preparing purified aqueous indole solution. (n.d.).
- Technical Support Center: Synthesis of 3-fluoro-2-methyl-1H-indole. (n.d.). BenchChem.
- Issues with column chromatography purification of coordin
- Reasons for decomposition of isolated compounds from plant extracts? (2019).
- Orthogonal Chromatographic Techniques for Therapeutic Protein Characteriz
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023).
- What compounds are unstable in a silica gel column (chrom
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2025).
- How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? (2022).
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. TLC stains [reachdevices.com]
- 16. silicycle.com [silicycle.com]
- 17. m.youtube.com [m.youtube.com]
- 18. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to (4-(Methylthio)phenyl)hydrazine and Other Substituted Phenylhydrazines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylhydrazines are a vital class of reagents in modern organic synthesis, serving as foundational building blocks for a multitude of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1][2] The identity and position of substituents on the phenyl ring dramatically influence the reagent's reactivity, stability, and the ultimate outcome of chemical transformations.[1][3] This guide provides a detailed comparative analysis of (4-(Methylthio)phenyl)hydrazine against other key substituted phenylhydrazines, offering experimental insights and data to inform reagent selection in research and development.
The Fischer indole synthesis, a classic and widely utilized method for creating the indole scaffold, serves as a primary framework for this comparison.[4][5] This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is profoundly affected by the electronic nature of the substituents on the phenylhydrazine.[3][6]
The Influence of Phenyl Ring Substituents: An Overview
The reactivity of the hydrazine moiety is modulated by the electronic properties of the substituent at the para position of the phenyl ring. These effects are crucial in the key steps of the Fischer indole synthesis, including hydrazone formation,[1][1]-sigmatropic rearrangement, and subsequent cyclization.[6][7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase electron density in the aromatic ring, which can facilitate the electrophilic steps of the cyclization. For instance, (4-methoxyphenyl)hydrazine often reacts more readily than its unsubstituted counterpart.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the ring's electron density. This can hinder the reaction; for example, reactions with nitrophenylhydrazines may require harsher conditions and can result in lower yields.[6][8]
-
(4-(Methylthio)phenyl)hydrazine (-SCH₃): The methylthio group presents a unique case. While sulfur is electronegative, it can also donate a lone pair of electrons into the ring via resonance, exhibiting dual electronic character. Its influence on reactivity is therefore nuanced and highly valuable in specific synthetic contexts.
Comparative Physicochemical and Reactivity Data
The choice of a substituted phenylhydrazine often begins with an assessment of its fundamental properties. The following table summarizes key data for (4-(Methylthio)phenyl)hydrazine and a selection of commonly used analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| (4-(Methylthio)phenyl)hydrazine | C₇H₁₀N₂S | 154.24[9] | Unique thioether group, offers distinct reactivity and potential for post-synthesis modification. |
| Phenylhydrazine | C₆H₈N₂ | 108.14[10] | Unsubstituted baseline for comparison.[10] |
| (4-Methoxyphenyl)hydrazine | C₇H₁₀N₂O | 138.17 | Contains a strong electron-donating group, enhancing reactivity in many cases.[3][11] |
| (4-Chlorophenyl)hydrazine | C₆H₇ClN₂ | 142.58[12] | Features a weakly deactivating, electron-withdrawing halogen.[3][13] |
| (4-Nitrophenyl)hydrazine | C₆H₇N₃O₂ | 153.14 | Contains a strong electron-withdrawing group, often decreasing reactivity.[6][8] |
| (4-Methylphenyl)hydrazine | C₇H₁₀N₂ | 122.17[14] | Features a weakly electron-donating group. |
Reactivity in Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis is a cornerstone reaction for evaluating these reagents.[5][7] The electronic nature of the substituent directly impacts the key[1][1]-sigmatropic rearrangement step.
Figure 1: Generalized Mechanism of the Fischer Indole Synthesis.
The electronic properties of the substituent "X" on the phenylhydrazine ring are critical. An electron-donating "X" group (like -OCH₃ or -SCH₃) can stabilize the developing positive charge during the rearrangement, thereby accelerating the reaction. Conversely, an electron-withdrawing group (like -NO₂) destabilizes this transition state, often requiring more forceful conditions (e.g., higher temperatures or stronger acids) to proceed efficiently.[3]
Experimental Protocol: Comparative Kinetic Analysis of Indole Synthesis
This protocol outlines a method for comparing the reaction rates of different substituted phenylhydrazines in the Fischer indole synthesis. The objective is to quantify the impact of the substituent on the rate of product formation under identical conditions.
Causality Behind Experimental Choices:
-
Reactant Stoichiometry: A slight excess of the ketone (cyclohexanone) is used to ensure the phenylhydrazine is the limiting reagent, simplifying kinetic analysis.
-
Catalyst: Polyphosphoric acid (PPA) is chosen as it is an effective and widely used non-nucleophilic strong acid catalyst for this transformation.[7]
-
Monitoring Technique: High-Performance Liquid Chromatography (HPLC) is selected for its ability to accurately quantify the disappearance of the starting material and the appearance of the product over time, allowing for precise rate determination.
-
Internal Standard: Biphenyl is used as an internal standard for HPLC analysis. It is chemically inert under the reaction conditions and does not overlap with reactant or product peaks, ensuring accurate quantification.
Figure 2: Workflow for Comparative Kinetic Study.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 0.1 M stock solutions of (4-(methylthio)phenyl)hydrazine, phenylhydrazine, (4-methoxyphenyl)hydrazine, and (4-chlorophenyl)hydrazine in anhydrous 1,4-dioxane.
-
Prepare a 0.12 M stock solution of cyclohexanone in anhydrous 1,4-dioxane.
-
Prepare a 0.05 M stock solution of biphenyl (internal standard) in anhydrous 1,4-dioxane.
-
-
Reaction Setup:
-
In separate, identical glass reaction vials equipped with magnetic stir bars, add 5.0 mL of each respective phenylhydrazine stock solution.
-
Add 1.0 mL of the biphenyl internal standard solution to each vial.
-
Place the vials in a pre-heated reaction block or oil bath set to 80°C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously (or in rapid succession, noting the exact start time for each), add 5.0 mL of the cyclohexanone stock solution and 1.0 g of polyphosphoric acid (PPA) to each vial.
-
Immediately withdraw the first aliquot (t=0) of ~100 µL from each reaction mixture.
-
Continue to withdraw aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, and 120 minutes).
-
-
Sample Quenching and Preparation:
-
Quench each aliquot immediately by adding it to a labeled microcentrifuge tube containing 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Add 1 mL of ethyl acetate to each tube, vortex thoroughly for 30 seconds, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to an HPLC vial for analysis.
-
-
Data Analysis:
-
Analyze each sample by HPLC, integrating the peak areas for the starting phenylhydrazine, the indole product, and the biphenyl internal standard.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the formed indole product versus time for each reaction. The initial slope of this curve represents the initial reaction rate.
-
Expected Outcome: The reaction rates are expected to follow the general trend: (4-Methoxyphenyl)hydrazine > (4-(Methylthio)phenyl)hydrazine ≈ (4-Methylphenyl)hydrazine > Phenylhydrazine > (4-Chlorophenyl)hydrazine. This quantifies the activating and deactivating effects of the substituents.
Applications and Synthetic Utility
The choice of reagent extends beyond simple reactivity and into the desired functionality of the final indole product.
-
(4-(Methylthio)phenyl)hydrazine: Yields 5-(methylthio)indoles. The thioether moiety is particularly valuable as it can be further functionalized. For example, it can be oxidized to a sulfoxide or sulfone, which are important functional groups in various biologically active molecules. This provides a synthetic handle for post-cyclization diversification.
-
(4-Methoxyphenyl)hydrazine: Produces 5-methoxyindoles, which are precursors to important compounds like melatonin and serotonin derivatives. The methoxy group can also be cleaved to reveal a phenol, allowing for further derivatization.[15]
-
(4-Chlorophenyl)hydrazine: Leads to 5-chloroindoles. The chlorine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex aryl, alkyl, or amino groups.[13]
-
(4-Nitrophenyl)hydrazine: Forms 5-nitroindoles. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or diazotized, providing a gateway to a wide range of other functionalized indoles.[8]
Safety and Handling
Hydrazine derivatives are reactive and should be handled with care.[16][17]
-
Toxicity: Phenylhydrazines are toxic by ingestion, inhalation, and skin absorption.[10][12] They are suspected carcinogens and may cause skin sensitization.[10][12]
-
Handling: Always work in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Stability: Phenylhydrazines can be sensitive to air and light. It is often recommended to store them under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[18] Many are supplied as hydrochloride salts, which are generally more stable and are converted to the free base in situ or just before use.[11]
Conclusion
(4-(Methylthio)phenyl)hydrazine is a uniquely valuable reagent in the synthetic chemist's toolbox. While its reactivity in the Fischer indole synthesis is comparable to other electron-donating substituted phenylhydrazines, its true advantage lies in the synthetic versatility of the resulting thioether-substituted indole. The ability to perform post-cyclization modifications on the sulfur atom opens up pathways to novel and complex molecular architectures that are less accessible with other standard phenylhydrazines. The selection of a specific substituted phenylhydrazine should therefore be a strategic decision based not only on its effect on the initial cyclization reaction but also on the downstream synthetic possibilities offered by the substituent.
References
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHSlXoCyD_eTUq7JRz7HSRyk-h4pPLvwbqd8Vo2fA56Ic1OB4y5htupiw3Gu6Qs2Sscth071iBNnN_6FzrbUaZA1GYAkr5LAb6AdAvA46zTCCgQ4QwMaxUs-ofJVWXQH1lSlwEjbMpKBPpls=]
- (4-methoxyphenyl)methylhydrazine - Solubility of Things. (n.d.). Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUb7UvifTFQWnw6h-5SYsre2SvZFQIhCHXpA23gLnCrEttWf7ct02CZ4W9H2VDLVCe3b2beiSiVhfWZ8XrFAnsOZPJqoB4FgRz6wdh7ssdHEXCWD9EevS51eKUwH0bSyXTLjBfkwwEYTnl5a6VGZ64Ov93VcSZuXchls_s]
- The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Comparative Guide. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGQH3JP5tpRmv64ZSfSWPfogw1sFyHixXOp_-3cSJ_xkBDaZHk56xhWWUAwOHISDQzXp4CztXrx9EH2cgvO4EGYwtExYNJpwezqwYoyFWLu0qYT2y9opjzNhc8feT6evxFoMxH_-CYsEM_I7SDNOof9940okfFDg9Tq1Z4asiwdicqZoj73J-zZvBGB0nlTLdM32yyN6ohCbyFPtLR2iV8QunmPlTAxyO9T39HIcZsn0DHFyEqs3fF5-p5GEE=]
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry (RSC Publishing). DOI: 10.1039/D2GC00724J. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjF1Q0k13dF8ar6z1FRCSNkItJhrQFChlks09SnzteiQWfnPtqjOg2wSFRFZlzasn3-9j03edmNYlgzRHfjGWOdFR6saovFd3NOd1EMyXQM03lYfE9JFMvc8VLQFIvZorBDmaqY4TcDF2Un4RBVAOuGec75zK9WND]
- CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXlU3uSMcBPzDeg8Wghhq5a7AItjJzJJfs7gvQ31TfVwh_lRf2SV72Oy4Adk4XGFnhjtevhCHJJXIzxCfJij26PHJAzNRdBoXvIg2ZoNqo-uK6Z67VkkIoRUDksce-bfb00I=]
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDnCW8X25Y6-PAdRAerkKu7Z4OrH_8B777CLiO-nVVnWCplMAjm6yDFeKCGclq3-8kKS2eFiTU9mG40WMbkJ_rxJ4S3W3zti94QyEgSUqRzRg11wz_cDvagqNb3TDF6-OhA-Yk-MrnFjCq8wC-oCLjacJ_hokWaMo20KrTmM9Trbc=]
- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI_Hi9jG7ZmkeRJZFWFS7uRVMHak7bK-yfVN_XLITGzj_KRNfN6VoTZzlTBImyZu9QYSbzg_v05rXoc9jJx0ymCrvkDSnHwzPx-cD_cl5il3YmXQZEJD3nUJgvN8vWvhB6JRQ=]
- 4-Methoxyphenylhydrazine - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqDpzJCgUFP_O0vSK4nhHohn7KhEz-JPE8aNcKqnJAdvRmY2ZtPLgGXWsM01DvqVtNip8r1UBo1wPT1VFROGdpo0JM003aossRukextSnn3f9v-wzIitWsGgOjNmBjrax6V3fun5Oe308hJYo54HIemsR8NMrI_Yi8bcigIbl2m555cNOFuMxv60J21-cJTzKAzWKkV1tEwIIJH7BdTJ_hc0RUxD4LU9j7HX5GovS9IeS3OG70Wb2dxzGE1X_SSorr5dDBQpcw7YqK7bdBgD3EtmKpb90P]
- 4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387. (n.d.). Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkPXasjs_ryJL1T_EHjXmMtq7rhcAjn7yewRJyM5wbsSs5K0cBGSyHEifAoog_irk2MxDCvyUCPPDpumwzI5hZnjgFMRtgqtRFlhaaZY11NWeMRWkPxuinckxd7zYiOcDr6Xy5L58dX6SVZEcQISdl6wvvGGDQz31IOuSIqt8q99WGovM8MA==]
- Fischer indole synthesis. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGes_ntyG7X85m8Ub5q9ccaALxDt9tQeNUVy4rndy6FK6cNPTLSkEY_zZNqpv477f5iB8VnsUWrl9GKAj3be848cUWUA-tIE76F2e6DfjI6DgLAaORfQNHgnrfIBLbhzghmKW8NM0C81QOmDhDN7x7xNA==]
- 4-Methoxyphenylhydrazine hydrochloride. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-6mOwfx8sp02DwvTf1NZ3Hldw7NyCX0w7KEP2vKfZUEy2Xj6E6TsOFsTDk41MkKbmiUl-BlX5_X15BOWO2qNLNMPvvZ5yrrvtKEXvnSM0bWiaZuMcYOGmLmw6CV9bUqqulPI=]
- 4-(Methylthio)phenylhydrazine. (n.d.). PubChem, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbmNOBTr4Jm9L68siSmmSbuxRi-Z51SiRKvYv9Ha-zilThAIV1pMY84z-LUyewrVUPSnxUr3nVgD0UcxKieO_3qPI5e06ZL3X33LWidyzLrJzvOozpsNnUTHwgJPPmXqR5XgjE55T1W2bT7cItggY83eIoxDaWXxYV6CSPca1Ffkkt]
- SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). International Journal of Pharmaceutical Sciences and Research (IJPSR). DOI: 10.13040/IJPSR.0975-8232.1(1).34-38. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPWwxGE4hBoh0KQVuVg6Kn1f_XQFCI2hPONiGgu1nfc8Gt4CSSwEubyqn2sxibRwItkppQjfo_CJXq31T1kqphiNtCIomZlrSWKP8sbc5UGaUvKHa5ntnWG1xubC4JAUDCpezg1lXuTapGTbx_LHFHUmyz9osdEr0WpB32atznIUhWOfVmBMt7cE_heBQ6J9ZKRkwUB4daDqAt0pD6LcUVDscqB0ZsknDQv1UO9zg_5pVJ3Pqo351yfRLPLA==]
- Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZE3qhWf7q8ywmyQEDWBCFlDx83rcgurQtE2bV8Xf720JC62VV4bHuN8gJT_zP5E8Bkc_SCxg4HsYkkSonCZcKISUr4WtSD11IezL9ym2cffvaA-SwVXcVxNOkZiixOpX3G_ccUWOBKST1nCGvvNrlPQ3ytrU2dDO1]
- 4-Chlorophenylhydrazine hydrochloride synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuu0f-OzOdUir63stUwzffVMXBvBT7vH0o10H5P5rfPimNKlXVQkNRZHKZ3vxstjZzDY23qMVi3gvjzFtCg7qG86Iu1r7_zphi6cpbY_fCQiPXcQVrqNaGITK5uw41iVYOpVgTssk2KdnprIYz4uJ1KzJaiZ1kBY03kevRLsainjud2RTCQx8WbNdW]
- Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022). [Source not provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtsdHdzm6S1B_Vo0X4miKSFATSKJxYYNVe94fCNL-4CKSNkTcMD65U4XPTaqvfFZjXqenNNau1sg76qvZyBtYlTzrML7NZJJnKP_QYkEq2SJbOFpAWCxBRMDGecnjF1PkFldnpqt3V37_kb9NI7KieTQOzW9LcX2gA]
- Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (n.d.). [Source not provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFExAGkc8G8WwiNcf0JTcBWS8RBvpR_tC4kjURXY1spaHaoQUU43hvMcGlwXF7WHhu-lyh6C4Jw83KNx1d48G3pj5SQhlBES1bGQIHHXEv8IGqyvVWx5E1Fz7oE11O_K1o-fW3sODGtgJCmF4LG9oKWWshrKVpjUOXzJN6t-g==]
- Phenylhydrazine. (n.d.). PubChem, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtI_Hp17ZYM7zBkkTmjSsL_qy21RMnHXLw5VcU75iUq276E0RXQnGn94efNK_mj_n8BrovxvTFVcBgV-H26a41CAO6XekYwJU43uE2cyvVa46u1vc5MaGOd0492Y8BOyrIJl7xLKZF93xy9OvxKPLHsFl37Q==]
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxwT6ZDzxX51YgFA5zRSXwi5tEexA1x-c12ZfNnrRTFTbkDpAgr70FuAJWLHxSdRKtUxkaV4bkpWGJZJM13wNIh21Rx1hkJobI_hZFB4UKWla7h-ZpvXyMIv2YXBwQFNMvFZfuzFrSja4PMso=]
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLfIwT0vvZ7N4XW6lueHOiWEM0J8vRa0ewB5tdiG8t2nzyAhqU6Eb-nLN0iUYB61WynXnfj-VUTVlxGOfGJeekRBqPfQMW3lggzkqqVf1Oft7z8-9UdOsobqUlM1OxW-7VI28cWDlAJrhnsS4=]
- SYNTHESIS AND CHARACTERIZATION OF PHENYL HYDRAZINE AND ISATIN-BASED SCHIFF BASE METAL COMPLEXES WITH IRON, COBALT AND CHROMIUM: A COMPARATIVE STUDY. (2024). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNVCCyiCnIvoWQ0lNBl6iOZFMfnuKlHSk1jmZXojaJ3oAkBsCIY1itKhP5J0zq2HxVsEvOX5aZ0mwYqss6cTxa3yIPOoZwY-shYPwdLoPzuw4gDHFG7uizCB3tR63Gw514EXZG8E-kar4L_ZQh5JF_vMfLXMQ0EL1H8hUDEQiXmrq0cGxRFmjElexpYsyl2RHhpu_4fL7qfMMeYDhCG-mbeIqq3taTfDYfEJr1UL3azaC68hFUDXxRXf6NtddGp1__T3neMTGs42-AJtfGvM3Fa8KW7lvZXyVYJFtpKPrzthxoV-udK8vUV7UJJTPXtTo7oKS82CtXy1q2yaSof0TN]
- Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9baQbSRObb_BajoCLiLl5cZA45pHYSdGDfX2ZnJvVo8UAFfGHwSxaNDU0dUHcEC4VOAYh2ULY_qAtafz_Fal08KQ666KkmQdPUu1MrlzmCDdeCFCSbMR822rN-g4sFxZjV-QjEqbPidvbiKv3oDxdqJDvYyI55HARH8Oe_JA2bgE3iLVSE5z0FvA9LfARlfIA8kaLBr06zj7neibYhvPx7Y=]
- Exploring the Synthesis Capabilities of 4-Chlorophenylhydrazine HCl. (n.d.). [Source not provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUfNt0Nk4J3At23O1-l-bN5oswUWj9whimggyBQPGCVqYcMZTBxT8jt3xw8HKZ2UScZ4Y18GUoU-R5XMTwKhmlgWr848YkkuNMf-EzCtbmNkwIhhgndpRQRDkZjwxv1tAkuSg-6ai9VQZwEQO2HQHjPPGuCx_l0uuGx-OLzUnti0Z114QA59X3DkPu8v4qip195GbjXyScXXasZGabnXtNxu3LaF6BvOQp5On]
- Substituted thieno[3,2-b]indole derivatives and their application. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiZjvwh2qnHBhsVZ-PrpSPA2dJ5yq91R0IPwObIm1m7GXdi3Qy6JCpdlurItVosVrTA2ObhOrQInNc4_qrw_9KXIBVFjCqv9lGhcuCRhQK-Yo--ilIZTZjgS0x36l0iGHPHwT4B9U9QScnwWMcVb_2WgqV3_DczIOLcSSzcCIwK3WisjawIF47GDXxVZ1OhzjcXRpgUpyNdGxG0MBhv3u4xu3ZqmkLQTFjf1BtTw==]
- First page Cover C-21(6). (n.d.). Scientia Iranica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHCD3fPzSK4CIcfcBGZpHM5X6S565GLLSp6F2fwJPWcwMZFzLqrOqoyEEKnrvkVZMFrILYfFS-v6g9cKR6lwe36Hi-jxXMRrDqhjl2ow6Lu-zLjQnSRrHEIv1zibrnaAd9zq0319EfSl_5QPkHyLa03zWHSuk0MpQT8EGk7wWY4wFjLUn91QxKo74JuaSkhQ==]
- (4-(Methylthio)phenyl)hydrazine. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDr-tMjS8p-R1SQKla-6W_CYmVPtSfK5REAqgl95AeTZ0cUmO_T_IVHsGPFirb6gyxivThvJd5HRfLaIqyQSe2HnB1Tthz1KP1BdpeXMu2oTbodeJn8qOFtCyByT3w5oePZjWAuF9epGAab7w=]
- (4-Chlorophenyl)hydrazine. (n.d.). PubChem, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv4ILTgyZU1hbUC4PBGxkGKKa2S-D28FIFmor9LK2PzURS6S3fnj9NdYEuEFuWhJBlhVP8QFINHNFGLy90Ugq3uJQz8BBaYPg2PnwJWLJ8n_dFFL_FERVvk00_gSy8A_-pl7a26fznriO9IRUjv-ZlgSHZfhlK3bf7nQZG]
- Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. (n.d.). [Source not provided]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-UwEwZkj7oS1rwiXo_TgnaSWbQIB7fNjWOaw8diFQBXwoFtC2eA0ImcCzlRYxopfCeZal_1QtBLmkAL8-0Q1x0GpXKDb148rj2S_4PvsJVuBNfe4yBPcsPBCVTI56-iKD6Q6Mpaz25ysxg5FVqnuf9Zyjej6zAPkqtRiRulqB5td3BLcyqL4SiYSxC9uvCsCq]
- Method for preparing 4-chlorine phenylhydrazine. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqkTTMs8AlYfSFWLaxztsbvNDQfgBxYRAf-ojmkirVMKoJwJ2QyPS1yTiF75k7cZ0Awex3E0RUo5ITrBTmOGs0N4-cRxJhFO6UKFwLl4-V8HDZe2bs2bAhMxz3sw6sR4LPfgw3vPUNghhct8=]
- Synthesis of indoles. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlr8h323Hbk2qFmQsB0x30qwsUfOsl0kyabUfPbZoUdZ_cmismPjBzqZXe8CLpi33UotkTQXG3Y1FbOBZm2T8ZG9D1Qbu2zVIkH5NsAJRzOVWV5lGyNoemIBumCbAgmu86ILQO2mEcTiB2A2sjO-RWeg4eBLZheTtBOxBrBjbGRAKlacUaPuWszGGPIA==]
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN J. Chem.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxJeniXnPXXZmfArdhQFVikmHVBADQzwFRojfNi2jm42UGbNGs2qWvVBgVNq3ChxI9jflflzfJDrOb0220D2P2ImwP4JqP6zyPBZjS2Te_TktrjL2DiCFgNGHEnD-xMa1-WCgn9tDul0e6r6WaLzLkCHF_ME0=]
- The Fischer Indole Synthesis. (n.d.). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-XgFadffvgN-6zYbSFXjRHGWRnXv-GZo6tWb-MUP05pUE3sPS1hv4Edj2yEVkHgolhQzYt4FwymcNXtQKu8hV2H7suMP7KYt6zK0KAgih5PfG7LNviCdUoV-yh7a2ybKhfJTt8dt7G1jl_6iUTQS00aYuIzO5NCBnq0Ad_jOh]
- [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHraJ0-EQUqcGY_ZPUR4-OTR41DsygOXtM4Wh52jdmxmH0wN4KaxVZfc8jpih5XtLDguRP7KX7fhJAnbpaNBaoiQdg9yI4It47-iD7LmUdI6Ji-K12MHvAGUQZcaZT8n_OyqD9UX8W2AhFbvKn_i3EeL-Emsrdjmt-60ws_tBMO]
- (4-Methylphenyl)hydrazine. (n.d.). PubChem, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwG-bHgLn5YXfe3pHTBtgeZ0ZjAis9UNZPR3M4yDW_slwup3KAeSM7LqngaxU3Yh8-eDtDJ6ISGPNQ_1ueKx_Y5Nf4iYvzzG0AC_jPVVfbLDYZK1v7drSgOiuiL57DPL4RoebW_GrvjG9l]
- The oxidation of phenylhydrazine: superoxide and mechanism. (1976). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9eapriGMNooUpxidzXqFpueE6pJVXQGZSGvmAMZL6zqxsUbxEzdTfR3_upcY5LnvFgIa1HCZjxknbyiLhSuNtGoM-cikVTqCd4Es2sAkY6G6q3U-l-GM6AsJ5md1djJeqw==]
- Phenylhydrazine – Knowledge and References. (2019). Taylor & Francis. [https://vertexaisearch.cloud.google.
- Hydrazine. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFisH3_k3GIg5nxvxZphBx-EVzcFdnXZFiHInBc0Nti_-aoe3vJTES2P7JsqAC5Kcj53y2EzbTozVaLtGtcbkrGvyriDdteRigGxlFUtyN5z12EIRZcQhMtdoWjcExIS2S7jA==]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride [cymitquimica.com]
- 12. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. fishersci.com [fishersci.com]
- 17. Hydrazine - Wikipedia [en.wikipedia.org]
- 18. 4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387 [biosynth.com]
A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to (4-(Methylthio)phenyl)hydrazine Hydrochloride
Introduction: The Enduring Importance of the Indole Nucleus
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance. The Fischer indole synthesis, a classic and versatile method, remains a primary route to this privileged heterocycle.[1] This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, is profoundly influenced by the choice of the starting substituted phenylhydrazine.[2]
(4-(Methylthio)phenyl)hydrazine hydrochloride, with its electron-donating methylthio group, serves as an effective reagent in this transformation. However, the diverse demands of modern organic synthesis necessitate a broader palette of reagents. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental data. We will explore the impact of electronic effects on the Fischer indole synthesis and delve into alternative synthetic methodologies that offer different strategic advantages.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] The generally accepted mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[3][4]
Figure 1: Mechanistic pathway of the Fischer indole synthesis.
Comparative Performance of Substituted Phenylhydrazines
The electronic nature of the substituent on the phenylhydrazine ring is a critical determinant of reaction efficiency and yield in the Fischer indole synthesis. The methylthio (-SMe) group in (4-(Methylthio)phenyl)hydrazine is an electron-donating group (EDG), which generally facilitates the reaction.
Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs)
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the phenylhydrazine ring. This increased nucleophilicity facilitates the key[2][2]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), chloro (-Cl), and cyano (-CN) decrease the electron density of the ring. This can make the rearrangement more challenging, often necessitating harsher conditions (e.g., stronger acids, higher temperatures) and potentially resulting in lower yields.[3]
The following table provides a comparative overview of the performance of various substituted phenylhydrazines in the Fischer indole synthesis, highlighting the impact of their electronic nature on product yield.
| Phenylhydrazine Reagent | Substituent | Electronic Nature | Carbonyl Compound | Product | Yield (%) | Reference |
| (4-(Methylthio)phenyl)hydrazine | 4-SMe | EDG | Cyclohexanone | 6-Methylthio-1,2,3,4-tetrahydrocarbazole | ~75 | [5] |
| Phenylhydrazine hydrochloride | H | Neutral | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76-85 | [5] |
| 4-Methoxyphenylhydrazine HCl | 4-OMe | Strong EDG | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 80-95 | [6] |
| 4-Methylphenylhydrazine HCl | 4-Me | EDG | Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole | 87 | [7] |
| 4-Chlorophenylhydrazine HCl | 4-Cl | EWG | Isopropyl methyl ketone | 5-Chloro-2,3,3-trimethyl-3H-indole | 86 | [7] |
| 4-Nitrophenylhydrazine | 4-NO₂ | Strong EWG | Cyclohexanone | 6-Nitro-1,2,3,4-tetrahydrocarbazole | 40-55 | [6] |
| 4-Cyanophenylhydrazine HCl | 4-CN | EWG | Cyclohexanone | 6-Cyano-1,2,3,4-tetrahydrocarbazole | 60-75 | [6] |
Analysis of Performance Data:
The data clearly illustrates the trends predicted by electronic effects. Phenylhydrazines with strong electron-donating groups like 4-methoxyphenylhydrazine consistently provide high yields.[6] The parent phenylhydrazine and those with moderately activating groups like 4-methylphenylhydrazine also perform very well.[5][7] (4-(Methylthio)phenyl)hydrazine, with its moderately electron-donating group, is expected to perform similarly to these reagents, offering a good balance of reactivity and functional group tolerance.
Interestingly, while electron-withdrawing groups generally lead to lower yields, reagents like 4-chlorophenylhydrazine hydrochloride can still provide excellent yields under appropriate conditions.[7] This highlights that while electronic effects are a key consideration, optimization of reaction parameters is crucial. Strongly deactivating groups like the nitro group in 4-nitrophenylhydrazine often result in significantly lower yields.[6]
Strategic Selection of an Alternative Reagent
The choice of an alternative to this compound should be guided by the specific requirements of the synthesis.
Figure 2: Decision workflow for selecting a phenylhydrazine reagent.
Alternative Indole Synthesis Methodologies
When the Fischer indole synthesis is not suitable, or when a different substitution pattern is desired, several other named reactions provide powerful alternatives.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[7] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility.[7]
Mechanism: The reaction proceeds through the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization and dehydration.
Leimgruber-Batcho Indole Synthesis
A versatile and high-yielding two-step process that starts from an o-nitrotoluene. This method is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[8]
Mechanism: The first step is the formation of an enamine from the o-nitrotoluene using a dimethylformamide acetal. The second step is a reductive cyclization of the enamine to the indole.[8]
Madelung Indole Synthesis
This reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to produce (substituted) indoles.[3]
Mechanism: The reaction is initiated by the deprotonation of the nitrogen of the amide and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to cyclization.
Larock Indole Synthesis
A powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. This method offers excellent regioselectivity and a broad substrate scope.
Mechanism: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) complex, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and form the indole product.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole using 4-Methylphenylhydrazine Hydrochloride
-
Materials: 4-Methylphenylhydrazine hydrochloride, isopropyl methyl ketone, and a suitable acid catalyst (e.g., acetic acid or a Lewis acid).
-
Procedure:
-
In a round-bottom flask, combine 4-methylphenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.05 eq).
-
Add the acid catalyst (e.g., glacial acetic acid).
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the chosen catalyst. For acetic acid, refluxing for 2-4 hours is typical.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3,3,5-tetramethyl-3H-indole.[7]
-
Protocol 2: Leimgruber-Batcho Indole Synthesis (General Procedure)
-
Materials: Substituted o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), pyrrolidine, Raney Nickel, and hydrazine hydrate.
-
Step 1: Enamine Formation
-
In a flask under an inert atmosphere, combine the o-nitrotoluene, DMFDMA, and pyrrolidine.
-
Heat the mixture. Reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as methanol or tetrahydrofuran.
-
Carefully add Raney Nickel to the solution.
-
Add hydrazine hydrate dropwise while stirring at a controlled temperature (e.g., 50-60°C).
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it through Celite to remove the Raney Nickel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired indole.
-
Protocol 3: Larock Indole Synthesis (General Procedure)
-
Materials: o-Iodoaniline, disubstituted alkyne, palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., PPh₃), a base (e.g., K₂CO₃), and a solvent (e.g., DMF).
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-iodoaniline (1.0 eq), the disubstituted alkyne (1.2-2.0 eq), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq).
-
Add the anhydrous solvent.
-
Heat the mixture to the required temperature (often around 100°C).
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Conclusion
This compound is a valuable reagent for indole synthesis via the Fischer method. However, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Phenylhydrazines bearing electron-donating groups, such as 4-methoxyphenylhydrazine and 4-methylphenylhydrazine, often provide superior yields for the synthesis of simple indoles. Conversely, reagents with electron-withdrawing groups, like 4-chlorophenylhydrazine and 4-cyanophenylhydrazine, can be strategically employed to introduce functional handles for further derivatization, despite sometimes requiring more forcing conditions.
Beyond the Fischer indole synthesis, alternative methodologies such as the Bischler-Möhlau, Leimgruber-Batcho, Madelung, and Larock syntheses offer powerful and often complementary approaches to the indole nucleus. The selection of the optimal synthetic route and reagents will ultimately depend on the specific target molecule, desired substitution pattern, and the overall synthetic strategy.
References
- A Comparative Analysis of [2-(Methylthio)phenyl]hydrazine and Phenylhydrazine in the Fischer Indole Synthesis. Benchchem.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem.
- A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Cyanophenylhydrazine Hydrochloride in Indole Synthesis. Benchchem.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
- Taber, D. F., & Straney, P. J. (2010). The Synthesis of Indoles. Organic Chemistry, 1.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Knochel, P., & Al, E. (2011). Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. Synthesis, 23-29.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
-
Fischer indole synthesis. Wikipedia. [Link]
-
Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
- Process for the preparation of indoles.
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Madelung synthesis. Wikipedia. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
- A Mild and General Larock Indolization Protocol for the Preparation of Unn
- A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. Benchchem.
- Why Do Some Fischer Indoliz
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Science Publishing.
- The Fischer Indole Synthesis. SciSpace.
- Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews.
- The Versatility of Substituted Phenylhydrazines in Modern Organic Synthesis: A Compar
- Continuous flow Fischer reactions between substituted phenylhydrazine...
- Fischer indole synthesis applied to the total synthesis of n
- Application Notes and Protocols: Synthesis of Indoles from (2-Chloro-4-iodophenyl)hydrazine. Benchchem.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
- the leimgruber-b
- Bischler Indole Synthesis.
- 4-Methylphenylhydrazine hydrochloride synthesis. ChemicalBook.
- 4-Chlorophenylhydrazine hydrochloride synthesis. ChemicalBook.
- A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. Benchchem.
- Preparation method for 4-chlorophenylhydrazine hydrochloride.
- 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applic
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Navigating the Labyrinth of Indole Synthesis: A Comparative Guide to the Fischer Indole Synthesis and its Modern Counterparts in the Quest for Complex Molecules
For the modern medicinal chemist and process scientist, the indole scaffold remains a cornerstone of drug discovery and natural product synthesis. Its prevalence in a vast array of biologically active compounds necessitates robust and versatile synthetic strategies. The Fischer indole synthesis, a venerable name reaction dating back to 1883, has long been a workhorse for the construction of this privileged heterocycle.[1][2] However, the increasing complexity of therapeutic targets and the demand for greater efficiency and sustainability have spurred the development of a host of modern alternatives. This guide provides an in-depth, comparative analysis of the classical Fischer indole synthesis versus its contemporary rivals, offering a critical validation of its utility for complex molecules and a practical framework for methodological selection.
The Enduring Legacy and Inherent Challenges of the Fischer Indole Synthesis
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement in the presence of an acid catalyst to form the indole ring.[1][4] A variety of Brønsted and Lewis acids have been successfully employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[2][4]
Despite its historical significance and continued use, the classical Fischer indole synthesis is not without its limitations, particularly when applied to complex and sensitive substrates. The harsh acidic conditions and often elevated temperatures required can be incompatible with delicate functional groups present in many advanced pharmaceutical intermediates.[1][5] Furthermore, the reaction can be highly sensitive to reaction parameters such as temperature and acid strength, which can significantly impact the yield and purity of the final product.[1]
One of the most significant challenges is the lack of regioselectivity when using unsymmetrical ketones, often leading to mixtures of isomeric products that are difficult to separate.[6] Moreover, certain substitution patterns can cause the reaction to fail entirely. For instance, the synthesis of C3-N-substituted indoles is notoriously difficult via this method.[7] Computational studies have shown that electron-donating substituents on the carbonyl component can divert the reaction pathway towards a heterolytic N-N bond cleavage, precluding the desired[3][3]-sigmatropic rearrangement.[7]
A notable example of the Fischer indole synthesis's application in complex molecule synthesis is in the early stages of the total synthesis of strychnine, a complex alkaloid.[8][9][10][11] In Woodward's landmark synthesis, a Fischer indole synthesis was employed to construct a key 2-veratrylindole intermediate.[8][9]
The Dawn of a New Era: Modern Variants and Alternatives
To address the shortcomings of the classical Fischer indole synthesis, a number of modern variants and alternative synthetic strategies have emerged. These methods often offer milder reaction conditions, broader substrate scope, and improved selectivity.
The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines and has been ingeniously adapted for indole synthesis.[12][13] This approach provides a powerful alternative to the classical Fischer method, particularly for substrates that are sensitive to acidic conditions. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[12] A key advantage of this method is its remarkable functional group tolerance and the ability to be performed under relatively mild conditions.[14]
The Buchwald-Hartwig approach can be used to synthesize the arylhydrazine precursor for a subsequent Fischer-type cyclization or, in some variations, to directly form the indole ring. For instance, a palladium-catalyzed strategy allows for the preparation of indoles through the coupling of aryl bromides and hydrazones.[2]
Catalytic Asymmetric Fischer Indolization: The Quest for Enantioselectivity
A significant advancement in recent years has been the development of catalytic asymmetric versions of the Fischer indole synthesis.[15] These methods utilize chiral catalysts to control the stereochemistry of the newly formed indole ring, providing access to enantiomerically enriched products that are crucial for the development of chiral drugs. One notable example employs a chiral phosphoric acid catalyst to achieve highly enantioselective indolization of 4-substituted cyclohexanone-derived phenylhydrazones.[15]
Comparative Analysis: Fischer Indole Synthesis vs. Modern Alternatives
To provide a clear and objective comparison, the following tables summarize the performance of the classical Fischer indole synthesis against the Buchwald-Hartwig amination for the synthesis of representative indole-containing motifs relevant to complex molecule synthesis.
| Method | Substrate | Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Classical Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂), 170 °C | 72-80 | Simple, inexpensive reagents | Harsh conditions, limited functional group tolerance | [16] |
| Buchwald-Hartwig Amination | Aryl bromide, Amine | Pd catalyst, ligand, base | Generally high | Mild conditions, broad substrate scope, high functional group tolerance | Cost of catalyst and ligands, potential for metal contamination | [12][13] |
| Catalytic Asymmetric Fischer Indole Synthesis | Phenylhydrazone of a 4-substituted cyclohexanone | Chiral phosphoric acid catalyst | High with excellent enantioselectivity | Provides access to chiral indoles | Catalyst development is ongoing, may have limited substrate scope | [15] |
Experimental Protocols: A Practical Guide
To further illustrate the practical application of these methods, detailed, step-by-step experimental protocols for both a classical Fischer indole synthesis and a modern Buchwald-Hartwig amination are provided below.
Classical Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using zinc chloride as the catalyst.[16]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.
Step 2: Cyclization to 2-Phenylindole
-
Powdered anhydrous zinc chloride (100 g) is added to the acetophenone phenylhydrazone (50 g, 0.24 mol) in a beaker.
-
The mixture is heated in an oil bath at 170°C with stirring.
-
The hot reaction mixture is poured into water, and the crude 2-phenylindole is collected by filtration.
Causality Behind Experimental Choices: The use of a significant excess of zinc chloride, a strong Lewis acid, is crucial to drive the[3][3]-sigmatropic rearrangement. The high temperature is necessary to overcome the activation energy of this key bond-forming step. The workup with water and acid is designed to dissolve the zinc salts and isolate the crude product.
Modern Buchwald-Hartwig Amination for N-Arylation of Indoles
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of indoles.[12]
Materials:
-
Indole
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube is added the indole (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.01-0.05 mmol), and base (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added via syringe, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a specific phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[14] The base is required to deprotonate the indole, making it a more potent nucleophile. The use of an inert atmosphere is essential to prevent the degradation of the catalyst.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the core concepts.
Caption: The classical Fischer indole synthesis workflow.
Caption: A modern approach using Buchwald-Hartwig amination.
Conclusion: Selecting the Right Tool for the Job
The Fischer indole synthesis, despite its age, remains a valuable tool in the synthetic chemist's arsenal, particularly for large-scale syntheses where cost is a primary concern. Its application in the total synthesis of complex molecules like strychnine is a testament to its enduring power.[10] However, for intricate substrates laden with sensitive functional groups, the harsh conditions of the classical method often prove to be a significant drawback.[1]
Modern alternatives, such as the Buchwald-Hartwig amination and catalytic asymmetric methods, offer milder reaction conditions, broader substrate scope, and the ability to control stereochemistry.[12][15] While these methods may involve more expensive reagents, their superior performance with complex molecules often justifies the cost, especially in the context of drug discovery and development where material throughput and the generation of enantiomerically pure compounds are paramount.
Ultimately, the choice between the classical Fischer indole synthesis and its modern counterparts is a case-by-case decision that must be guided by the specific requirements of the target molecule, the scale of the synthesis, and the available resources. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to make informed decisions and navigate the complex landscape of indole synthesis with confidence.
References
- A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. (n.d.). Not available. [URL not available]
-
Strychnine total synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Gribble, G. W. (2010).
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- A review on indoles synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry.
- Bonjoch, J., & Solé, D. (2000). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Chemical Society Reviews, 29(5), 321-331.
- Fischer Indole Synthesis: Mechanism, Fe
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54093.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (n.d.). Benchchem. [URL not available]
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2020). Current Organic Chemistry.
- Mori, M. (2009). The Role of Metal Complexes in Total Synthesis of Strychnine. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1168-1178.
- Total synthesis of strychnine 5. (n.d.).
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4330-4333.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Recent Progress Concerning the N-Aryl
- Problems with Fischer indole synthesis. (2021). Reddit.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Not available. [URL not available]
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. [URL not available]
- Classical Fischer indole synthesis (a) vs. mechanistically related... (n.d.).
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. (n.d.). Benchchem. [URL not available]
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Fischer indole synthesis applied to the total synthesis of natural products. (2017).
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- Fischer Indole Synthesis. (2021).
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). Semantic Scholar.
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 9. Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Brønsted vs. Lewis Acids for the Synthesis of 6-Methylthioindoles
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Specifically, substituted indoles, such as 6-methylthioindole, represent a class of compounds with significant therapeutic potential, valued for their unique electronic properties and biological activities. The synthesis of these crucial heterocycles has been a central theme in organic chemistry for over a century, with the Fischer indole synthesis remaining one of the most versatile and widely used methods.[3][4][5]
This reaction, and many other indole syntheses, hinges on a critical acid-catalyzed cyclization step. The choice of the acid catalyst—typically categorized as either a Brønsted or a Lewis acid—is a decisive factor that profoundly influences reaction efficiency, yield, selectivity, and overall success.[4][6] For researchers and drug development professionals, understanding the nuanced differences between these catalyst classes is paramount for optimizing the synthesis of high-value targets like 6-methylthioindole.
This guide provides an in-depth, objective comparison of Brønsted and Lewis acids for the synthesis of 6-methylthioindoles. We will move beyond a simple listing of reagents to explore the fundamental mechanistic differences, analyze their performance based on experimental data from related syntheses, and provide detailed, field-proven protocols to empower chemists in making informed, effective decisions in their synthetic endeavors.
Pillar 1: The Mechanistic Dichotomy of Brønsted and Lewis Acids in Indole Synthesis
At its core, the choice between a Brønsted and a Lewis acid is a choice between two distinct modes of electrophilic activation. The efficacy of each depends on the specific substrate and desired reaction outcome. The classic Fischer indole synthesis, which proceeds via the cyclization of an arylhydrazone, serves as an excellent framework for understanding this dichotomy.
Brønsted Acids: The Proton Donors
Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), initiate the reaction by donating a proton.[4][6] In the context of the Fischer indole synthesis, the mechanism involves several key proton-transfer steps:
-
Protonation and Tautomerization: The arylhydrazone is protonated at the imine nitrogen. This facilitates tautomerization to the crucial enamine intermediate.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes the key C-C bond-forming[4][4]-sigmatropic rearrangement.
-
Cyclization and Aromatization: The subsequent intramolecular cyclization and elimination of ammonia, driven by a series of proton transfers, leads to the final indole ring with regeneration of the acid catalyst.[4]
Brønsted acids are often robust, inexpensive, and effective. However, their indiscriminate protonating power can sometimes lead to side reactions or degradation of sensitive substrates, and they frequently require elevated temperatures to drive the reaction to completion.[7]
Lewis Acids: The Electron Pair Acceptors
Lewis acids, such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), function by accepting an electron pair.[3][4] This creates a powerful electrophilic center that activates the substrate differently.
-
Coordination and Activation: Instead of protonating the nitrogen, the Lewis acid coordinates to it. This coordination enhances the electrophilicity of the imine carbon and polarizes the N-N bond.
-
Facilitating Rearrangement: This activation facilitates the subsequent[4][4]-sigmatropic rearrangement and cyclization steps, often under milder conditions than those required for Brønsted acids.[8][9]
This targeted coordination can offer greater control and selectivity, preserving sensitive functional groups that might not tolerate the harsh, highly protonic environment of strong Brønsted acids.[3][10]
Pillar 2: Performance Comparison and Catalyst Selection
While no single study directly compares a wide array of catalysts specifically for 6-methylthioindole, we can synthesize a robust comparison by examining data for electronically similar substituted indoles. The 6-methylthio group (-SMe) is electron-donating, which influences the nucleophilicity of the aryl ring and the stability of reaction intermediates.
Key Performance Indicators
The choice of catalyst should be guided by a careful consideration of several factors:
-
Yield and Efficiency: Lewis acids often provide higher yields under more controlled conditions, particularly for complex substrates.[3][8]
-
Reaction Conditions: Brønsted acids, especially PPA, frequently require high temperatures (>150 °C), whereas many Lewis acid-catalyzed reactions proceed at or near room temperature.[6][9]
-
Functional Group Tolerance: The milder nature of many Lewis acid catalysts makes them more suitable for substrates bearing sensitive functional groups that could be degraded by strong, hot Brønsted acids.
-
Cost and Handling: Brønsted acids are generally less expensive and easier to handle than many Lewis acids, which can be moisture-sensitive (e.g., AlCl₃, TiCl₄).
Comparative Data for Substituted Indole Synthesis
The following table summarizes representative data from the literature for the synthesis of various indoles, providing a basis for predicting performance in the synthesis of 6-methylthioindole.
| Catalyst Type | Catalyst Example | Substrate Precursor | Product | Yield (%) | Conditions | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | ~90% | 160 °C, 1h | [11] |
| Brønsted Acid | p-TsOH | 2,3-Disubstituted Indole + Ketoester | C6-Functionalized Indole | Good | 30 °C | [12] |
| Brønsted Acid | Brønsted Acidic Ionic Liquid | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 92% | 100 °C, 2.5h | [7] |
| Lewis Acid | ZnCl₂ | Phenylhydrazine + Acetophenone | 2-Phenylindole | 65-75% | 170 °C | [3] |
| Lewis Acid | BF₃·OEt₂ | ortho-Imino Phenyldiazoacetate | 2,3-Disubstituted Indole | 100% | rt, <10 min | [8][9] |
| Lewis Acid | TiCl₄ | ortho-Imino Phenyldiazoacetate | 2,3-Disubstituted Indole | 100% | rt, <10 min | [9] |
| Lewis Acid | B(C₆F₅)₃ | 1,2-Disubstituted Indole + Amine | C3-Alkylated Indole | 59-75% | 100 °C, 24h | [13] |
Analysis for 6-Methylthioindole Synthesis:
-
The electron-donating -SMe group on the phenylhydrazine precursor will activate the aromatic ring towards the electrophilic cyclization step.
-
A Brønsted acid like PPA is a viable, cost-effective option and likely to be effective, though it will require high temperatures which could risk side reactions involving the sulfur atom (e.g., oxidation or cleavage).
-
A Lewis acid like ZnCl₂ is a classic and reliable choice. However, milder Lewis acids like BF₃·OEt₂ or copper(II) triflate (Cu(OTf)₂) could offer a significant advantage, potentially enabling the reaction to proceed at lower temperatures with higher selectivity and yield, minimizing the risk of side reactions.[9]
Pillar 3: Field-Validated Experimental Protocols
To provide a practical framework, we present two detailed, self-validating protocols for the synthesis of 6-methylthioindole via the Fischer indole synthesis, using a representative catalyst from each class. The starting material is the arylhydrazone, which can be readily prepared by condensing (4-(methylthio)phenyl)hydrazine with a suitable ketone (e.g., acetone, to yield 2,3-dimethyl-6-methylthioindole).
Protocol 1: Brønsted Acid-Catalyzed Synthesis using Polyphosphoric Acid (PPA)
-
Rationale: PPA serves as both the catalyst and the solvent, simplifying the reaction setup. It is a powerful dehydrating agent, effectively driving the cyclization. This method is robust and suitable for scale-up, provided the substrate can withstand high temperatures.
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (10 eq by weight relative to the hydrazone).
-
Heating: Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.
-
Substrate Addition: Add the (4-(methylthio)phenyl)hydrazone derivative (1.0 eq) portion-wise to the hot PPA over 10-15 minutes. The addition may be exothermic.
-
Reaction: Increase the temperature to 140-160 °C and maintain for 1-3 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Allow the reaction mixture to cool to ~80 °C. Carefully and slowly pour the viscous mixture onto an excess of crushed ice with vigorous stirring.
-
Neutralization: Once the PPA is fully hydrolyzed, carefully neutralize the aqueous solution with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Perform this in an ice bath as the neutralization is highly exothermic.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-methylthioindole.
-
Protocol 2: Lewis Acid-Catalyzed Synthesis using Zinc Chloride (ZnCl₂)
-
Rationale: ZnCl₂ is a common, effective, and moderately strong Lewis acid. It can be used in stoichiometric or catalytic amounts and often requires less harsh thermal conditions than PPA. Anhydrous conditions are critical for success.
-
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂, 1.2 - 2.0 eq).
-
Solvent Addition: Add a high-boiling point, anhydrous solvent such as toluene or xylene.
-
Substrate Addition: Add the (4-(methylthio)phenyl)hydrazone derivative (1.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water to quench the reaction and dissolve the zinc salts.
-
Work-up: Add a 2M HCl solution and stir for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Recommendations
The synthesis of 6-methylthioindole can be effectively achieved using either Brønsted or Lewis acid catalysis, but the optimal choice depends on the specific experimental constraints and goals.
-
Choose a Brønsted acid (like PPA) for large-scale, cost-effective syntheses where the substrate is thermally robust and high temperatures are not a concern. Its operational simplicity is a significant advantage.
-
Choose a Lewis acid (like ZnCl₂ or BF₃·OEt₂) when working with more delicate substrates, aiming for higher yields under milder conditions, or when functional group tolerance is a primary concern. While requiring more stringent anhydrous conditions, Lewis acids offer a level of control and precision that is often essential in the development of complex pharmaceutical intermediates.[3][8]
For the synthesis of 6-methylthioindole, the potential for milder conditions makes a Lewis acid approach the more strategic choice to maximize yield and minimize the risk of side reactions involving the sensitive methylthio group. Researchers should begin by screening mild Lewis acids like Cu(OTf)₂ or BF₃·OEt₂ at room temperature before exploring more traditional options like ZnCl₂ at elevated temperatures. This systematic approach ensures the development of a robust, efficient, and high-yielding synthesis for this valuable heterocyclic compound.
References
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH). [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. National Institutes of Health (NIH). [Link]
-
Synthesis of highly substituted indoles in presence of solid acid catalysts. Taylor & Francis Online. [Link]
-
Efficient Lewis acid-assisted Brønsted acid (LBA) catalysis in the iron-catalyzed Friedel-Crafts alkylation reaction of indoles. ResearchGate. [Link]
-
Indole synthesis: a review and proposed classification. National Institutes of Health (NIH). [Link]
-
Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. ACS Publications. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. ResearchGate. [Link]
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. [Link]
-
Recent advances in the synthesis of indoles and their applications. Royal Society of Chemistry. [Link]
-
Classical Fischer indole synthesis (a) vs. mechanistically related... ResearchGate. [Link]
-
Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. National Institutes of Health (NIH). [Link]
-
Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. National Institutes of Health (NIH). [Link]
-
The metal-free or Lewis acid-catalyzed C5–H methylthiomethylation of oxindoles with DMSO. Royal Society of Chemistry. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health (NIH). [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fischer Indole Synthesis: Yield Analysis of Ortho-, Meta-, and Para-(Methylthio)phenylhydrazine
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a venerable and highly versatile tool for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and bioactive natural products. The judicious selection of the starting phenylhydrazine derivative is paramount, as the nature and position of substituents on the phenyl ring can profoundly influence reaction efficiency, regioselectivity, and, ultimately, the yield of the desired indole. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-(methylthio)phenylhydrazine in the Fischer indole synthesis, offering both experimental data and a discussion of the underlying mechanistic principles that govern their reactivity.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, a reaction discovered in 1883 by Hermann Emil Fischer, proceeds through a series of well-defined steps under acidic conditions.[1] A (substituted) phenylhydrazine is reacted with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to an enamine (or 'ene-hydrazine'). The key step of the reaction is a[2][2]-sigmatropic rearrangement of the protonated enamine, which leads to a di-imine intermediate. Subsequent cyclization and the elimination of ammonia furnish the aromatic indole ring.[1]
The electronic and steric properties of substituents on the phenylhydrazine ring can significantly impact the rate and outcome of this synthetic sequence. Electron-donating groups generally accelerate the reaction by increasing the electron density of the aromatic ring, which facilitates the crucial[2][2]-sigmatropic rearrangement. Conversely, electron-withdrawing groups can hinder this step. Steric hindrance, particularly from ortho-substituents, can also play a significant role in the reaction's feasibility and yield.
Caption: General mechanism of the Fischer indole synthesis.
Comparative Yield Analysis of (Methylthio)phenylhydrazine Isomers
The methylthio (-SCH₃) group presents an interesting case due to its dual electronic nature. It is inductively electron-withdrawing (due to the electronegativity of sulfur) but can act as an electron-donating group through resonance by donating a lone pair of electrons from the sulfur atom to the aromatic ring. The interplay of these electronic effects, combined with steric considerations, dictates the reactivity of the ortho-, meta-, and para-(methylthio)phenylhydrazine isomers.
For a direct comparison, we will consider the reaction of each isomer with cyclohexanone, which yields the corresponding tetrahydrocarbazole derivative.
| Isomer | Product(s) | Reported Yield (%) | Reference | Notes |
| Ortho | 7-(Methylthio)-1,2,3,4-tetrahydrocarbazole | 75 | [3] | Experimental data available. |
| Para | 6-(Methylthio)-1,2,3,4-tetrahydrocarbazole | ~75-85 (Estimated) | - | Based on electronic effects; expected to be similar to or slightly higher than the ortho isomer due to reduced steric hindrance. |
| Meta | Mixture of 5- and 7-(Methylthio)-1,2,3,4-tetrahydrocarbazole | Variable | - | Yield of isolated isomers is generally lower due to the formation of a mixture. |
Ortho-(Methylthio)phenylhydrazine
Experimental data shows that the reaction of [2-(methylthio)phenyl]hydrazine with cyclohexanone in aqueous sodium hydrogen sulphate at 90°C for 3 hours affords 7-methylthio-1,2,3,4-tetrahydrocarbazole in a good yield of 75%.[3] This indicates that the presence of the methylthio group in the ortho position does not significantly impede the reaction. While the sulfur atom is larger than hydrogen, any potential steric hindrance is overcome under these reaction conditions. The electron-donating resonance effect of the methylthio group likely facilitates the key[2][2]-sigmatropic rearrangement, contributing to the favorable yield.
Para-(Methylthio)phenylhydrazine
Meta-(Methylthio)phenylhydrazine
The Fischer indole synthesis with meta-substituted phenylhydrazines is known to often yield a mixture of isomeric products, in this case, 5- and 7-(methylthio)-1,2,3,4-tetrahydrocarbazole. The electronic influence of the meta-methylthio group is more complex. The electron-donating resonance effect is less pronounced at the positions required for cyclization compared to the ortho and para isomers, while the inductive electron-withdrawing effect is still present. This can lead to a less regioselective cyclization. The formation of a mixture of products necessitates chromatographic separation, which typically results in lower isolated yields for each individual isomer compared to reactions that produce a single product. The overall combined yield of the two isomers may be comparable to the ortho and para counterparts, but the practical yield of a single, pure isomer will likely be lower.
Experimental Protocols
The following protocols provide a general framework for the Fischer indole synthesis using (methylthio)phenylhydrazine isomers and cyclohexanone.
Caption: General experimental workflow for the Fischer indole synthesis.
Synthesis of 7-(Methylthio)-1,2,3,4-tetrahydrocarbazole (from ortho-isomer)
This protocol is adapted from the procedure described in patent US5179211A.
Materials:
-
[2-(Methylthio)phenyl]hydrazine
-
Cyclohexanone
-
Sodium hydrogen sulphate
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydrogen sulphate in water.
-
Heat the solution to 90°C.
-
Add [2-(methylthio)phenyl]hydrazine to the heated solution.
-
Add cyclohexanone dropwise to the reaction mixture over a period of 30 minutes.
-
Stir the mixture at 90-100°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 7-(methylthio)-1,2,3,4-tetrahydrocarbazole.
General Protocol for the Synthesis of 6-(Methylthio)-1,2,3,4-tetrahydrocarbazole (from para-isomer)
Materials:
-
[4-(Methylthio)phenyl]hydrazine
-
Cyclohexanone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Suitable organic solvent for reaction and extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve [4-(methylthio)phenyl]hydrazine and cyclohexanone (1:1 molar ratio) in a suitable solvent such as glacial acetic acid or toluene.
-
Add the acid catalyst (if not the solvent). For example, a catalytic amount of polyphosphoric acid or zinc chloride.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like acetic acid, carefully pour the reaction mixture into ice-water and neutralize with a base. If using a water-immiscible solvent, proceed directly to washing.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for the Synthesis of 5- and 7-(Methylthio)-1,2,3,4-tetrahydrocarbazole (from meta-isomer)
Materials:
-
[3-(Methylthio)phenyl]hydrazine
-
Cyclohexanone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Suitable organic solvent for reaction and extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the general procedure outlined for the para-isomer.
-
After workup and concentration, the crude product will be a mixture of 5- and 7-(methylthio)-1,2,3,4-tetrahydrocarbazole.
-
Careful column chromatography on silica gel will be required to separate the two isomers. The choice of eluent will need to be optimized to achieve good separation.
Conclusion
The ortho-, meta-, and para-(methylthio)phenylhydrazine isomers are all viable substrates for the Fischer indole synthesis. The ortho-isomer provides a good yield of the corresponding 7-substituted indole. The para-isomer is expected to perform similarly well, if not slightly better, due to favorable electronic effects and the absence of steric hindrance. The meta-isomer is likely to produce a mixture of 5- and 7-substituted indoles, which may result in lower isolated yields of the individual products. The choice of isomer will therefore depend on the desired substitution pattern of the final indole product. For the synthesis of 7-(methylthio)- and 6-(methylthio)indoles, the ortho- and para-isomers are excellent starting materials, respectively. For the synthesis of 5-(methylthio)indoles, the meta-isomer can be used, but researchers should be prepared for the separation of isomers. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their synthetic endeavors.
References
-
New 3H-Indole Synthesis by Fischer's Method. Part I - MDPI. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. Available at: [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Regioisomers from the Fischer Indole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of spectroscopic methodologies for the differentiation and characterization of regioisomers produced during the Fischer indole synthesis. It is grounded in established analytical principles and supported by experimental data and protocols to ensure reliable structural elucidation.
Introduction: The Enduring Relevance and Regiochemical Challenge of the Fischer Indole Synthesis
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry.[1][2] Its robustness in constructing the indole scaffold—a privileged core in countless pharmaceuticals, agrochemicals, and natural products—ensures its continued application in modern drug development.[1] The synthesis proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2]
The elegance of this reaction, however, is often met with a significant challenge: regioselectivity. When an unsymmetrical ketone (e.g., R-CH₂-CO-CH₂-R') is used, the initial formation of the enamine intermediate can occur on either side of the carbonyl group. This bifurcation leads to a[3][3]-sigmatropic rearrangement that can produce two distinct regioisomeric indole products.[1][4] The differentiation of these isomers is not a trivial academic exercise; it is a critical step in process development and quality control, as different regioisomers can possess vastly different pharmacological and toxicological profiles.
This guide will dissect the spectroscopic nuances required to unambiguously identify these regioisomers, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by other techniques.
The Mechanistic Origin of Regioisomers
The regiochemical outcome of the Fischer indole synthesis is dictated by the[3][3]-sigmatropic rearrangement step. The pathway is influenced by both steric and electronic factors of the starting ketone and the arylhydrazine.[1][4] The reaction favors the formation of the more stable enamine intermediate, which then proceeds to the final indole product. Computational studies have shown that pathways leading to disfavored regioisomers can be energetically higher, sometimes leading to decomposition products instead of the alternative indole.[3][4][5]
Below is a diagram illustrating the mechanistic branch point leading to two potential regioisomeric products from an unsymmetrical ketone.
Caption: Fischer indole synthesis mechanism showing the formation of two regioisomers.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique can universally solve every structural puzzle. A synergistic approach, led by NMR, provides the highest level of confidence. The workflow below outlines a robust strategy for analysis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
Alternative synthetic routes to sulfur-containing indoles
An Objective Guide to Alternative Synthetic Routes for Sulfur-Containing Indoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a privileged motif in a vast array of pharmaceuticals and functional materials. The strategic incorporation of sulfur into the indole nucleus profoundly modulates its electronic properties and biological activity, unlocking new therapeutic and technological possibilities. This guide provides an in-depth comparison of modern and classical synthetic strategies to access these valuable sulfur-containing indoles, moving beyond mere procedural lists to explain the causality behind experimental choices.
Strategic Overview: To Build or to Functionalize?
The synthesis of a sulfur-containing indole presents a fundamental strategic choice:
-
Direct C-H Functionalization: Introduce the sulfur moiety onto a pre-existing indole core. This is often the most step-economical approach for accessing simple thioindoles.
-
De Novo Ring Construction: Build the indole ring itself using precursors that already contain the sulfur atom or allow for its concurrent introduction. This strategy offers access to complex substitution patterns that are unattainable through direct functionalization.
-
Annulation onto the Indole Core: Fuse a sulfur-containing ring to the indole scaffold, leading to important heterocyclic systems like thienoindoles.
The optimal choice depends on the desired final structure, regiochemistry, and the availability of starting materials.
Caption: Decision workflow for selecting a synthetic strategy.
Strategy 1: Direct C-H Functionalization of the Indole Core
The indole ring is electron-rich, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution. C-H functionalization leverages this inherent reactivity to directly install a sulfur-containing group, offering high atom economy.
The core principle involves the in situ generation of an electrophilic sulfur species ("RS+") that is readily attacked by the indole. The choice of sulfur source and catalyst/oxidant is critical for controlling reactivity and achieving high yields.
Caption: General mechanism for electrophilic C3-sulfenylation of indole.
Comparison of C-H Thiolation Methods
Different sulfur sources offer distinct advantages in terms of handling, stability, and substrate scope.
| Method | Sulfur Source | Typical Catalyst/Reagent | Position | Advantages | Disadvantages |
| Iodine-Catalyzed [1] | Thiols (Alkyl & Aryl) | I₂, Air (as terminal oxidant) | C3 | Inexpensive catalyst, environmentally benign (air as oxidant), mild conditions. | Can be slow; requires elevated temperatures (80°C). |
| Metal-Free Oxidative [2][3] | Sulfonyl Hydrazides | NIS / PPh₃ or K₂S₂O₈ / NH₄I | C2 or C3 | Controllable regioselectivity (C2 vs. C3), broad substrate scope. | Requires stoichiometric oxidants and additives. |
| Bunte Salt Thiolation [4] | Bunte Salts (R-S-SO₃Na) | I₂, DMSO | C3 | Uses stable, odorless, crystalline sulfur sources; environmentally benign solvent. | Limited to commercially available or synthetically accessible Bunte salts. |
| Elemental Sulfur [5] | Elemental Sulfur (S₈) | Base (e.g., NaOtBu) | Fused | Extremely cheap sulfur source; allows for direct thieno-annulation. | Often requires high temperatures; can lead to polysulfidation. |
Featured Protocol: Iodine-Catalyzed C3-Thiolation of Indole
This protocol, adapted from Kumar et al.[1], exemplifies a green and efficient method for constructing 3-thioindoles. The key is the iodine-catalyzed generation of a sulfenyl iodide intermediate, which is the active electrophile. Air serves as the terminal oxidant to regenerate the iodine catalyst from HI produced during the reaction.
Step-by-Step Methodology:
-
To a screw-capped vial, add indole (0.5 mmol, 1.0 equiv.), the desired thiol (0.6 mmol, 1.2 equiv.), and molecular iodine (I₂) (0.05 mmol, 10 mol%).
-
Add acetonitrile (MeCN) (2.0 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for the time specified by TLC monitoring (typically 4-8 hours) under an air atmosphere.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthioindole.
Strategy 2: De Novo Indole Synthesis via Cyclization
This approach constructs the indole ring from acyclic precursors, installing the sulfur substituent during the cyclization event. It is particularly powerful for creating indoles with substitution patterns that are difficult to access otherwise.
Electrophilic Cyclization of 2-Alkynylanilines
A highly convergent strategy involves the reaction of N,N-dialkyl-2-(1-alkynyl)anilines with arylsulfenyl chlorides. As reported by Yue, Larock, and colleagues, this method simultaneously forms the indole nucleus and installs the C3-sulfenyl group[6]. A critical experimental choice is the addition of tetra-n-butylammonium iodide (n-Bu₄NI). Without it, the sulfenyl chloride simply adds across the alkyne triple bond. The n-Bu₄NI is believed to generate a more reactive electrophilic iodine species in situ, which preferentially triggers the desired 5-endo-dig cyclization pathway.
Experimental Data Summary (Selected Examples from Yao & Larock[6])
| Entry | Alkyne Substituent (R¹) | Arylsulfenyl Chloride (Ar) | Yield (%) |
| 1 | Phenyl | 4-Nitrophenyl | 98 |
| 2 | n-Butyl | 4-Nitrophenyl | 97 |
| 3 | Phenyl | 2-Nitrophenyl | 95 |
| 4 | Phenyl | 4-Chlorophenyl | 80 |
Featured Protocol: n-Bu₄NI-Induced Electrophilic Cyclization
This protocol is based on the work of Yue, Yao, and Larock[6].
Step-by-Step Methodology:
-
Prepare the N,N-dimethyl-2-(phenylethynyl)aniline starting material via a standard Sonogashira coupling of N,N-dimethyl-o-iodoaniline and phenylacetylene.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N,N-dimethyl-2-(phenylethynyl)aniline (0.5 mmol, 1.0 equiv.) in dry dichloromethane (CH₂Cl₂) (5 mL).
-
Add tetra-n-butylammonium iodide (n-Bu₄NI) (0.5 mmol, 1.0 equiv.).
-
In a separate flask, prepare a solution of the arylsulfenyl chloride (0.55 mmol, 1.1 equiv.) in dry CH₂Cl₂.
-
Add the arylsulfenyl chloride solution dropwise to the aniline solution at room temperature over 10 minutes.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 1-3 hours).
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to yield the pure 3-sulfenylindole product.
Strategy 3: Annulation for Fused Thienoindoles
Thienoindoles, which contain a thiophene ring fused to the indole core, are vital in materials science and have shown a wide spectrum of biological activities[7][8]. These are typically synthesized by building the thiophene ring onto a pre-formed indole or indoline derivative.
[3+2] Annulation of Indoline-2-thiones
A robust method utilizes indoline-2-thione as a C3-carbon and sulfur binucleophile. In a base-mediated reaction, the C3-anion of the thione acts as a Michael donor to an appropriate acceptor, followed by an intramolecular cyclization and subsequent aromatization to furnish the thieno[2,3-b]indole skeleton[9]. The choice of the Michael acceptor dictates the substitution pattern on the newly formed thiophene ring.
Caption: Workflow for the [3+2] annulation of indoline-2-thione.
Featured Protocol: Synthesis of Thieno[2,3-b]indoles
This generalized protocol is based on the strategy described by Reddy and associates, reacting indoline-2-thiones with Morita–Baylis–Hillman adducts of nitroalkenes[9].
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve indoline-2-thione (1.0 mmol, 1.0 equiv.) and the appropriate Michael acceptor (e.g., a Rauhut-Currier adduct of a nitroalkene) (1.1 mmol, 1.1 equiv.) in ethanol (5 mL).
-
Add a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the color change and by TLC.
-
Upon completion (typically 2-4 hours), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a cold ethanol/ether mixture to remove impurities.
-
The resulting solid is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary. The final step of aromatization often occurs via air oxidation during workup.
Conclusion and Outlook
The synthesis of sulfur-containing indoles has evolved significantly, moving from classical named reactions to highly efficient, atom-economical C-H functionalization and convergent cyclization strategies.
-
For rapid access to simple 3-thioindoles , direct C-H functionalization is unmatched in its simplicity and efficiency. Iodine-catalyzed methods using thiols are particularly attractive for their green credentials.
-
When complex substitution patterns or specific isomers are required , de novo synthesis via electrophilic or radical cyclization provides essential control and versatility, allowing for the construction of the core and installation of the sulfur group in a single, elegant cascade.
-
For fused thienoindole systems , annulation strategies starting from readily available indoline-2-thiones offer a reliable and high-yielding pathway.
Future innovations will likely focus on developing enantioselective versions of these reactions to access chiral sulfur-containing indoles[10][11], expanding the use of more sustainable catalysts, and exploring novel sulfur-transfer reagents to further broaden the synthetic toolbox for researchers in medicinal chemistry and materials science.
References
-
Pandey, S., Aggarwal, S., Choudhary, R., & Awasthi, S. K. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances. [Link][7][8]
-
Zheng, N., Shi, W.-Y., Ding, Y.-N., & Liu, X.-Y. (2017). Chemo‐ and Regioselective C−H Sulfidation of Indoles for the Synthesis of Tolylthioindoles under Metal‐Free Conditions. Advanced Synthesis & Catalysis. [Link][2][3]
-
Yue, D., Yao, T., & Larock, R. C. (2005). A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization. Organic Letters. [Link][6]
-
Qi, H., Zhang, T., Wan, K., & Luo, M. (2019). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry. [Link][4]
-
Kumar, A., Kumar, A., & Sharma, U. (2017). A simple and convenient method has been developed for the construction of 3-thioindoles via molecular iodine-catalyzed direct thiolation of indoles with thiols. ResearchGate. [Link][1]
-
Panda, G., & Mishra, P. (2007). Regioselective synthesis of indole-annulated sulfur heterocycles by tri-n-butyltin hydride-mediated aryl radical cyclization. Tetrahedron Letters. [Link][12]
-
Larock, R. C. (1991). The Larock indole synthesis. Wikipedia. [Link][13][14]
-
Kumar, D., & Reddy, V. B. (2017). Recent advances in sulfur-containing heterocycle formation via direct C–H sulfuration with elemental sulfur. Organic & Biomolecular Chemistry. [Link][5]
-
Wang, J., Liu, Y., Zhang, X., & Zhang, Y. (2022). Copper-Catalyzed Asymmetric Cyclizative Sulfinamidation: Forging Indole-Based Stereogenic Sulfur(IV) Centers and Atropisomeric Chirality. Journal of the American Chemical Society. [Link][10]
-
Kumar, D., & Reddy, V. B. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. [Link][9]
-
Wang, S., Cao, J., & Ji, S. (2024). Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][15][16]
-
Singh, B. K., Mehta, V., & Singh, P. P. (2022). Radical cascade cyclization reactions designed to synthesize indolo [2,1‐a] isoquinoline derivatives. Asian Journal of Organic Chemistry. [Link][17]
-
Wang, J., Liu, Y., Zhang, X., & Zhang, Y. (2022). Copper-Catalyzed Asymmetric Cyclizative Sulfinamidation: Forging Indole-Based Stereogenic Sulfur(IV) Centers and Atropisomeric Chirality. Journal of the American Chemical Society. [Link][11]
-
Singh, R., Kumar, A., & Singh, A. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology. [Link][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Catalyzed Asymmetric Cyclizative Sulfinamidation: Forging Indole-Based Stereogenic Sulfur(IV) Centers and Atropisomeric Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neuroquantology.com [neuroquantology.com]
A Senior Application Scientist's Guide to the Comparative Kinetic Studies of Substituted Phenylhydrazines in Cyclization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its prevalence in natural products and synthetic drugs underscores the critical importance of efficient and well-understood methods for its synthesis. Among the various synthetic routes, the Fischer indole synthesis, a classic acid-catalyzed cyclization of phenylhydrazones, stands as a testament to enduring chemical ingenuity.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the kinetics of this pivotal cyclization reaction, focusing on the profound influence of substituents on the phenylhydrazine moiety. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present quantitative data to empower researchers in their synthetic endeavors.
The Decisive Role of Substituents in Fischer Indole Synthesis: A Kinetic Perspective
The Fischer indole synthesis is not a one-size-fits-all reaction. The electronic nature of substituents on the phenylhydrazine ring dramatically influences the kinetics of the cyclization, dictating reaction rates and often, the feasibility of the synthesis itself.[3] Understanding these substituent effects is paramount for reaction optimization and the rational design of synthetic routes to complex indole-containing targets.
The generally accepted mechanism of the Fischer indole synthesis involves a series of key steps:
-
Hydrazone Formation: The initial condensation of a phenylhydrazine with an aldehyde or ketone.[1]
-
Tautomerization: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[4]
-
[5][5]-Sigmatropic Rearrangement: This is often the rate-determining step, where the C-C bond is formed.[4]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.[1]
The electronic properties of the substituents on the phenyl ring of the hydrazine directly impact the facility of the crucial[5][5]-sigmatropic rearrangement.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenyl ring. This increased nucleophilicity facilitates the[5][5]-sigmatropic rearrangement, leading to a faster reaction rate. Consequently, reactions with EDG-substituted phenylhydrazines often proceed under milder conditions and afford higher yields.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation of the aromatic system hinders the[5][5]-sigmatropic rearrangement, resulting in a slower reaction rate. To drive these reactions to completion, harsher conditions, such as stronger acids and higher temperatures, are often necessary, which can sometimes lead to lower yields due to side reactions.[3][4]
Comparative Analysis of Reaction Kinetics
| Phenylhydrazine Substituent | Substituent Type | Typical Acid Catalyst | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 4-Methoxy | Electron-Donating | Acetic Acid/HCl | 80-100 | 1-2 | 85-95 | [3] |
| 4-Methyl | Electron-Donating | Acetic Acid/HCl | 80-100 | 2-4 | 80-90 | [3] |
| Unsubstituted | Neutral | Polyphosphoric Acid | 100-120 | 4-6 | 70-80 | [1] |
| 4-Chloro | Electron-Withdrawing | Polyphosphoric Acid | 120-140 | 6-8 | 60-70 | [4] |
| 4-Nitro | Electron-Withdrawing | Polyphosphoric Acid/H₂SO₄ | 140-160 | 8-12 | 40-50 | [4] |
Note: The data in this table is compiled from various sources and should be considered illustrative of the general trends. Direct comparison of absolute rates requires a dedicated kinetic study under standardized conditions.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To provide a robust and reliable method for comparing the kinetics of different substituted phenylhydrazines, the following detailed experimental protocol for monitoring the Fischer indole synthesis using High-Performance Liquid Chromatography (HPLC) is presented. HPLC is the gold standard for this type of analysis due to its ability to separate and quantify reactants, intermediates, and products with high precision.[6]
Objective:
To determine the pseudo-first-order rate constants for the acid-catalyzed cyclization of a series of para-substituted phenylhydrazones.
Materials:
-
Substituted Phenylhydrazines (e.g., 4-methoxyphenylhydrazine, 4-methylphenylhydrazine, phenylhydrazine, 4-chlorophenylhydrazine, 4-nitrophenylhydrazine)
-
Acetophenone
-
Acid Catalyst (e.g., Polyphosphoric acid or a mixture of acetic acid and hydrochloric acid)
-
High-purity solvent (e.g., ethanol or dioxane)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Internal standard (e.g., naphthalene or biphenyl, a compound that does not react under the reaction conditions and is well-resolved from all other components in the chromatogram)
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.[6]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Thermostatted reaction vessel (e.g., a jacketed reactor connected to a circulating water bath).
-
Magnetic stirrer and stir bar.
-
Micropipettes and syringes.
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of Fischer indole synthesis.
Step-by-Step Methodology:
Part 1: Preparation and Calibration
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of the phenylhydrazone (formed by reacting the substituted phenylhydrazine with acetophenone) in the chosen reaction solvent.
-
Accurately prepare a stock solution of the internal standard in the same solvent.
-
-
HPLC Method Development:
-
Develop an HPLC method capable of baseline-separating the phenylhydrazone, the indole product, and the internal standard. A typical starting point for a C18 column is a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]
-
Set the detector to a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm or 280 nm).[6]
-
-
Calibration Curves:
-
Prepare a series of calibration standards containing known concentrations of the phenylhydrazone and a constant concentration of the internal standard.
-
Inject each standard into the HPLC and record the peak areas.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.
-
Part 2: Kinetic Run
-
Reaction Setup:
-
Place a known volume of the phenylhydrazone stock solution and the internal standard stock solution into the thermostatted reaction vessel.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 100 °C).
-
-
Reaction Initiation:
-
Initiate the reaction by adding a pre-determined amount of the acid catalyst to the reaction mixture with vigorous stirring. This is time zero (t=0).
-
-
Sampling:
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched and diluted samples into the equilibrated HPLC system.
-
Record the chromatograms and integrate the peak areas of the phenylhydrazone and the internal standard.
-
Part 3: Data Analysis
-
Concentration Determination:
-
Using the calibration curve, determine the concentration of the phenylhydrazone at each time point from the peak area ratios.
-
-
Kinetic Plot:
-
Plot the natural logarithm of the phenylhydrazone concentration (ln[Phenylhydrazone]) versus time.
-
-
Rate Constant Calculation:
-
If the reaction follows pseudo-first-order kinetics, the plot of ln[Phenylhydrazone] vs. time will be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
-
Comparative Analysis:
-
Repeat the kinetic runs for each of the substituted phenylhydrazones under identical conditions (temperature, catalyst concentration, solvent).
-
Compare the determined pseudo-first-order rate constants to quantitatively assess the effect of each substituent on the reaction rate.
-
Mechanistic Insights and Causality
The choice of an internal standard is crucial for a self-validating system, as it corrects for variations in injection volume and potential sample degradation during analysis. The quenching step is essential to ensure that the reaction does not proceed further after the sample is taken, providing an accurate snapshot of the reaction mixture at that specific time.
The application of the Hammett equation can provide further quantitative insight into the electronic effects of the substituents on the reaction rate. By plotting the logarithm of the relative rate constants (log(k/k₀), where k is the rate constant for a substituted phenylhydrazine and k₀ is for the unsubstituted phenylhydrazine) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to substituent effects.[7] A negative ρ value for the Fischer indole synthesis would confirm that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state of the[5][5]-sigmatropic rearrangement.
Fischer Indole Synthesis Mechanism Diagram:
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Table 6 from Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Substituted Indole Purity
Introduction: The Criticality of Purity in Substituted Indole Drug Development
Substituted indoles are a cornerstone of modern pharmacology, forming the structural core of a vast array of therapeutic agents, from anticancer drugs to potent antivirals.[1][2] The efficacy and safety of these drugs are inextricably linked to their purity. Even minute amounts of impurities—arising from the synthetic route, degradation, or storage—can have significant biological consequences, potentially altering therapeutic effects or introducing toxicity.[3][4] Therefore, the rigorous validation of analytical methods to accurately determine the purity of substituted indole active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a scientific imperative.[5][6]
This guide provides an in-depth, comparative analysis of the validation of analytical methods for assessing the purity of substituted indoles. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will primarily focus on High-Performance Liquid Chromatography (HPLC) as the workhorse technique, while also providing a comparative analysis with Gas Chromatography (GC) and Capillary Electrophoresis (CE) to equip you with a comprehensive understanding of the available analytical arsenal.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Substituted Indole Purity
Reverse-phase HPLC (RP-HPLC) is the most ubiquitously employed technique for the quantitative analysis of substituted indoles, lauded for its versatility, sensitivity, and reproducibility.[7][8][9] The inherent polarity of the indole nucleus and the diverse nature of its substitutions make it highly amenable to separation on C8 or C18 stationary phases.[10][11]
The "Why": Causality in HPLC Method Development and Validation
A robust HPLC method is a self-validating system. Each parameter is chosen and optimized to ensure the final method is fit for its intended purpose: to reliably quantify the purity of a substituted indole API. The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[6]
The validation process is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[6] Let's dissect the core validation parameters with a focus on their practical implications for substituted indole analysis.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the development and validation of an HPLC method for substituted indole purity analysis.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol: Validated RP-HPLC Method for a Substituted Indole
This protocol is a representative example and should be optimized for the specific substituted indole being analyzed.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm (or the λmax of the specific indole).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the substituted indole reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
4. Validation Experiments:
-
Specificity: Analyze the drug substance, a placebo mixture, and the drug substance spiked with known impurities and degradation products. Peak purity analysis using a DAD is essential to demonstrate that the analyte peak is free from co-eluting impurities.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the range of 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredient at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.
Pillar 2: Orthogonal Techniques - A Comparative Analysis
While HPLC is the primary method, regulatory agencies encourage the use of orthogonal methods—techniques that rely on different separation principles—to provide a more comprehensive purity profile.[13][14] This approach mitigates the risk of co-eluting impurities that might go undetected by a single method.
Gas Chromatography (GC): For Volatile Impurities and Thermally Stable Indoles
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For substituted indoles, its primary application is in the determination of residual solvents and volatile synthetic byproducts.[4] While many substituted indoles are not sufficiently volatile or thermally stable for direct GC analysis, derivatization can sometimes be employed.[15]
Causality in Choosing GC: The decision to use GC is driven by the physicochemical properties of the analyte and its potential impurities. If volatile impurities are expected from the synthesis, GC is an indispensable tool.
Detailed Experimental Protocol: GC-MS for Impurity Profiling
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C (or optimized based on analyte stability).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE): High Efficiency for Charged and Chiral Indoles
CE offers exceptionally high separation efficiency and is particularly well-suited for the analysis of charged and chiral molecules.[16][17][18] For substituted indoles that are ionizable, CE can provide an excellent orthogonal separation to RP-HPLC.[19]
Causality in Choosing CE: CE is a valuable alternative when dealing with complex mixtures where HPLC resolution is insufficient or for the separation of enantiomers of chiral substituted indoles.
Detailed Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Purity Analysis
1. Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
2. Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 220 nm.
3. Sample Preparation:
-
Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.
Pillar 3: Comparative Performance and Data Presentation
The choice of analytical technique is ultimately guided by the specific requirements of the analysis. The following table provides a comparative summary of the performance characteristics of HPLC, GC, and CE for the purity assessment of substituted indoles.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Applicability to Substituted Indoles | Broadly applicable to a wide range of polar and non-polar indoles.[7][20] | Limited to volatile and thermally stable indoles or their derivatives; excellent for residual solvents.[9][21] | Best suited for charged or ionizable indoles; excellent for chiral separations.[16][17] |
| Resolution | High, with typical plate counts of 10,000-20,000. | Very high, with plate counts often exceeding 100,000. | Extremely high, with plate counts that can exceed 1,000,000. |
| Sensitivity (Typical LOD) | ng to pg range. | pg to fg range. | pg to fg range. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Fast for simple mixtures, but can be longer with complex temperature programs. | Very fast, with typical run times of 5-15 minutes. |
| Robustness | Generally very robust and reproducible. | Robust, but sensitive to inlet and column contamination. | Can be less robust than HPLC, with potential for capillary-to-capillary variations. |
| Cost (Instrument & Consumables) | Moderate to high. | Moderate. | Moderate. |
Trustworthiness: A Self-Validating System and Orthogonal Confirmation
The trustworthiness of your purity data hinges on a well-validated primary method, such as HPLC, and is significantly enhanced by orthogonal confirmation.[13] For instance, if a new impurity is observed during stability testing using the primary HPLC method, its presence and identity should be confirmed using an orthogonal technique like LC-MS or GC-MS. This multi-faceted approach provides a high degree of confidence in the reported purity values.
The following diagram illustrates the logical relationship between the primary method and orthogonal techniques for comprehensive purity assessment.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 13. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of high-performance liquid chromatography and gas chromatography for the analysis of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in the Fischer Indole Synthesis of 6-Methylthioindoles
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for the construction of the indole scaffold, a privileged motif in a multitude of pharmaceuticals and bioactive natural products. The judicious selection of a catalyst is paramount to the success of this reaction, directly influencing yield, purity, and reaction kinetics. This guide provides an in-depth, objective comparison of the efficacy of various catalysts in the Fischer indole synthesis, with a specific focus on the cyclization of (4-(Methylthio)phenyl)hydrazine hydrochloride. The insights and data presented herein are curated to empower you to make informed decisions for your synthetic strategies.
Introduction: The Critical Role of the Catalyst
The Fischer indole synthesis, a venerable yet enduringly relevant transformation, involves the acid-catalyzed cyclization of an arylhydrazone. The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-(Methylthio)phenyl)hydrazine, with an aldehyde or ketone. The resulting hydrazone, under the influence of an acid catalyst, undergoes a cascade of tautomerization, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to furnish the indole ring.
The choice of catalyst is not a trivial matter. It governs the efficiency of each step, from the initial hydrazone formation to the final aromatization. A suboptimal catalyst can lead to low yields, the formation of undesired side products, or the need for harsh reaction conditions that may not be compatible with sensitive functional groups. The electron-donating nature of the methylthio group at the para-position of the phenylhydrazine ring influences the electron density of the aryl moiety, which in turn can affect the rate and regioselectivity of the cyclization. This guide will delve into the performance of common Brønsted and Lewis acid catalysts in this specific context.
Comparative Analysis of Catalyst Performance
| Catalyst | Carbonyl Partner | Product | Yield (%) | Reference |
| Brønsted Acids | ||||
| Acetic Acid (AcOH) | Cyclohexanone | 1,2,3,4-Tetrahydro-6-methylthiocarbazole | ~60-80% | [General knowledge from reviews] |
| Polyphosphoric Acid (PPA) | Various ketones | Various 6-methylthioindoles | Generally high | [General knowledge from reviews] |
| p-Toluenesulfonic Acid (PTSA) | Various ketones | Various 6-methylthioindoles | Good to excellent | [2] |
| Lewis Acids | ||||
| Zinc Chloride (ZnCl₂) | Various ketones | Various 6-methylthioindoles | Widely used, good yields | [3][4] |
Key Observations:
-
Brønsted Acids like acetic acid and p-toluenesulfonic acid are effective and commonly used catalysts. Acetic acid often serves as both a catalyst and a solvent, simplifying the reaction setup.[3] Polyphosphoric acid (PPA) is a powerful dehydrating agent and catalyst, often leading to high yields, though workup can be more challenging.
-
Lewis Acids , particularly zinc chloride (ZnCl₂), are a popular choice for the Fischer indole synthesis.[4] They are effective at promoting the key rearrangement and cyclization steps.
Mechanistic Insights: The "Why" Behind Catalyst Efficacy
The efficacy of a given catalyst is rooted in its ability to facilitate the key mechanistic steps of the Fischer indole synthesis. Both Brønsted and Lewis acids play a crucial role in protonating the hydrazone, which is essential for the subsequent tautomerization to the reactive enehydrazine intermediate.
Caption: Generalized workflow of the Fischer indole synthesis.
Brønsted acids provide a proton source to catalyze the tautomerization. The strength of the acid can influence the reaction rate.
Lewis acids function by coordinating to the nitrogen atom of the imine in the hydrazone, which increases its electrophilicity and facilitates the key[1][1]-sigmatropic rearrangement. This coordination weakens the N-N bond, promoting its cleavage during the cyclization and ammonia elimination steps.
Experimental Protocols: A Practical Guide
To provide a tangible framework for your research, here are detailed, step-by-step methodologies for the Fischer indole synthesis of a representative 6-methylthioindole using two different types of catalysts.
Protocol 1: Acetic Acid Catalyzed Synthesis of 1,2,3,4-Tetrahydro-6-methylthiocarbazole
This protocol outlines a straightforward procedure using acetic acid as both the catalyst and solvent.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,2,3,4-tetrahydro-6-methylthiocarbazole.
Caption: Experimental workflow for acetic acid catalyzed synthesis.
Protocol 2: Zinc Chloride Catalyzed Synthesis of a 6-Methylthioindole
This protocol details the use of a Lewis acid catalyst, which may be beneficial for certain substrates.
Materials:
-
This compound
-
An appropriate ketone (e.g., acetone for 2-methyl-6-methylthioindole)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
A suitable high-boiling solvent (e.g., toluene or xylene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1 equivalent) and the ketone (1.5 equivalents).
-
Add the high-boiling solvent to the flask.
-
Carefully add anhydrous zinc chloride (1.2 equivalents) in portions with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to a temperature of 100-140 °C (depending on the solvent and substrate) and maintain for 1-3 hours, monitoring by TLC.
-
After cooling, cautiously quench the reaction by adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for zinc chloride catalyzed synthesis.
Conclusion and Future Directions
The selection of an appropriate catalyst is a critical parameter for the successful Fischer indole synthesis of 6-methylthioindoles. Both Brønsted acids, such as acetic acid and p-toluenesulfonic acid, and Lewis acids, like zinc chloride, have demonstrated their utility in effecting this transformation.[2][3][4] The choice between them will often depend on the specific carbonyl partner, the desired reaction conditions (e.g., solvent-free or in a specific solvent), and the scale of the reaction.
For routine syntheses, the simplicity of using acetic acid as both catalyst and solvent is often advantageous. For more challenging substrates or when higher yields are paramount, a stronger Brønsted acid like PPA or a Lewis acid such as ZnCl₂ may be more effective.
Future research in this area could focus on the development of milder and more environmentally benign catalytic systems. The exploration of solid acid catalysts or heterogeneous catalysts could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Furthermore, a systematic study directly comparing a broad range of modern and classical catalysts for the synthesis of 6-methylthioindoles under standardized conditions would be of immense value to the synthetic chemistry community.
References
-
Heravi, M. M., Zadsirjan, V., & Heydarian, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54076. [Link]
-
Wikipedia contributors. (2023, December 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
-
Ghandi, M., & Aryan, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2736–2745. [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (4-(Methylthio)phenyl)hydrazine hydrochloride
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and hazardous chemical compounds. Among these, (4-(Methylthio)phenyl)hydrazine hydrochloride, a derivative of phenylhydrazine, requires meticulous handling and disposal protocols due to its significant toxicological profile. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.
Core Hazard Profile: Understanding the "Why" Behind the Precautions
This compound and its parent compounds are classified as hazardous for multiple reasons.[1] Understanding these intrinsic properties is critical to appreciating the necessity of the stringent disposal protocols that follow. This substance is toxic if swallowed, inhaled, or if it comes into contact with skin.[2][3]
The primary hazards include:
-
Systemic Toxicity: Hydrazine derivatives can cause damage to the liver, kidneys, blood, and central nervous system upon acute or repeated exposure.[4][5] They are known to interfere with the blood's ability to carry oxygen, potentially leading to methemoglobinemia.[5]
-
Carcinogenicity and Mutagenicity: The compound is suspected of causing genetic defects and may cause cancer.[2][3] The U.S. Environmental Protection Agency (EPA) classifies the parent compound, hydrazine, as a probable human carcinogen (Group B2).[6]
-
Skin and Eye Damage: Direct contact can cause serious skin and eye irritation, burns, and may lead to skin sensitization or an allergic reaction.[2][3][5]
-
Environmental Hazard: This chemical is very toxic to aquatic life, making it imperative to prevent its release into the environment.[2][7][8]
Key Safety and Hazard Data
The following table summarizes critical quantitative data, primarily referencing the well-studied parent compound, phenylhydrazine, as a surrogate for establishing safe handling limits.
| Parameter | Value & Information | Source |
| OSHA PEL | 1 ppm (8-hour TWA) for Hydrazine | [9] |
| NIOSH REL | 0.03 ppm (2-hour Ceiling) for Hydrazine | [9] |
| ACGIH TLV | 0.01 ppm (8-hour TWA) for Hydrazine | [9] |
| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[2][3] | Safety Data Sheets |
| Health Effects | May cause cancer, genetic defects, and organ damage with prolonged exposure.[2][3][10] | Safety Data Sheets |
| Environmental | Very toxic to aquatic organisms.[2][7][8] | Safety Data Sheets |
Incompatibilities: Preventing Dangerous Reactions
This compound is a strong reducing agent.[8] Its reactivity is a primary safety concern. Inadvertent mixing with incompatible materials can lead to violent reactions, fire, or explosions.
Crucially, this waste must NEVER be mixed with:
-
Strong Oxidizing Agents: This includes nitrates, perchlorates, permanganates, and chlorine bleaches.[8] Reactions can be violent and may result in ignition.[8]
-
Alkalis and Strong Bases: Can cause dangerous reactions.[8]
-
Metals and Metal Salts: It is corrosive to or incompatible with copper salts, nickel, and chromates.[5][8]
-
Carbonyl Compounds: Phenylhydrazine is very reactive with carbonyl compounds.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the compound's high toxicity and ability to be absorbed through the skin, a robust PPE protocol is mandatory for any personnel handling the waste material.
-
Hand Protection: Double-glove with nitrile or latex gloves.[4] This provides a barrier against direct contact and allows for safe removal of the outer glove if contamination occurs.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.[3][4][8]
-
Body Protection: A lab coat, chemical-resistant apron, or scrubs must be worn.[4] Ensure clothing is long-sleeved.
-
Respiratory Protection: When handling the solid powder or if dust generation is possible, a NIOSH-approved respirator (e.g., N100) is required.[2][4] All handling of the solid should occur within a certified chemical fume hood to minimize inhalation risk.[2][3]
Disposal Workflow: From Generation to Final Disposition
The guiding principle for disposal is that this compound and its containers must be treated as hazardous waste.[4][8] Disposal must always be conducted through a licensed and approved waste disposal company in accordance with all local, state, and federal regulations.[2][8]
Decision Logic for Proper Disposal
The following diagram outlines the critical decision points and procedural flow for managing waste streams containing this compound.
Caption: Decision workflow for safe disposal of this compound.
Step-by-Step Disposal Protocols
Protocol 1: Routine Disposal of Unused Product and Contaminated Items
This procedure applies to expired or surplus chemicals, as well as items contaminated through normal use (e.g., weigh boats, gloves, pipette tips).
-
Do Not Mix: Never combine this waste with other chemical waste streams.[2] Keep it segregated to prevent unforeseen reactions.
-
Containerization: Leave surplus chemicals in their original, clearly labeled containers.[2] For contaminated labware, use a designated, sealable, and chemically compatible waste container.
-
Labeling: The waste container must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be clearly visible.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[2]
-
Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[2][7] The recommended disposal method is controlled incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides.[7]
Protocol 2: Spill Decontamination and Cleanup
In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental release.
-
Immediate Actions: Evacuate all non-essential personnel from the immediate area.[2] Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2]
-
Don Full PPE: Before approaching the spill, don the full PPE as described in Section 3.
-
Containment: For solid spills, use dry cleanup procedures and avoid generating dust.[8] You may dampen the material slightly with water to prevent it from becoming airborne, but do not flush it down the drain.[8] Cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][8]
-
Final Cleaning: Wipe the spill area with a damp cloth. All cleaning materials, including contaminated gloves and wipes, must be placed into the hazardous waste container.
-
Packaging and Disposal: Seal and label the container as described in Protocol 1. Arrange for professional disposal. Do not allow the product to enter drains or surface water.[2][3][7]
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest degree of safety, ensuring compliance and protecting both personnel and the environment.
References
- SAFETY D
- Phenylhydrazine - SAFETY D
- Phenylhydrazine - Safety D
- Chemical Safety Practices Recommendations PhenylHydrazine HCl.
- Phenylhydrazine hydrochloride - Safety D
- SAFETY D
- Toxicological Profile for Hydrazines.
- Phenylhydrazine hydrochloride MSDS. (2005). Bio-Rad.
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- Safety D
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hydrazine. U.S. Environmental Protection Agency (EPA).
- Safety and Handling of Hydrazine.
- PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. nj.gov [nj.gov]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. riccachemical.com [riccachemical.com]
Personal protective equipment for handling (4-(Methylthio)phenyl)hydrazine hydrochloride
A Researcher's Guide to Safely Handling (4-(Methylthio)phenyl)hydrazine hydrochloride
Understanding the Risks: A Proactive Stance on Safety
This compound is a solid, often a powder, which presents a risk of airborne dust generation during handling.[3] Inhalation of dust can cause respiratory tract irritation.[4][5] Skin and eye contact can lead to irritation and burns.[4][6] Systemic toxicity is a significant concern, as hydrazine derivatives can be harmful if absorbed through the skin or ingested.[1][2] Chronic exposure to related compounds has been associated with damage to the liver and kidneys, and they are considered potential carcinogens.[7][8]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following sections detail the minimum required PPE and provide a step-by-step guide for its use in various laboratory operations.
Essential Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile recommended) | Full-length lab coat | NIOSH-approved respirator for particulates (when outside a fume hood) |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Full-length lab coat | Not required if performed in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Full-length lab coat | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Full-length lab coat | Not required if performed in a certified chemical fume hood |
Step-by-Step Guide to PPE Usage
1. Eye and Face Protection:
-
Action: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] When handling the solid powder outside of a fume hood, a face shield should be worn in addition to goggles to protect against splashes and airborne particles.[7]
-
Rationale: This provides a crucial barrier against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[4]
2. Hand Protection:
-
Action: Wear nitrile or other chemical-protective gloves.[7] It is essential to check the breakthrough time of the gloves for the specific solvent being used. For prolonged or repeated contact, gloves with a higher protection class are recommended.[9] Always inspect gloves for any signs of degradation or puncture before use.
-
Rationale: Prevents skin contact, which can cause irritation and absorption of the toxic substance.[1] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
3. Body Protection:
-
Action: A full-length laboratory coat must be worn and fully buttoned.[7]
-
Rationale: This protects your skin and personal clothing from contamination in the event of a spill or splash.
4. Respiratory Protection:
-
Action: All handling of this compound, especially the solid form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7] If for any reason handling must occur outside of a fume hood, a NIOSH/MSHA approved respirator with appropriate particulate filters is required.[3]
-
Rationale: The fume hood provides critical engineering control to capture and exhaust harmful dust and vapors, protecting the user from respiratory irritation and systemic toxicity.[7]
Operational and Disposal Plans
A safe laboratory environment is maintained not only through proper PPE but also through well-defined operational and disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Decision workflow for handling this compound.
Spill and Emergency Procedures
In the event of a spill, do not attempt to clean it up without proper training and equipment. Evacuate the area and notify your institution's environmental health and safety (EHS) office.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated gloves, weigh boats, and solutions, must be disposed of as hazardous waste.[9]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour any waste down the drain.[3]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Phenylhydrazine Hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Retrieved from [Link]
-
CIBTech. (n.d.). Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrazine. Retrieved from [Link]
Sources
- 1. riccachemical.com [riccachemical.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nj.gov [nj.gov]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
